Bis(3,5-dichlorophenyl) disulfide
Description
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Properties
IUPAC Name |
1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQANWHMOHXBEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)SSC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370766 | |
| Record name | Bis(3,5-dichlorophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137897-99-5 | |
| Record name | Bis(3,5-dichlorophenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bis(3,5-dichlorophenyl) disulfide CAS number 137897-99-5
An In-depth Technical Guide to Bis(3,5-dichlorophenyl) disulfide CAS Number: 137897-99-5
Introduction
This compound, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is an organosulfur compound featuring a disulfide bond linking two 3,5-dichlorophenyl moieties.[1] While specific, in-depth research on this particular isomer is limited in publicly accessible literature, its structural features—the reactive disulfide bridge and the halogenated aromatic rings—suggest a range of potential applications in medicinal chemistry, materials science, and as a research tool. Disulfide compounds are of significant interest due to their presence in numerous natural products and pharmacologically active molecules, where they often play a crucial role in the compound's mechanism of action.[2][3]
This guide synthesizes the available data for this compound and draws logical inferences from closely related analogs to provide a comprehensive technical overview. We will explore its chemical properties, postulate synthesis and characterization methodologies, discuss its potential biological activities based on the well-established chemistry of disulfide bonds, and outline prospective applications and experimental protocols.
Chemical and Physical Properties
The foundational characteristics of a compound are critical for its application in any experimental setting. The properties of this compound, summarized from available supplier data, are presented below.
| Property | Value | Source |
| CAS Number | 137897-99-5 | [1][4][5][6][7][8] |
| Molecular Formula | C₁₂H₆Cl₄S₂ | [1][4][7] |
| Molecular Weight | 356.12 g/mol | [1][4] |
| Appearance | Solid (form may vary) | |
| Melting Point | 66-69 °C | [1] |
| IUPAC Name | 1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | [6] |
| InChI Key | JMQANWHMOHXBEA-UHFFFAOYSA-N | [1][6] |
| SMILES String | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 | [1] |
Diagram: Chemical Structure of this compound
Caption: Structure of this compound.
Synthesis and Characterization
Diagram: General Synthetic Workflow
Caption: General workflow for synthesis and analysis.
Representative Synthesis Protocol: Oxidative Coupling
This protocol is a representative example adapted from methods used for similar aryl disulfides.[2][3] Causality: The choice of an oxidative coupling reaction is based on its high efficiency and the commercial availability of the corresponding thiol precursor. The oxidation converts two thiol (S-H) groups into a disulfide (S-S) bond.
Materials:
-
3,5-Dichlorothiophenol
-
Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)
-
Sodium hydroxide (NaOH)
-
Ethanol or Methanol
-
Dichloromethane (DCM) or Ethyl Acetate
-
Silica Gel for column chromatography
-
Anhydrous sodium sulfate or magnesium sulfate
Step-by-Step Methodology:
-
Dissolution: Dissolve 3,5-dichlorothiophenol in a suitable solvent like ethanol.
-
Basification: Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the more reactive thiolate anion. This step is crucial as the thiolate is more readily oxidized than the neutral thiol.
-
Oxidation: Slowly add the oxidizing agent (e.g., a solution of iodine in ethanol or dropwise addition of H₂O₂) to the stirred solution at room temperature. The reaction progress can often be monitored by a color change. The oxidant choice balances reactivity with control; iodine is mild and selective, while H₂O₂ is a greener but potentially more aggressive option.
-
Quenching & Extraction: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) if necessary. Extract the crude product into an organic solvent like dichloromethane.
-
Washing & Drying: Wash the organic layer with water and brine to remove inorganic impurities. Dry the organic layer over an anhydrous salt like Na₂SO₄.
-
Purification: Concentrate the dried solution under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient). This step is critical for separating the disulfide product from unreacted thiol and any over-oxidation byproducts.
-
Isolation: Combine the pure fractions and evaporate the solvent to yield pure this compound.
Characterization
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight (356.12 g/mol ).[1]
-
X-ray Crystallography: If suitable crystals can be grown, this technique provides definitive proof of structure and conformation, as has been done for isomers like bis(2,3-dichlorophenyl) disulfide.[2][9]
Potential Biological Activity and Mechanism of Action
While direct biological studies on this compound are scarce, the disulfide functional group is a well-known pharmacophore. Its reactivity, particularly towards biological thiols like cysteine residues in proteins, is the primary driver of its potential bioactivity.
Core Mechanism: Thiol-Disulfide Exchange The central hypothesis for the mechanism of action of many bioactive disulfides is their ability to undergo thiol-disulfide exchange with free cysteine residues in proteins. This can lead to the formation of a mixed disulfide, altering the protein's structure and function. This disruption of protein homeostasis can trigger various downstream cellular responses.
Diagram: Hypothesized Mechanism of Action
Caption: Thiol-disulfide exchange leading to cellular effects.
Inferred Biological Activities:
-
Anticancer Potential: Many organosulfur compounds, like diallyl disulfide (DADS) from garlic, exhibit anticancer properties.[10] The proposed mechanism often involves inducing apoptosis (programmed cell death) in cancer cells.[11] This can be triggered by disrupting key signaling pathways involved in cell survival, such as the PI3K/Akt or MAPK pathways, or by generating reactive oxygen species (ROS) that cause oxidative stress.[11] The dichlorophenyl moieties on the target compound may enhance its lipophilicity, aiding cell membrane penetration.
-
Antimicrobial/Antifungal Activity: Disulfide-containing compounds have a history of use as fungicides.[2][3] The mechanism likely involves the disruption of essential cysteine-containing enzymes in fungi, such as those involved in metabolism or cell wall synthesis. Diallyl trisulfide, for instance, has shown potent antifungal activity.[12]
Prospective Applications in Research and Drug Development
Given the above properties and potential mechanisms, this compound could be a valuable molecule for:
-
Lead Compound Discovery: Its simple, synthetically accessible structure makes it an attractive starting point for medicinal chemistry campaigns. Researchers could systematically modify the substitution pattern on the phenyl rings to optimize potency and selectivity against specific biological targets (e.g., kinases, phosphatases).
-
Tool Compound in Redox Biology: As a thiol-reactive agent, it could be used to probe the role of specific cysteine residues in protein function and to study the cellular response to disulfide-related oxidative stress.
-
Antifungal Agent Development: The compound could be screened against various fungal pathogens to validate the hypothesized antifungal activity and serve as a basis for developing new agricultural or clinical fungicides.
Representative Experimental Protocol: Cytotoxicity Screening (MTT Assay)
To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure its effect on cancer cell viability.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for treatment. Justification: DMSO is used for its ability to dissolve a wide range of organic compounds; however, its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Handling: Avoid breathing dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13][15]
-
Inhalation: Move the person to fresh air.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[14]
Conclusion and Future Directions
This compound (CAS 137897-99-5) is a compound with significant, albeit largely unexplored, potential. Its chemical properties are defined by the reactive disulfide bond and halogenated aryl rings. While direct experimental data on its biological effects are limited, a strong scientific rationale, built upon the known activities of analogous organosulfur compounds, suggests promising avenues for investigation in oncology and infectious disease research.
Future work should focus on the empirical validation of the hypotheses presented in this guide. Key steps include:
-
Developing and publishing a robust, scalable synthesis protocol.
-
Conducting broad screening assays to confirm its cytotoxic and antimicrobial activities.
-
Performing mechanistic studies to identify specific protein targets and signaling pathways affected by the compound.
Such research will be crucial to unlocking the full potential of this compound and its derivatives as valuable tools for science and medicine.
References
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Disulfide, bis(3,5-dichlorophenyl). Angene Chemical. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCrData, 70(5), o529. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. ResearchGate. [Link]
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Uddin, M. S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 943967. [Link]
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Pu, Y., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity, 2021, 9957304. [Link]
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Uddin, M. S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. PubMed, National Center for Biotechnology Information. [Link]
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He, Y., et al. (2022). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 27(1), 253. [Link]
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An In-depth Technical Guide to the Physical Properties of Bis(3,5-dichlorophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dichlorophenyl) disulfide, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is an organosulfur compound with the chemical formula (C₆H₃Cl₂S)₂. Its structure, featuring a disulfide bond linking two dichlorinated phenyl rings, makes it a subject of interest in various chemical and pharmaceutical research areas. The physical properties of this compound are fundamental to its handling, characterization, and application in synthesis and drug discovery. Understanding these properties is crucial for designing experiments, developing formulations, and interpreting analytical data.
This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and expert insights to support researchers in their scientific endeavors.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₆Cl₄S₂ | |
| Molecular Weight | 356.12 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |
| Melting Point | 66-69 °C (literature) | |
| CAS Number | 137897-99-5 |
Elucidation of Physical Properties: Methodologies and Insights
Melting Point Determination
The melting point is a critical indicator of a compound's purity. For this compound, the literature value is reported as a range of 66-69 °C, which is typical for a crystalline organic solid. A sharp melting point range (typically ≤ 1 °C) is indicative of high purity, while a broadened and depressed range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard method for determining the melting point of a crystalline organic solid like this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: If necessary, finely grind the crystalline sample using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary determination, heat the sample rapidly to get an approximate melting range.
-
For an accurate measurement, allow the apparatus to cool and then heat at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.
Visualization of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The aromatic region (typically 7.0-8.0 ppm) would likely show two signals corresponding to the two types of aromatic protons on the dichlorophenyl rings.
-
¹³C NMR: The carbon NMR spectrum would provide more detailed structural information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to chlorine would appear at a characteristic downfield shift, while the carbon attached to sulfur would also have a specific chemical shift.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be characterized by:
-
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
-
Aromatic C=C stretching: A series of peaks in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ range.
-
S-S stretching: A weak absorption band, often difficult to observe, in the 400-500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (356.12 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing four chlorine atoms. Fragmentation would likely involve cleavage of the S-S bond and C-S bonds.
Crystal Structure
While a specific crystal structure for this compound is not publicly available, the crystal structure of its isomer, Bis(2,3-dichlorophenyl) disulfide , provides valuable comparative insights.[1]
The analysis of Bis(2,3-dichlorophenyl) disulfide reveals a C-S-S-C torsion angle of 88.35°, and an S-S bond length of 2.0252 Å.[1] The two dichlorophenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.83°.[1] It is reasonable to expect that this compound would adopt a similar, non-planar conformation to minimize steric hindrance between the phenyl rings.
Visualization of a Generic Aryl Disulfide Structure
Caption: Generalized structure of an aryl disulfide.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, affecting its formulation and bioavailability. Based on the "like dissolves like" principle and the nonpolar nature of the dichlorophenyl groups, this compound is expected to be:
-
Soluble in non-polar organic solvents such as toluene, hexane, and dichloromethane.
-
Sparingly soluble in polar aprotic solvents like acetone and ethyl acetate.
-
Insoluble in polar protic solvents such as water, ethanol, and methanol.
Experimental Protocol: Determination of Qualitative Solubility
Materials:
-
This compound
-
A range of organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)
-
Test tubes
-
Vortex mixer
Procedure:
-
Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a series of test tubes.
-
Solvent Addition: Add a small volume (e.g., 1 mL) of each test solvent to the respective test tubes.
-
Mixing: Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Observation: Visually inspect each tube for the presence of undissolved solid.
-
Classification: Classify the solubility as soluble (no visible solid), sparingly soluble (some solid remains), or insoluble (most of the solid remains).
Expertise & Experience: This qualitative assessment provides a rapid and efficient way to screen for suitable solvents for reactions, purification, and formulation. For quantitative solubility data, more advanced techniques such as gravimetry or HPLC would be employed.
Relevance in Drug Development
Disulfide-containing molecules are of significant interest in medicinal chemistry. The disulfide bond can be a key structural motif in bioactive compounds or can be utilized as a cleavable linker in prodrugs and drug delivery systems. The relatively weak S-S bond can be cleaved under the reducing conditions found within cells, allowing for targeted drug release. While specific applications of this compound in drug development are not widely documented, its structural features suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. As a readily available research chemical, it serves as a valuable tool for exploring the structure-activity relationships of dichlorinated aromatic compounds.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding and accurate determination of these properties are paramount for its effective use in research and development. The provided experimental protocols and expert insights are intended to equip scientists with the necessary knowledge to confidently handle and characterize this compound. As research into novel therapeutics continues, the fundamental physical data of compounds like this compound will remain an essential foundation for innovation.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supporting Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]
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International Union of Crystallography Journals. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]
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ResearchGate. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]
-
ScienceOpen. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]
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ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and.... Retrieved from [Link]
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LookChem. (n.d.). This compound CAS NO.137897-99-5. Retrieved from [Link]
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GSRS. (n.d.). BIS(2,5-DICHLOROPHENYL) DISULFIDE. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Disulfide, diphenyl. Retrieved from [Link]
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Analyst (RSC Publishing). (n.d.). Top-down mass spectrometry and assigning internal fragments for determining disulfide bond positions in proteins. Retrieved from [Link]
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PubMed. (2025). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]
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MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
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ResearchGate. (n.d.). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclooctane. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Bis(3,5-dichlorophenyl) disulfide
This technical guide provides a comprehensive overview of the melting point and solubility characteristics of bis(3,5-dichlorophenyl) disulfide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies to facilitate the effective use of this compound in a laboratory setting.
Introduction to this compound
This compound, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, is an organosulfur compound with the chemical formula (Cl₂C₆H₃S)₂. Its structure, featuring two dichlorinated phenyl rings linked by a disulfide bond, imparts specific physicochemical properties that are critical to its application in chemical synthesis. A thorough understanding of its melting point and solubility is paramount for its handling, reaction setup, purification, and formulation. This guide offers a detailed exploration of these properties, grounded in established experimental techniques and authoritative data.
Physicochemical Data Summary
The fundamental physical properties of this compound are summarized below. This data serves as a crucial starting point for any experimental work involving this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₆Cl₄S₂ | [1] |
| Molecular Weight | 356.12 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 66-69 °C (lit.) | [1] |
Section 1: Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities tend to depress and broaden this range. The established melting point for this compound is 66-69 °C[1].
Causality Behind Experimental Choices
The choice of a suitable melting point apparatus and a slow heating rate are crucial for obtaining an accurate measurement. A slow heating rate of approximately 1-2 °C per minute ensures that the sample and the thermometer are in thermal equilibrium, allowing for a precise determination of the temperature at which the phase transition from solid to liquid occurs. A rapid heating rate can lead to an erroneously high and broad melting point range.
Self-Validating Experimental Protocol
This protocol describes the determination of the melting point range using a standard capillary-based melting point apparatus.
Materials:
-
This compound
-
Melting point capillaries (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder.
-
Capillary Loading: Invert a melting point capillary and tap the open end into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm.
-
Apparatus Setup: Insert the loaded capillary into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, a rapid determination can be performed by heating at a higher rate (e.g., 10-15 °C/min) to get a preliminary value.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is about 15-20 °C below the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat: For accuracy, it is advisable to perform the measurement in duplicate or triplicate.
Experimental Workflow Diagram
Caption: Workflow for Melting Point Determination.
Section 2: Solubility Profile
The solubility of a compound is a key parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. While specific quantitative solubility data for this compound is not widely published, its structural analogue, diphenyl disulfide, is known to be insoluble in water but soluble in organic solvents such as diethyl ether, benzene, and carbon disulfide[3][4]. Given the increased halogenation and molecular weight of this compound, it is expected to have very low aqueous solubility and good solubility in non-polar to moderately polar organic solvents. One source indicates it is soluble in toluene.
Principles of Solvent Selection
The principle of "like dissolves like" is a guiding tenet in predicting solubility. This compound is a non-polar molecule due to its symmetrical structure and the presence of lipophilic chlorophenyl groups. Therefore, it is anticipated to be more soluble in non-polar solvents (e.g., hexane, toluene) and less soluble in highly polar solvents (e.g., water, methanol). The presence of sulfur atoms and chlorine atoms can lead to some polarizability, potentially allowing for solubility in moderately polar solvents like dichloromethane or ethyl acetate.
Experimental Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to determining the qualitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes or dispensing syringes
Procedure:
-
Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vortex the mixture vigorously for 30-60 seconds.
-
Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration. If solid remains, it is "sparingly soluble" or "insoluble".
-
Systematic Testing: Repeat this procedure for each solvent to build a qualitative solubility profile. It is recommended to test solvents in order of increasing or decreasing polarity.
Estimated Solubility Profile
Based on the principles of chemical similarity and the known properties of related compounds, the following is an estimated qualitative solubility profile for this compound.
| Solvent | Polarity | Expected Solubility |
| Water | High | Insoluble |
| Methanol | High | Sparingly Soluble to Insoluble |
| Ethanol | High | Sparingly Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Medium | Soluble |
| Toluene | Low | Soluble |
| Hexane | Low | Sparingly Soluble to Soluble |
Logical Workflow for Solvent Selection
Caption: Logical Workflow for Solvent Selection.
Conclusion
This technical guide has provided a detailed overview of the melting point and solubility of this compound. The melting point is well-defined at 66-69 °C, serving as a reliable metric for purity assessment. While quantitative solubility data is sparse, a qualitative understanding based on its chemical structure and comparison with analogues suggests poor aqueous solubility and good solubility in non-polar to moderately polar organic solvents. The provided experimental protocols for both melting point and solubility determination empower researchers to generate precise, application-specific data, adhering to the principles of scientific integrity and self-validation.
References
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-
Wikipedia. Diphenyl disulfide. [Link]
-
chemeurope.com. Diphenyl disulfide. [Link]
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An In-Depth Technical Guide to the Synthesis of Bis(3,5-dichlorophenyl) disulfide
Introduction
Bis(3,5-dichlorophenyl) disulfide is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a disulfide linkage between two dichlorinated phenyl rings, imparts specific reactivity and properties that are leveraged in diverse chemical applications. This guide provides a comprehensive, technically-grounded overview of a reliable and well-established synthetic route to this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. The chosen pathway proceeds from the readily available starting material, 3,5-dichloroaniline, via a classical diazotization and subsequent reaction with a sulfur-donating nucleophile, embodying fundamental principles of aromatic chemistry.
This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions. This approach is intended to equip the practicing scientist with not only a robust protocol but also the foundational knowledge required to troubleshoot and adapt the methodology.
Mechanistic Rationale and Synthesis Strategy
The selected synthetic pathway is a multi-step process that leverages the venerable Leuckart thiophenol reaction. This strategy is favored for its reliability, scalability, and the relative accessibility of its starting materials. The overall transformation can be dissected into four key stages:
-
Diazotization: The primary aromatic amine, 3,5-dichloroaniline, is converted into a highly reactive diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][2] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[1]
-
Xanthate Formation (Leuckart Reaction): The in situ-generated 3,5-dichlorobenzenediazonium chloride is treated with a sulfur nucleophile, potassium ethyl xanthate (C₂H₅OCS₂K).[3][4] This reaction, a type of Sandmeyer-analogous transformation, results in the displacement of the diazonio group (–N₂⁺) and the formation of an S-(3,5-dichlorophenyl) O-ethyl dithiocarbonate intermediate. Nitrogen gas is liberated as a byproduct.
-
Hydrolysis to Thiophenolate: The dithiocarbonate (xanthate) intermediate is hydrolyzed under basic conditions, typically using a strong base like potassium hydroxide (KOH) in an alcoholic solvent.[4] This step cleaves the xanthate moiety to generate the potassium salt of 3,5-dichlorobenzenethiol (thiophenolate).
-
Oxidative Dimerization: The final step involves the oxidation of the thiophenolate intermediate to the target disulfide. This can be accomplished using a variety of mild oxidizing agents, such as hydrogen peroxide, or often simply by exposure to air during the workup. The thiophenolate anion is readily oxidized to form the stable disulfide bond.[5]
This strategic sequence ensures a controlled introduction of the sulfur functionality and minimizes the formation of polysulfide byproducts, which can be a challenge in alternative routes that use reagents like sodium disulfide directly with the diazonium salt.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram:
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3,5-Dichloroaniline | 162.02 | 16.20 g | 100 | Starting material |
| Concentrated HCl | 36.46 | 30 mL | ~360 | (approx. 12 M) |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 105 | Dissolve in 20 mL H₂O |
| Potassium Ethyl Xanthate | 160.30 | 17.63 g | 110 | Sulfur source |
| Potassium Hydroxide (KOH) | 56.11 | 28.0 g | 500 | For hydrolysis |
| Ethanol (95%) | 46.07 | 250 mL | - | Solvent for hydrolysis |
| Diethyl Ether | 74.12 | 200 mL | - | Extraction solvent |
| Toluene | 92.14 | 100 mL | - | Recrystallization solvent |
| Deionized Water | 18.02 | As needed | - | |
| Crushed Ice | 18.02 | As needed | - | For temperature control |
Step-by-Step Methodology
Part 1: Diazotization of 3,5-Dichloroaniline
-
Acidic Solution Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 30 mL of concentrated hydrochloric acid and 50 g of crushed ice.
-
Aniline Addition: While stirring vigorously, slowly add 16.20 g (100 mmol) of 3,5-dichloroaniline. The aniline will dissolve to form its hydrochloride salt. Cool the resulting slurry to 0 °C using an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C.
-
Nitrite Addition: Prepare a solution of 7.25 g (105 mmol) of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the stirred aniline hydrochloride slurry over 30 minutes. Crucial: Ensure the temperature does not rise above 5 °C during the addition.[1][4] The formation of the diazonium salt is indicated by the dissolution of the solids to form a clear, yellowish solution.
-
Completion Check: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a positive test yields a blue-black color). If the test is negative, add a small amount of additional sodium nitrite solution.
Part 2: Synthesis and Hydrolysis of the Xanthate Intermediate
-
Xanthate Solution: In a separate 1 L flask, dissolve 17.63 g (110 mmol) of potassium ethyl xanthate in 100 mL of water. Warm this solution to 40-45 °C.
-
Leuckart Coupling: Slowly add the cold diazonium salt solution from Part 1 to the warm potassium ethyl xanthate solution with vigorous stirring.[4] A brisk evolution of nitrogen gas will be observed, and a dense, reddish-brown oil will precipitate. The rate of addition should be controlled to maintain the temperature between 40-50 °C. The total addition time should be approximately 1 hour.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 45 °C for another 30 minutes to ensure complete decomposition of the diazonium salt.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. Separate the crude S-(3,5-dichlorophenyl) O-ethyl dithiocarbonate (the reddish-brown oil) using a separatory funnel. Extract the aqueous layer with 2 x 50 mL of diethyl ether. Combine the organic extracts with the crude oil.
-
Basic Hydrolysis: Place the combined crude xanthate and ether extracts into a 1 L flask equipped with a reflux condenser. Add 250 mL of 95% ethanol and 28.0 g (500 mmol) of potassium hydroxide pellets.[4] Heat the mixture to reflux with stirring for 4-6 hours, or until a small sample of the reaction mixture is completely soluble in water, indicating complete hydrolysis to the thiophenolate.
Part 3: Oxidation and Purification
-
Solvent Removal & Dilution: After the hydrolysis is complete, cool the mixture and remove the bulk of the ethanol and ether via rotary evaporation. Add 300 mL of water to the residue.
-
Oxidation: Vigorously stir the aqueous solution in an open beaker. The thiophenolate will be oxidized by atmospheric oxygen to the disulfide, which will precipitate as a solid. To accelerate this process, 20-30 mL of 3% hydrogen peroxide can be added dropwise until precipitation is complete.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with water until the washings are neutral to litmus. Allow the crude product to air-dry.
-
Purification: Recrystallize the crude, dry solid from hot toluene. Dissolve the solid in a minimal amount of boiling toluene, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven. The expected yield of this compound is typically in the range of 60-75%.
Conclusion
The synthesis of this compound from 3,5-dichloroaniline via the Leuckart reaction is a robust and highly illustrative method for preparing symmetric aryl disulfides. This guide provides a detailed, step-by-step protocol grounded in established chemical principles. By carefully controlling key parameters, particularly the temperature during the diazotization step, researchers can reliably obtain the target compound in good yield and high purity. The mechanistic insights and procedural details contained herein are intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry and drug development.
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Zanatta, N., et al. (n.d.). Nonaqueous Diazotization of Arylamines in the Presence of Dimethyl Disulfide; the Convenient Synthesis of Aryl Methyl Sulfides from Anilines. ResearchGate. Retrieved January 5, 2026, from [Link]
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Heinrich, M. R. (2021). Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds. ACS Publications. Retrieved January 5, 2026, from [Link]
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Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]
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A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved January 5, 2026, from [Link]
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Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. (2009). ResearchGate. Retrieved January 5, 2026, from [Link]
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Revisiting Disulfide-Yne and Disulfide-Diazonium Reactions for Potential Direct Modification of Disulfide Bonds in Proteins. (2022). PubMed. Retrieved January 5, 2026, from [Link]
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An In-depth Technical Guide to the Molecular Structure and Properties of Bis(3,5-dichlorophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dichlorophenyl) disulfide, a halogenated aromatic disulfide, represents a class of compounds with significant potential in various scientific domains, including medicinal chemistry and materials science. The introduction of chlorine atoms onto the phenyl rings and the presence of a disulfide bridge impart unique electronic and steric properties to the molecule, influencing its reactivity, conformational behavior, and biological activity. This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound, offering insights for its application in research and development.
Molecular Identity and Physicochemical Properties
This compound is unequivocally identified by its unique chemical identifiers and is characterized by a set of distinct physical and chemical properties.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | 3,3',5,5'-Tetrachlorodiphenyl disulfide | |
| CAS Number | 137897-99-5 | |
| Molecular Formula | C₁₂H₆Cl₄S₂ | |
| Molecular Weight | 356.12 g/mol | |
| Appearance | Solid | General Knowledge |
| Melting Point | 66-69 °C | |
| InChI | 1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |
| InChIKey | JMQANWHMOHXBEA-UHFFFAOYSA-N | |
| SMILES | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 |
Elucidation of Molecular Structure
Based on this comparative analysis, the following structural features are anticipated for this compound:
-
Disulfide Bridge: The S-S bond is the central linkage, and in the 2,3-dichloro isomer, its length is approximately 2.0252 Å.[1][2][3][4][5] This is a typical length for an S-S single bond in diaryl disulfides.
-
C-S Bonds: The bonds connecting the sulfur atoms to the phenyl rings (C-S bonds) are expected to have a length of around 1.784 Å.[1][2][3][4][5]
-
Dihedral Angle: A key feature of diaryl disulfides is the C-S-S-C dihedral angle, which determines the overall shape of the molecule. In the 2,3-dichloro isomer, this angle is approximately 88.35°.[1][2][3][4][5] This non-planar arrangement is a consequence of lone pair repulsion on the sulfur atoms and helps to minimize steric hindrance between the two phenyl rings. It is highly probable that the 3,5-dichloro isomer adopts a similar skewed conformation.
-
Phenyl Ring Geometry: The dichlorinated phenyl rings themselves are expected to be planar, with standard aromatic C-C bond lengths. The C-Cl bond lengths will be typical for chlorinated aromatic compounds.
The following diagram illustrates the likely conformational arrangement of this compound, highlighting the key dihedral angle.
Caption: Predicted molecular conformation of this compound.
Synthesis Protocols
The synthesis of diaryl disulfides can be achieved through several established methods. A common and effective approach involves the oxidation of the corresponding thiol.
General Experimental Protocol: Oxidation of 3,5-Dichlorothiophenol
This protocol is a generalized procedure based on common methods for disulfide synthesis.[3][4][5]
Materials:
-
3,5-Dichlorothiophenol
-
Oxidizing agent (e.g., hydrogen peroxide, iodine, or air in the presence of a catalyst)
-
Suitable solvent (e.g., ethanol, methanol, or a biphasic system)
-
Base (optional, e.g., sodium hydroxide, to facilitate the reaction)
Procedure:
-
Dissolution: Dissolve 3,5-dichlorothiophenol in a suitable solvent in a reaction flask equipped with a magnetic stirrer.
-
Addition of Oxidant: Slowly add the chosen oxidizing agent to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Work-up: Upon completion, the reaction mixture is worked up to isolate the product. This may involve:
-
Quenching any excess oxidant.
-
Extraction with an organic solvent.
-
Washing the organic layer with water and brine.
-
Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
The following flowchart visualizes the general synthesis workflow.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic region should display two distinct signals corresponding to the two types of protons on the phenyl rings. The proton at C4 (para to the sulfur) would appear as a triplet, while the protons at C2 and C6 (ortho to the sulfur) would appear as a doublet. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Due to symmetry, four signals are expected for the aromatic carbons. The carbon atoms attached to chlorine will be significantly downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons.[6]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
Aromatic C-H stretching: Above 3000 cm⁻¹
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region
-
C-Cl stretching: In the 1100-800 cm⁻¹ region
-
S-S stretching: This bond typically shows a weak absorption in the 500-400 cm⁻¹ region and can be difficult to observe.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 356, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing four chlorine atoms.
-
Fragmentation: The molecule is expected to fragment in a predictable manner under electron impact. Common fragmentation pathways for disulfides include cleavage of the S-S bond and the C-S bond.[9][10][11] The fragmentation pattern can provide valuable structural information.
Applications in Drug Development and Research
Disulfide bonds are crucial structural motifs in many biologically active molecules and play a significant role in drug design and development.[12] While specific applications of this compound are not extensively documented, its structural features suggest several areas of potential utility:
-
Scaffold for Novel Therapeutics: The dichlorinated phenyl rings can be further functionalized to create libraries of compounds for screening against various biological targets. The disulfide bond can act as a reversible covalent linker in drug design.
-
Pro-drug Design: The disulfide bond can be cleaved under the reducing conditions found inside cells, making it a useful linker for pro-drugs that release an active therapeutic agent at the target site.
-
Antimicrobial and Antifungal Agents: Many organosulfur compounds, including disulfides, exhibit antimicrobial and antifungal properties.[3][4][5] this compound could be investigated for such activities.
Conclusion
This compound is a molecule with well-defined physicochemical properties and a predictable three-dimensional structure. This guide has provided a comprehensive overview of its molecular weight, structural characteristics based on comparative analysis, general synthesis protocols, and expected spectroscopic signatures. The unique combination of a disulfide linkage and chlorinated aromatic rings makes it a compound of interest for further investigation in medicinal chemistry and materials science. The information presented herein serves as a valuable resource for researchers and scientists working with or considering the use of this and related compounds in their research endeavors.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529.
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ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes: an. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]
- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. ScienceOpen.
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- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide.
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCr Journals.
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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ResearchGate. (n.d.). The Crystal Structure of Bis(2-chlorophenyl) Disulfide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Disulfide, diphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]
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ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]
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MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and.... Retrieved from [Link]
-
ResearchGate. (n.d.). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[13][13]octane. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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¹H and ¹³C NMR spectral data for Bis(3,5-dichlorophenyl) disulfide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Bis(3,5-dichlorophenyl) disulfide
Abstract
Introduction: The Significance of this compound and NMR in Structural Elucidation
This compound is an organosulfur compound featuring two 3,5-dichlorophenyl rings linked by a disulfide bond. The precise characterization of such molecules is paramount in fields ranging from medicinal chemistry to materials science, where structure dictates function. NMR spectroscopy stands as a cornerstone of chemical analysis, offering a non-destructive method to probe the atomic framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
This guide will delve into the theoretical underpinnings and practical application of NMR spectroscopy for the structural analysis of this compound. We will explore the predicted chemical shifts and coupling patterns, explain the rationale behind these predictions, and provide a detailed experimental protocol for acquiring high-quality NMR data.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the absence of direct experimental data in the reviewed literature, the following spectral data are predicted based on established substituent effects and analysis of structurally similar compounds. The 3,5-dichloro substitution pattern on the phenyl rings leads to a simplified and predictable aromatic region in the NMR spectra.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 7.6 | Triplet (t) | 2H | H-4, H-4' |
| ~7.6 - 7.8 | Doublet (d) | 4H | H-2, H-6, H-2', H-6' |
Predicted in CDCl₃ solvent, referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~138 - 140 | C-1, C-1' |
| ~135 - 137 | C-3, C-5, C-3', C-5' |
| ~128 - 130 | C-2, C-6, C-2', C-6' |
| ~125 - 127 | C-4, C-4' |
Predicted in CDCl₃ solvent, referenced to TMS at 0 ppm.
Scientific Rationale and Interpretation
The predicted chemical shifts are rooted in the electronic environment of the nuclei within the this compound molecule.
-
¹H NMR Spectrum: The aromatic protons of the 3,5-dichlorophenyl group are expected to appear in the range of 7.4-7.8 ppm[1][2][3]. The symmetry of the substitution pattern results in two distinct proton signals. The proton at the C-4 position (H-4) is expected to be a triplet due to coupling with the two equivalent protons at C-2 and C-6. The protons at the C-2 and C-6 positions (H-2, H-6) are predicted to be a doublet, coupling with the H-4 proton. The electronegative chlorine atoms and the sulfur atom deshield the aromatic protons, causing their signals to appear downfield[1][3].
-
¹³C NMR Spectrum: The carbon atoms in the aromatic rings are influenced by the attached substituents. The carbon atoms bonded to the chlorine atoms (C-3, C-5) and the sulfur atom (C-1) are expected to be the most deshielded, appearing at the lower end of the aromatic region (~135-140 ppm)[4][5][6][7]. The remaining aromatic carbons (C-2, C-6, and C-4) will resonate at slightly higher fields[4][5][6][7]. Due to the symmetry of the molecule, only four distinct carbon signals are anticipated for the aromatic rings.
Experimental Protocol for NMR Data Acquisition
To empirically validate the predicted spectral data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for many organic compounds and is a good starting point for this compound due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm. Alternatively, the residual solvent peak can be used for calibration[8][9].
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.
-
Temperature: 298 K.
Visualization of Molecular Structure and Experimental Workflow
To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted , grounded in fundamental NMR principles and comparative data from related structures. The detailed experimental protocol offers a clear and robust methodology for researchers to obtain empirical data, allowing for the validation of the predictions presented herein. The combination of predictive analysis and a practical experimental framework serves as a valuable resource for scientists engaged in the synthesis and characterization of dichlorophenyl-containing compounds, facilitating more efficient and accurate structural elucidation.
References
-
The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
National Programme on Technology Enhanced Learning. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
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- 9. chem.washington.edu [chem.washington.edu]
Navigating the Void: A Technical Guide to the Crystal Structure of Bis(3,5-dichlorophenyl) disulfide and Its Analogs
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications, particularly in the realm of drug discovery and materials science. Bis(3,5-dichlorophenyl) disulfide presents itself as a molecule of interest within the broader class of diaryl disulfides, which are known for their diverse biological activities. However, a comprehensive search of the current crystallographic literature, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available crystal structure for this specific isomer.
This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a detailed exposition of the crystal structure of a closely related and structurally characterized isomer, bis(2,3-dichlorophenyl) disulfide , as an exemplary case study. This will serve to illustrate the key structural features and intermolecular interactions that govern the solid-state architecture of this class of compounds. Secondly, this document will serve as a practical whitepaper, outlining the necessary experimental and computational workflows required to determine the crystal structure of this compound, thereby providing a roadmap for future research in this area.
Part 1: A Case Study: The Crystal Structure of Bis(2,3-dichlorophenyl) disulfide
The crystal structure of bis(2,3-dichlorophenyl) disulfide provides invaluable insights into the conformational preferences and packing motifs of dichlorinated diphenyl disulfides. The crystallographic data for this compound has been reported and offers a solid foundation for understanding its solid-state behavior[1][2][3][4].
Crystallographic and Molecular Parameters
Single-crystal X-ray diffraction analysis of bis(2,3-dichlorophenyl) disulfide reveals a triclinic crystal system with the space group P-1.[1][3][4] The key crystallographic and molecular geometry parameters are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₆Cl₄S₂ | [1][3][4] |
| Molecular Weight | 356.09 g/mol | [1][3][4] |
| Crystal System | Triclinic | [1][3][4] |
| Space Group | P-1 | [1][3] |
| a (Å) | 7.7149 (10) | [1][3][4] |
| b (Å) | 7.7326 (11) | [1][3][4] |
| c (Å) | 12.748 (2) | [1][3][4] |
| α (°) | 91.472 (2) | [1][3][4] |
| β (°) | 91.233 (3) | [1][3][4] |
| γ (°) | 114.859 (2) | [1][3][4] |
| Volume (ų) | 689.37 (18) | [1][3][4] |
| Z | 2 | [1][3][4] |
| S-S Bond Length (Å) | 2.0252 (8) | [1][3][4] |
| C-S Bond Lengths (Å) | 1.784 (2), 1.7835 (19) | [2][3] |
| C-S-S-C Torsion Angle (°) | 88.35 (11) | [1][3][4] |
| Dihedral Angle between Rings (°) | 89.83 (11) | [1][3][4] |
Molecular Conformation and Intermolecular Interactions
The disulfide bridge is the conformational linchpin of the molecule. The observed C-S-S-C torsion angle of 88.35° indicates a skewed conformation, which is typical for diaryl disulfides and is a consequence of minimizing lone pair repulsion on the sulfur atoms.[1][4] The two 2,3-dichlorophenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.83°.[1][3][4]
The crystal packing of bis(2,3-dichlorophenyl) disulfide is stabilized by a combination of weak intermolecular interactions, including π-π stacking and halogen-halogen interactions.[1][2] Specifically, π-π stacking is observed between the dichlorophenyl rings with centroid-centroid distances of 3.696 Å and 3.641 Å.[1][2] Additionally, Cl···Cl interactions with a contact distance of 3.4763 Å are present, which is close to the sum of the van der Waals radii of chlorine.[1][2] Intramolecular C-H···S interactions also contribute to the overall stability of the conformation.[1][2]
Caption: Key intermolecular forces stabilizing the crystal lattice of bis(2,3-dichlorophenyl) disulfide.
Part 2: A Practical Workflow for the Crystal Structure Determination of this compound
The absence of a reported crystal structure for this compound presents an opportunity for original research. The following sections outline a comprehensive, field-proven methodology for its determination.
Synthesis and Crystallization
The first critical step is the synthesis of high-purity this compound. Several synthetic routes are available for the preparation of diaryl disulfides, with the most common being the oxidation of the corresponding thiol.
Step-by-Step Synthesis Protocol:
-
Thiol Synthesis: Synthesize 3,5-dichlorothiophenol from 3,5-dichloroaniline via a Sandmeyer-type reaction.
-
Oxidative Coupling: Dissolve the purified 3,5-dichlorothiophenol in a suitable solvent (e.g., ethanol, dichloromethane).
-
Add an oxidizing agent (e.g., iodine, hydrogen peroxide, or bubbling air/oxygen through the solution, potentially with a catalyst) dropwise with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Work up the reaction mixture by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant, followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Crystallization Strategy:
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] A systematic screening of crystallization conditions is recommended.
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) in a loosely covered vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.
-
Solvent-Anti-Solvent Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface.
Caption: Workflow for obtaining single crystals of this compound.
Single-Crystal X-ray Diffraction: Data Collection and Structure Solution
Once suitable single crystals are obtained, the next phase involves X-ray diffraction analysis.[6][7][8][9]
Experimental Protocol:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined against the experimental data by least-squares methods to optimize the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using tools like CHECKCIF to ensure its quality and chemical sense.
Hypothetical Structural Features of this compound
Based on the structure of the 2,3-isomer, we can hypothesize about the likely structural features of this compound.
-
Molecular Conformation: A skewed C-S-S-C torsion angle is expected, similar to the 2,3-isomer, to alleviate lone pair repulsion. The dihedral angle between the phenyl rings will likely be influenced by the steric hindrance of the chlorine atoms.
-
Intermolecular Interactions: The change in the chlorine substitution pattern from 2,3- to 3,5- will significantly alter the electronic distribution and steric profile of the phenyl rings. This will, in turn, influence the nature of the intermolecular interactions. While π-π stacking is still possible, the specific geometry and distances may differ. Cl···Cl and C-H···Cl interactions are also expected to play a significant role in the crystal packing.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its investigation. By leveraging the detailed structural analysis of the closely related bis(2,3-dichlorophenyl) disulfide and outlining a comprehensive experimental workflow, we have paved the way for future research in this area. The determination of this structure will not only fill a gap in the crystallographic literature but also provide crucial insights for the rational design of new therapeutic agents and functional materials based on the dichlorinated diphenyl disulfide scaffold.
References
-
Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(5), o529. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. ResearchGate. [Link]
-
Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCr Journals. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Excillum AB. Retrieved from [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
Wikipedia. (2024). X-ray crystallography. In Wikipedia. Retrieved from [Link]
-
Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta crystallographica. Section E, Structure reports online, 70(Pt 5), o529. [Link]
-
Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 447, 149–168. [Link]
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- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Bis(3,5-dichlorophenyl) disulfide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, a profound understanding of the reagents we employ is paramount. This guide offers an in-depth exploration of Bis(3,5-dichlorophenyl) disulfide (CAS No. 137897-99-5), focusing on the critical safety and handling precautions necessary for its responsible use in a laboratory setting. As Senior Application Scientists, our goal is to merge technical accuracy with practical, field-tested insights to ensure both scientific integrity and personal safety.
Compound Profile and Hazard Identification
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 137897-99-5 | [1] |
| Molecular Formula | (Cl₂C₆H₃S)₂ | [1] |
| Molecular Weight | 356.12 g/mol | [1] |
| Appearance | White to orange to green powder to crystal | [2] |
| Melting Point | 66-69 °C (lit.) | [1] |
| Solubility | Almost transparent in Toluene | [2] |
GHS Hazard Classification (Anticipated based on available data):
Based on information from chemical suppliers, this compound is anticipated to fall under the following GHS classifications. It is crucial to handle this compound as if it possesses all these hazards until a definitive SDS becomes available.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Information synthesized from supplier data.[2]
The Causality of Precaution: A Risk-Based Approach to Handling
The potential hazards associated with this compound necessitate a handling protocol rooted in a deep understanding of why each precaution is taken. This proactive approach to safety transforms a list of rules into a self-validating system of protection.
Engineering Controls: The First Line of Defense
The primary principle of chemical safety is to minimize exposure. Engineering controls are designed to achieve this by containing the hazard at its source.
-
Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood. This is not merely to contain odors, but to capture any fine dust particles that may become airborne, preventing respiratory irritation.[3] The causality is clear: the disulfide's potential to cause respiratory irritation (H335) makes inhalation a primary route of exposure to be mitigated.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
PPE provides a critical barrier between the researcher and the chemical. The selection of appropriate PPE is directly informed by the compound's hazard profile.
-
Eye Protection: Chemical safety goggles are mandatory.[1] The risk of serious eye irritation (H319) from splashes or airborne dust is significant. Standard safety glasses do not provide a sufficient seal around the eyes.
-
Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact.[1] Given the hazard of skin irritation (H315), gloves should be inspected for integrity before each use and changed immediately if contaminated. The rationale is to prevent the localized inflammatory response and potential for dermatitis that can result from skin exposure.
-
Respiratory Protection: For situations where dust generation is unavoidable or when handling larger quantities, a NIOSH-approved N95 respirator or higher is recommended.[1] This directly addresses the risk of respiratory tract irritation (H335).
-
Lab Coat: A flame-resistant lab coat should be worn to protect against splashes and spills on clothing and skin.
Standard Operating Procedures: From Benchtop to Disposal
Adherence to well-defined protocols is the cornerstone of laboratory safety. The following procedures are designed to be self-validating, with each step logically flowing from the inherent risks of the compound.
Weighing and Dissolving the Compound
This common procedure presents a significant risk of generating airborne dust.
Caption: Workflow for Safely Weighing and Dissolving this compound.
Emergency Procedures: A Plan for the Unexpected
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response:
In the event of a spill, the following steps should be taken, prioritizing personal safety.
Caption: Emergency Spill Response Protocol for this compound.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]
Storage and Disposal: The Lifecycle of a Reagent
Proper storage and disposal are critical to long-term safety and environmental responsibility.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][4]
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.[3] Chemical waste should be collected in a designated, labeled, and sealed container for disposal by a licensed professional waste disposal service.
Conclusion: A Culture of Safety
The safe handling of this compound, and indeed any chemical reagent, is not merely a matter of following rules but of cultivating a deep-seated culture of safety. By understanding the "why" behind each precaution, researchers can develop an intuitive and proactive approach to risk management. This guide provides a framework for the safe utilization of this compound, but it is the responsibility of each scientist to apply these principles diligently in their daily work, ensuring that groundbreaking research is conducted without compromising personal or environmental well-being.
References
-
Environmental Health & Safety, University of New Mexico. (2024). Standard Operating Procedure for Custodial Chemical Spill Cleanup. Retrieved from [Link]
-
UCR Environmental Health & Safety. (2020, February 20). How to Clean Up a Small Spill [Video]. YouTube. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Crystallographic Communications, E70(5), o529. [Link]
Sources
An In-depth Technical Guide to Bis(3,5-dichlorophenyl) disulfide for Scientific Professionals
This document provides a comprehensive technical overview of Bis(3,5-dichlorophenyl) disulfide, designed for researchers, chemists, and professionals in drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven insights into its handling, synthesis, and application. The structure is designed to provide a logical and in-depth understanding of the compound, ensuring both safety and efficacy in a laboratory setting.
Section 1: Chemical Identification and Physicochemical Properties
This compound, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, is a symmetrical aromatic disulfide. Understanding its fundamental properties is the first step toward its safe and effective use.
Key Identifiers and Properties
A summary of the essential chemical and physical data is presented below. This information is critical for laboratory inventory management, experimental design, and safety protocol development.
| Property | Value | Source(s) |
| CAS Number | 137897-99-5 | ,[1],[] |
| Molecular Formula | C₁₂H₆Cl₄S₂ | ,[],[3] |
| Molecular Weight | 356.12 g/mol | ,[1],[] |
| Appearance | Solid (form may vary) | |
| Melting Point | 66-69 °C | ,[1],[] |
| SMILES String | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 | |
| InChI Key | JMQANWHMOHXBEA-UHFFFAOYSA-N |
Molecular Structure
The molecular structure consists of two 3,5-dichlorophenyl rings linked by a disulfide bridge. This disulfide bond is the most reactive site of the molecule and is central to its chemical behavior.
Caption: Molecular Structure of this compound.
Section 2: Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is not extensively documented in public literature, data from structurally similar compounds and supplier safety sheets provide a basis for a cautious approach. The compound should be treated as hazardous until proven otherwise.
GHS Classification (Anticipated)
Based on safety data for related dichlorinated aromatic compounds, the following hazards are anticipated.[4][5] Researchers must handle this compound with the assumption that it poses these risks.
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Aquatic Toxicity | WGK 3 | WGK 3: Severely hazardous for water |
Causality: The chlorinated aryl structure suggests potential for skin and eye irritation. Like many fine chemical powders, it can cause respiratory tract irritation upon inhalation.[5] Its German Water Hazard Class (WGK) of 3 indicates a high potential for environmental harm, necessitating proper disposal.
Hazard Assessment Workflow
A systematic approach to hazard assessment is crucial before any experimental work begins. This involves consulting all available data, evaluating the experimental context, and implementing appropriate controls.
Caption: Logical flow for assessing hazards of a compound with limited data.
Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is non-negotiable. The following guidelines are based on best practices for handling potentially hazardous research chemicals.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Respiratory Protection: A NIOSH-approved N95 (or better) respirator is recommended, especially when handling the powder outside of a contained system, to prevent inhalation of airborne particles.
-
Body Protection: A standard laboratory coat.
Storage and Handling
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[5][6] It is classified as a non-combustible solid (Storage Class 13).
-
Handling: All handling of the solid should be performed within a certified chemical fume hood to minimize inhalation risk.[6] Avoid generating dust. After handling, wash hands and face thoroughly.[6] Do not eat, drink, or smoke in the laboratory.[6]
Detailed Protocol: Weighing and Preparing Solutions
This protocol ensures that potential exposure is minimized during the most common laboratory manipulation.
-
Preparation: Don all required PPE (goggles, gloves, lab coat, N95 respirator). Ensure the chemical fume hood is operational.
-
Staging: Place a calibrated analytical balance, weigh paper, spatula, beaker, and the chosen solvent inside the fume hood.
-
Weighing: Carefully open the container of this compound. Using the spatula, transfer the desired amount of powder onto the weigh paper on the balance. Avoid any sudden movements that could create dust.
-
Transfer: Once the desired mass is weighed, carefully transfer the powder from the weigh paper into the beaker.
-
Dissolution: Slowly add the solvent to the beaker to dissolve the compound. This minimizes the risk of the dry powder becoming airborne.
-
Cleanup: Securely close the stock container. Dispose of the used weigh paper and any contaminated items in a designated solid hazardous waste container.
-
Final Steps: Wipe down the spatula and the balance surface inside the fume hood with a damp cloth. Wash hands thoroughly after exiting the lab.
Section 4: First Aid and Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Leak Containment
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder into the air.
-
Contain: Wearing full PPE, cover the spill with a suitable absorbent material (e.g., dry sand, vermiculite).
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of the waste according to institutional and local environmental regulations.[6]
Section 5: Synthesis and Reactivity
This compound is typically synthesized via the oxidative coupling of its corresponding thiol, 3,5-dichlorothiophenol.[7][8] This is a common and reliable method for preparing symmetrical disulfides.
General Synthesis Pathway
The synthesis is a two-stage process: first, the preparation of the thiol precursor, followed by its oxidation to the disulfide.
Caption: A typical two-step synthesis route for the target compound.
Experimental Protocol: Oxidative Coupling of 3,5-Dichlorothiophenol
This protocol provides a representative method for the synthesis of the title compound. All work must be conducted in a fume hood.
-
Reactant Preparation: Dissolve 10 mmol of 3,5-dichlorothiophenol (CAS 17231-94-6) in 50 mL of a suitable solvent such as ethanol or dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.[9]
-
Oxidant Addition: Slowly add a solution of the oxidizing agent. A common choice is a solution of iodine (I₂) (5 mmol, 1 equivalent) in the same solvent. The addition should be done dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the thiol starting material using Thin Layer Chromatography (TLC). The disappearance of the iodine color can also indicate reaction completion.
-
Work-up: Once the reaction is complete, quench any excess iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless.
-
Extraction: If using a water-immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as Melting Point, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Section 6: Applications in Research and Development
This compound serves as a valuable building block and research tool in medicinal chemistry and organic synthesis.
-
Synthetic Intermediate: It is used in the synthesis of more complex molecules. For instance, it has been used to prepare 3-(3-((3,5-dichlorophenyl)thio)-6-methyl-1H-indol-2-yl)propanoic acid, demonstrating its utility in constructing thioether linkages.
-
Drug Discovery: The disulfide moiety and the dichlorophenyl groups are features found in various biologically active compounds. This compound has been investigated as part of a library for developing potent inhibitors of poxvirus replication, highlighting its potential as a scaffold in antiviral drug design. Disulfide compounds, in general, have been explored for their fungicidal and antitumor activities.[7][8]
-
Covalent Chemistry: The disulfide bond can participate in dynamic covalent chemistry, allowing for its use in materials science and the development of self-healing polymers or responsive molecular systems.
This guide provides a comprehensive starting point for the safe and informed use of this compound. Researchers are strongly encouraged to consult all available safety literature and adhere to rigorous laboratory safety standards.
References
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- 5. assets.thermofisher.com [assets.thermofisher.com]
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- 7. scienceopen.com [scienceopen.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. 3,5-DICHLOROTHIOPHENOL | 17231-94-6 [amp.chemicalbook.com]
A Technical Guide to Bis(3,5-dichlorophenyl) disulfide: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3,5-dichlorophenyl) disulfide, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is a symmetrical aromatic disulfide that is gaining attention within the research and drug development sectors. Its rigid dichlorophenyl moieties and the reactive disulfide bond make it a compelling scaffold for medicinal chemistry and a valuable tool for probing biological systems. This in-depth technical guide provides a comprehensive overview of its commercial availability, synthetic routes, analytical characterization, and burgeoning applications, with a particular focus on its potential in drug discovery.
Part 1: Commercial Availability and Physicochemical Properties
This compound is a commercially available research chemical. While several suppliers offer this compound, it is crucial for researchers to verify the current availability and purity specifications.
Commercial Suppliers of this compound (≥97% Purity)
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | 97% | 137897-99-5 | C₁₂H₆Cl₄S₂ | 356.12 | This product is listed as discontinued, but it is advisable to contact their technical service for potential alternatives or remaining stock. |
| CookeChem | 99% | 137897-99-5 | C₁₂H₆Cl₄S₂ | 356.12 | Offers a higher purity grade. |
| BOC Sciences | 98% | 137897-99-5 | C₁₂H₆Cl₄S₂ | 356.12 | |
| CP Lab Safety | min 99% | 137897-99-5 | C₁₂H₆Cl₄S₂ | 356.12 | Available in larger quantities.[1] |
| LookChem | 85.0-99.8% | 137897-99-5 | C₁₂H₆Cl₄S₂ | 356.12 | Purity may vary; requires verification with the supplier.[2] |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | Very pale yellow solid | [3] |
| Melting Point | 66-69 °C (lit.) | [3] |
| SMILES | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 | |
| InChI | 1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |
| InChI Key | JMQANWHMOHXBEA-UHFFFAOYSA-N |
Part 2: Synthesis and Characterization
The synthesis of symmetrical disulfides like this compound is typically achieved through the oxidative coupling of the corresponding thiol. This method is generally efficient and allows for good control over the final product.
Synthetic Pathway: Oxidative Coupling of 3,5-Dichlorothiophenol
The most direct route to this compound is the oxidation of 3,5-dichlorothiophenol. This reaction can be accomplished using a variety of oxidizing agents.
Sources
An In-depth Technical Guide to Bis(3,4-dichlorophenyl) disulfide (C12H6Cl4S2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound Bis(3,4-dichlorophenyl) disulfide, which corresponds to the molecular formula C12H6Cl4S2. Due to the limited volume of research dedicated specifically to this isomer, this document synthesizes available data on the broader class of polychlorinated diphenyl sulfides (PCDPSs) and aryl disulfides to infer and contextualize the properties, synthesis, and potential applications of the target molecule. The guide covers the compound's physicochemical properties, outlines a probable synthetic route based on established chemical principles, and explores its toxicological profile and potential in drug development, particularly as a cleavable linker in targeted therapies. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and pharmaceutical sciences.
Introduction and Compound Identification
The chemical formula C12H6Cl4S2 identifies the compound Bis(3,4-dichlorophenyl) disulfide . This molecule consists of two 3,4-dichlorophenyl groups linked by a disulfide bond (-S-S-). While a number of isomers exist for tetrachlorinated diphenyl disulfides, this guide will focus on the 3,4-substituted variant.
Aryl disulfides are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry and materials science. The disulfide bond is a key functional group, known for its role in protein structure and, more recently, for its application as a redox-sensitive cleavable linker in drug delivery systems. The presence of chlorine atoms on the phenyl rings is expected to significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its biological activity and toxicological profile.
Physicochemical and Spectroscopic Properties
Specific experimental data for Bis(3,4-dichlorophenyl) disulfide is not extensively reported in the literature. However, based on data for related compounds and computational predictions, the following properties can be inferred.
Table 1: Physicochemical Properties of Bis(3,4-dichlorophenyl) disulfide
| Property | Value | Source |
| Molecular Formula | C12H6Cl4S2 | - |
| Molecular Weight | 356.12 g/mol | - |
| Monoisotopic Mass | 353.866503 Da | |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Inferred from structure |
| XlogP3-AA (Predicted) | 6.5 |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The substitution pattern of the dichlorophenyl ring will result in a complex splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the dichlorophenyl rings. The number of signals will depend on the symmetry of the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing four chlorine atoms. Fragmentation patterns in disulfide-containing molecules can be complex, often involving cleavage of the S-S bond.[1][2]
Synthesis and Experimental Protocols
The most common and direct method for the synthesis of symmetrical aryl disulfides is the oxidation of the corresponding thiols.[3][4] Therefore, the synthesis of Bis(3,4-dichlorophenyl) disulfide would proceed via the oxidative coupling of 3,4-dichlorothiophenol.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Bis(3,4-dichlorophenyl) disulfide.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a general procedure based on common methods for the oxidation of thiols to disulfides.[5] Optimization may be required for this specific substrate.
-
Dissolution of Thiol: Dissolve 3,4-dichlorothiophenol in a suitable organic solvent (e.g., ethanol, dichloromethane, or acetonitrile).
-
Addition of Oxidizing Agent: Slowly add a solution of the oxidizing agent to the thiol solution with stirring at room temperature. Common oxidizing agents for this transformation include:
-
Hydrogen peroxide (H₂O₂)
-
Iodine (I₂) in the presence of a base
-
Air or oxygen, often in the presence of a catalyst.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Work-up:
-
If a solid product precipitates, it can be collected by filtration.
-
If the product remains in solution, the reaction mixture may be quenched (e.g., with a solution of sodium thiosulfate if iodine was used as the oxidant), and the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Toxicological Profile and Safety Considerations
Specific toxicological data for Bis(3,4-dichlorophenyl) disulfide is scarce. However, studies on the broader class of polychlorinated diphenyl sulfides (PCDPSs) provide valuable insights.
Research on PCDPSs in mice has shown that their toxicity is influenced by the number and position of chlorine atoms.[6] Studies indicate that lower chlorinated PCDPSs tend to have lower LD50 values (i.e., are more acutely toxic) than their higher chlorinated counterparts.[6] Exposure to PCDPSs has been associated with adverse effects on the liver, including increased liver weight, inflammation, and necrosis.[6] Furthermore, these compounds have been shown to induce oxidative stress, as evidenced by decreased superoxide dismutase (SOD) activity and increased malondialdehyde (MDA) levels in the liver.[6][7]
Given these findings, Bis(3,4-dichlorophenyl) disulfide should be handled with caution as a potentially toxic substance. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood.
Applications in Drug Development and Research
While there are no known direct therapeutic applications of Bis(3,4-dichlorophenyl) disulfide, its chemical structure, particularly the disulfide bond, suggests potential utility in drug development and research.
Disulfide Bonds as Redox-Sensitive Linkers
The disulfide bond is known to be stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[8] This property has been exploited in the design of drug delivery systems.[9][10]
Diagram of Disulfide Linker Cleavage in Drug Delivery
Caption: Mechanism of drug release from a disulfide-linked conjugate.
Bis(3,4-dichlorophenyl) disulfide could be used to synthesize unsymmetrical disulfides where one of the aryl groups is replaced by a therapeutic agent. Such a conjugate could potentially be used for targeted drug delivery.
Potential Biological Activities of Aryl Disulfides
Aryl disulfides and related organosulfur compounds have been investigated for a range of biological activities.
-
Antimicrobial Activity: Various aryl sulfides have demonstrated activity against both Gram-positive and Gram-negative bacteria.[11][12][13] The mechanism of action is often attributed to the interaction of the disulfide with thiol groups in essential proteins and enzymes.
-
Anticancer Activity: Some aryl disulfides have shown cytotoxic effects against cancer cell lines.[14][15] The pro-oxidant activity of these compounds, leading to an increase in reactive oxygen species (ROS) within cancer cells, is a potential mechanism for their anticancer effects.
Further research would be necessary to determine if Bis(3,4-dichlorophenyl) disulfide or its derivatives possess any of these biological activities.
Conclusion
Bis(3,4-dichlorophenyl) disulfide (C12H6Cl4S2) is a chlorinated aryl disulfide for which specific, in-depth technical data is limited in the public domain. This guide has provided a comprehensive overview based on the known chemistry of aryl disulfides and the toxicological profiles of related polychlorinated diphenyl sulfides. The synthesis is achievable through the oxidation of 3,4-dichlorothiophenol, and the compound is expected to be a solid with poor water solubility. While its specific toxicity is uncharacterized, related compounds exhibit hepatic toxicity, and it should be handled with appropriate safety measures. The primary potential for this compound in a research and development setting lies in its disulfide functionality, which could be exploited in the design of redox-sensitive drug delivery systems. Further investigation is required to fully elucidate the specific properties and potential applications of this particular isomer.
References
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Li, N., et al. (2012). Acute and subacute oral toxicity of polychlorinated diphenyl sulfides in mice: determining LD50 and assessing the status of hepatic oxidative stress. Environmental Toxicology and Chemistry, 31(8), 1836-1842. [Link][6]
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Zhang, X., et al. (2021). Polychlorinated Diphenyl Sulfides: An Emerging Class of Persistent, Bioaccumulative, and Toxic Substances in the Environment. Environmental Toxicology and Chemistry, 40(10), 2657-2666. [Link][7]
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Kobe University Repository. Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. (2010). [Link][17]
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Thornalley, P. J. (2023). Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. Molecules, 28(10), 4125. [Link][11]
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International Journal of Pharmaceutical Sciences and Research. Antimicrobial Activity and Microwave Assisted Synthesis of 1-(4-Chlorophenyl)-3,3- bis(methylthio)-2-(arylthio)prop-2-en-1-ones. (2017). [Link][12]
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Royal Society of Chemistry. Electronic Supporting Information for "Graphene Oxide Catalyzed Aerobic Oxidation of Sulfides to Sulfoxides". (2011). [Link][19]
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Gotor, V., et al. (2017). Synthesis and antimicrobial activity of 3,4-bis(arylthio)maleimides. Bioorganic & Medicinal Chemistry, 25(1), 283-290. [Link][13]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link][20]
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Chinese Patent CN115925597A. Preparation method of bis (4-sulfophenyl) disulfide. (2023). [3]
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Zeynizadeh, B., & Akbari, D. (2024). Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54. [Link]
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Report on OXIDATIVE COUPLING OF THIOLS TO DISULFIDES USING OXONE-POTASSIUM BROMIDE IN ACETONITRILE-WATER MEDIUM. [Link][5]
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Luo, Y., et al. (2018). pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy. International Journal of Nanomedicine, 13, 5645–5661. [Link][10]
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Zhang, Y., et al. (2017). Disulfide-crosslinked nanomicelles confer cancer-specific drug delivery and improve efficacy of paclitaxel in bladder cancer. Theranostics, 7(6), 1675–1687. [Link][9]
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Zhang, J., et al. (2013). Direct mass spectrometric characterization of disulfide linkages. Analytical chemistry, 85(15), 7101–7108. [Link][2]
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Wang, Y., et al. (2024). Research Progress of Disulfide Bond Based Tumor Microenvironment Targeted Drug Delivery System. International Journal of Nanomedicine, 19, 7067-7086. [Link][8]
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Knoevenagel condensation of 3,4-dichloro- and 2,6-dichlorophenylacetonitriles gave a library of dichlorophenylacrylonitriles. (2018). ChemMedChem, 13(13), 1325-1335. [Link][14]
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Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. (2024). Molecules, 29(2), 374. [Link][15]
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An In-Depth Technical Guide to 3,3′,5,5′-Tetrachlorodiphenyl Disulfide
Abstract
This technical guide provides a comprehensive overview of 3,3′,5,5′-tetrachlorodiphenyl disulfide, a halogenated aromatic disulfide. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It covers the compound's physicochemical properties, synthesis and characterization, reactivity, potential applications, and essential safety and handling protocols. The information is synthesized from established chemical literature and safety data, offering a foundational understanding for the practical application and further investigation of this compound.
Introduction: Understanding the Aryl Disulfide Scaffold
Aryl disulfides are a significant class of organosulfur compounds characterized by a disulfide bond (S-S) linking two aryl groups. The disulfide bond is a key functional group in various biological systems, most notably in the tertiary structure of proteins through the formation of cystine bridges. In the realm of synthetic chemistry, aryl disulfides serve as versatile intermediates and reagents. The introduction of halogen substituents, such as chlorine, onto the aromatic rings can significantly modify the compound's chemical and physical properties, including its reactivity, stability, and biological activity.
3,3′,5,5′-Tetrachlorodiphenyl disulfide, also known as bis(3,5-dichlorophenyl) disulfide, is a symmetrical aryl disulfide where each phenyl ring is substituted with two chlorine atoms at the meta and para positions relative to the sulfur atom. This substitution pattern imparts specific electronic and steric characteristics that influence its behavior in chemical reactions and biological systems. This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
General Properties
The key physicochemical properties of 3,3′,5,5′-tetrachlorodiphenyl disulfide are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | 3,3′,5,5′-Tetrachlorodiphenyl Disulfide | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 137897-99-5 | [1] |
| Molecular Formula | C₁₂H₆Cl₄S₂ | [1] |
| Molecular Weight | 356.12 g/mol | [1] |
| Appearance | Very pale yellow solid | [2] |
| Melting Point | 66-69 °C | [1] |
| Purity | Typically ≥97% | [1] |
| Solubility | Soluble in many organic solvents. | [3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the unambiguous identification and purity assessment of 3,3′,5,5′-tetrachlorodiphenyl disulfide.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization mass spectrum of 3,3′,5,5′-tetrachlorodiphenyl disulfide is expected to show a molecular ion peak corresponding to its molecular weight.
-
Expected Molecular Ion (M⁺): A cluster of peaks around m/z 354, 356, 358, 360, and 362 due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The most abundant peak in this cluster will correspond to the molecule containing the most abundant isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The aromatic region should display signals corresponding to the protons on the dichlorophenyl rings. Specifically, one would anticipate two distinct signals: a triplet for the proton at the 4-position (between the two chlorine atoms) and a doublet for the protons at the 2- and 6-positions.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the dichlorophenyl rings. Due to symmetry, four signals are expected in the aromatic region, corresponding to the four unique carbon environments. Chemical shifts can be predicted based on the effects of the chlorine and sulfur substituents. For comparison, the ¹³C NMR spectrum of diphenyl disulfide shows signals around 127-137 ppm.[4]
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
-
S-S stretching: This bond typically gives a weak absorption in the range of 400-500 cm⁻¹, which may be difficult to observe.[5]
Synthesis and Reactivity
Proposed Synthesis Protocol
The most common and straightforward method for the synthesis of symmetrical aryl disulfides is the oxidation of the corresponding thiol.[6] For 3,3′,5,5′-tetrachlorodiphenyl disulfide, the precursor would be 3,5-dichlorothiophenol.
Reaction Scheme:
Caption: General synthesis of 3,3′,5,5′-Tetrachlorodiphenyl Disulfide.
Step-by-Step Methodology:
-
Dissolution of Thiol: Dissolve 3,5-dichlorothiophenol in a suitable solvent, such as ethanol or methanol.
-
Addition of Oxidant: Slowly add an oxidizing agent to the solution with stirring. Common oxidizing agents for this transformation include hydrogen peroxide, iodine, or exposure to air, often in the presence of a base catalyst.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.
-
Isolation of Product: Upon completion, the product may precipitate from the reaction mixture, or the solvent can be removed under reduced pressure. The crude product can then be collected by filtration.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common method for purifying the final product.
Chemical Reactivity
The disulfide bond is the most reactive site in 3,3′,5,5′-tetrachlorodiphenyl disulfide. It can undergo both reduction and oxidation reactions.
-
Reduction: The S-S bond can be cleaved by reducing agents such as sodium borohydride (NaBH₄) or thiols to yield the corresponding 3,5-dichlorothiophenol. This reactivity is fundamental in biological systems where disulfide exchange reactions are common.
-
Oxidation: Strong oxidizing agents can oxidize the disulfide to higher oxidation states of sulfur, such as thiosulfinates, thiosulfonates, and ultimately sulfonic acids.
-
Nucleophilic Attack: The disulfide bond can be susceptible to nucleophilic attack, leading to the formation of unsymmetrical disulfides or thioethers. This reactivity is harnessed in various organic synthesis applications.[7]
The chlorine substituents on the aromatic rings are generally unreactive under standard conditions but can be displaced under harsh conditions or in certain transition-metal-catalyzed reactions.
Applications in Research and Industry
3,3′,5,5′-Tetrachlorodiphenyl disulfide is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.
Pharmaceutical and Agrochemical Synthesis
Materials Science
Aryl disulfides can be incorporated into polymers and other materials. The reversible nature of the disulfide bond allows for the development of self-healing materials and stimulus-responsive polymers.
Biological Activity and Toxicology
The biological effects of 3,3′,5,5′-tetrachlorodiphenyl disulfide are not extensively studied individually. However, data on the class of polychlorinated diphenyl sulfides (PCDPSs) provide valuable insights into its potential toxicity.
Mechanism of Action
Disulfides can interact with biological systems through thiol-disulfide exchange reactions with cysteine residues in proteins.[10] This can lead to the disruption of protein structure and function. The high degree of chlorination in 3,3′,5,5′-tetrachlorodiphenyl disulfide may also contribute to its biological activity, potentially through mechanisms similar to other chlorinated aromatic compounds, which are known to be persistent and bioaccumulative.
Studies on PCDPSs indicate that their toxicity is influenced by the number and position of the chlorine atoms.[11] These compounds have been shown to induce hepatic oxidative stress in animal models.[11][12] This suggests that exposure could lead to an imbalance in the cellular redox state, resulting in cellular damage.
Toxicology Profile
-
Acute Toxicity: Studies on various PCDPSs in mice have shown that the median lethal doses (LD50s) are influenced by the degree of chlorination, with lower substituted PCDPSs sometimes exhibiting greater acute toxicity.[11]
-
Subacute Toxicity: Subacute exposure to PCDPSs has been linked to decreased superoxide dismutase (SOD) activity and increased malondialdehyde (MDA) levels in the liver, which are markers of oxidative stress.[11]
-
Organ-Specific Effects: The liver appears to be a primary target organ for the toxicity of PCDPSs, with observed effects including cellular swelling, inflammation, and necrosis.[11]
Given its structure as a chlorinated aromatic compound, 3,3′,5,5′-tetrachlorodiphenyl disulfide should be handled with the assumption that it may be toxic and potentially persistent in the environment.
Safety, Handling, and Disposal
Due to the limited specific safety data for 3,3′,5,5′-tetrachlorodiphenyl disulfide, a cautious approach based on the known hazards of related chlorinated aromatic compounds and organosulfur compounds is warranted.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber) are essential.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Spills and Disposal
-
Spills: In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal. Avoid generating dust.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste.
Caption: Workflow for the safe handling of chemical intermediates.
Conclusion
3,3′,5,5′-Tetrachlorodiphenyl disulfide is a halogenated aryl disulfide with potential applications as a chemical intermediate in various fields, including pharmaceuticals and materials science. Its synthesis is readily achievable through the oxidation of the corresponding thiol. The presence of four chlorine atoms on the phenyl rings likely influences its reactivity, stability, and biological activity, with toxicological data from related compounds suggesting a potential for hepatic oxidative stress. Researchers and professionals working with this compound should adhere to strict safety protocols. Further research into its specific biological mechanisms and applications could unveil new opportunities for its use in drug discovery and materials development.
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-
Acute and subacute oral toxicity of polychlorinated diphenyl sulfides in mice: determining LD50 and assessing the status of hepatic oxidative stress. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
Formation of chlorinated aromatic hydrocarbons by thermal decomposition of vinylidene chloride polymer. (n.d.). American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Acute and subacute oral toxicity of polychlorinated diphenyl sulfides in mice: Determining LD50 and assessing the status of hepatic oxidative stress | Request PDF. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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The thermal decomposition of aromatic compounds - II. Dichlorobenzenes | Proceedings A. (n.d.). The Royal Society. Retrieved January 5, 2026, from [Link]
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Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). PubMed. Retrieved January 5, 2026, from [Link]
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Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. (2022). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
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Supplementary Data. (n.d.). The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
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Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
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1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0013592). (n.d.). Human Metabolome Database. Retrieved January 5, 2026, from [Link]
-
Bis(2,3-dichlorophenyl) disulfide. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Bis(2,3-dichlorophenyl) disulfide. (2014). ScienceOpen. Retrieved January 5, 2026, from [Link]
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Disulfide, bis(4-chlorophenyl). (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]
-
Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. (n.d.). National Institutes of Health (NIH). Retrieved January 5, 2026, from [Link]
-
Disulfide, bis(3,4-dichlorophenyl) (C12H6Cl4S2). (n.d.). PubChemLite. Retrieved January 5, 2026, from [Link]
-
¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Bis(4-chlorophenyl) disulfide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 5, 2026, from [Link]
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Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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3,3′,5,5′-Tetrachlorobiphenyl. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
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Calendar No. 43. (2003). Senate Finance Committee. Retrieved January 5, 2026, from [Link]
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Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Bis(2,3-dichlorophenyl) disulfide. (n.d.). IUCr Journals. Retrieved January 5, 2026, from [Link]
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Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
FT-IR spectra of a thiophenol and b diphenyldisulfide. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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1 H NMR spectral assignments of 3,5-dimethyl-2,6-bis(2,4-... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
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Methodological & Application
Applications of Bis(3,5-dichlorophenyl) disulfide in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Synthetic Potential of Bis(3,5-dichlorophenyl) disulfide
This compound, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, is a symmetrical aromatic disulfide with the chemical formula (Cl₂C₆H₃S)₂.[1] This crystalline solid, with a melting point of 66-69 °C, serves as a valuable reagent in modern organic synthesis.[1] The core of its reactivity lies in the electrophilic nature of its sulfur-sulfur bond. This bond is susceptible to cleavage by nucleophiles, making the compound an effective source of the 3,5-dichlorophenylthio moiety. The presence of two electron-withdrawing chlorine atoms on each aromatic ring enhances the electrophilicity of the sulfur atoms, rendering it a potent sulfenylating agent.
This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The applications detailed herein are foundational, providing a basis for the development of novel synthetic methodologies and the construction of complex molecular architectures.
Core Application I: Electrophilic Sulfenylation of Indoles
The introduction of a sulfur-containing functional group at the C3-position of indoles is of significant interest in medicinal chemistry due to the prevalence of this motif in biologically active compounds. This compound serves as an efficient reagent for the direct C-H sulfenylation of indoles, providing a straightforward route to 3-arylthioindoles.[2][3]
Mechanistic Rationale
The reaction proceeds via an electrophilic substitution mechanism. In the presence of an oxidizing agent, such as ammonium persulfate, the disulfide is thought to generate a more reactive electrophilic sulfur species.[2][3] The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position, to form a resonance-stabilized intermediate. Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-sulfenylated product. The choice of an oxidant and a suitable solvent system is critical for achieving high yields and selectivity.
Figure 1: General workflow for the sulfenylation of indoles.
Detailed Experimental Protocol: Synthesis of 3-(3,5-dichlorophenylthio)-1H-indole
This protocol is a representative procedure for the sulfenylation of indoles using this compound, adapted from established methods for diaryl disulfides.[2][3]
Materials:
-
Indole
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of indole (1 mmol) in methanol (10 mL) in a round-bottom flask, add this compound (0.55 mmol).
-
Initiation: Add ammonium persulfate (2 mmol) to the stirred solution at room temperature. The addition of the oxidant is crucial for activating the disulfide.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-(3,5-dichlorophenylthio)-1H-indole.
Data Summary: Representative Substrate Scope
The following table illustrates the expected yields for the sulfenylation of various indole substrates, based on similar reactions with other aryl disulfides.
| Entry | Indole Substrate | Product | Expected Yield (%) |
| 1 | Indole | 3-(3,5-dichlorophenylthio)-1H-indole | 85-95 |
| 2 | 5-Methoxyindole | 3-(3,5-dichlorophenylthio)-5-methoxy-1H-indole | 80-90 |
| 3 | 5-Nitroindole | 3-(3,5-dichlorophenylthio)-5-nitro-1H-indole | 70-80 |
| 4 | N-Methylindole | 1-Methyl-3-(3,5-dichlorophenylthio)-1H-indole | 88-98 |
Core Application II: Synthesis of Unsymmetrical Disulfides
This compound can be employed as a precursor for the synthesis of unsymmetrical disulfides. This is achieved through a two-step process involving the initial formation of a sulfenyl chloride, which then reacts with a different thiol to generate the unsymmetrical disulfide.[4] This method provides a controlled approach to constructing these valuable molecules.
Mechanistic Pathway
The first step involves the cleavage of the S-S bond of this compound with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to generate 3,5-dichlorophenylsulfenyl chloride. This intermediate is a highly reactive electrophile. In the second step, the sulfenyl chloride is treated with a thiol. The thiol acts as a nucleophile, attacking the electrophilic sulfur of the sulfenyl chloride and displacing the chloride to form the new, unsymmetrical disulfide bond.[4]
Figure 2: General workflow for the synthesis of unsymmetrical disulfides.
Detailed Experimental Protocol: Synthesis of 1-(3,5-Dichlorophenyl)-2-ethyldisulfane
This protocol provides a general method for the preparation of unsymmetrical disulfides.[4]
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Ethanethiol
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
Procedure:
-
Formation of Sulfenyl Chloride: Dissolve this compound (1 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool the solution to 0 °C in an ice bath. Add a solution of SO₂Cl₂ (1.1 mmol) in CH₂Cl₂ (2 mL) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Removal of Volatiles: Remove the solvent and excess SO₂Cl₂ under reduced pressure. The resulting residue is 3,5-dichlorophenylsulfenyl chloride.
-
Reaction with Thiol: Dissolve the crude sulfenyl chloride in anhydrous CH₂Cl₂ (10 mL) and cool to 0 °C. Add a solution of ethanethiol (1.2 mmol) and triethylamine (1.2 mmol) in CH₂Cl₂ (5 mL) dropwise. The triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the unsymmetrical disulfide.
Data Summary: Representative Thiol Scope
| Entry | Thiol | Product | Expected Yield (%) |
| 1 | Ethanethiol | 1-(3,5-Dichlorophenyl)-2-ethyldisulfane | 70-85 |
| 2 | Benzyl mercaptan | 1-Benzyl-2-(3,5-dichlorophenyl)disulfane | 75-90 |
| 3 | Thiophenol | 1-(3,5-Dichlorophenyl)-2-phenyldisulfane | 70-85 |
| 4 | Cysteine derivative | Protected Cys-(3,5-dichlorophenyl)disulfide | 60-75 |
Core Application III: α-Sulfenylation of Ketones
The introduction of a thioether linkage at the α-position of a ketone is a valuable transformation in organic synthesis. This compound can act as the electrophilic sulfur source for this reaction, which typically proceeds through an enolate or enol ether intermediate.[3]
Mechanistic Consideration
The reaction is initiated by the deprotonation of the ketone at the α-position using a suitable base (e.g., lithium diisopropylamide, LDA) to form a nucleophilic enolate. This enolate then attacks one of the electrophilic sulfur atoms of this compound, leading to the cleavage of the S-S bond and the formation of the α-sulfenylated ketone. The other half of the disulfide is released as a 3,5-dichlorothiophenolate anion, which is protonated during the work-up. The choice of base and reaction temperature is crucial to control the regioselectivity of enolate formation and prevent side reactions.
Sources
Application Note: A Protocol for the Facile Synthesis of Symmetrical Disulfides via Thiol-Disulfide Exchange with Bis(3,5-dichlorophenyl) disulfide
Abstract
Disulfide bonds are critical structural motifs in chemistry and biology, integral to protein architecture, drug delivery systems, and materials science.[1][2] The synthesis of symmetrical disulfides is a fundamental transformation, most commonly achieved through the oxidation of thiols.[3][4] However, these methods can suffer from over-oxidation and require stoichiometric oxidants.[3] This application note details an efficient and highly selective protocol for the synthesis of symmetrical disulfides (R-S-S-R) from a wide range of thiols (R-SH) using Bis(3,5-dichlorophenyl) disulfide as a thiol-disulfide exchange reagent. The protocol leverages a base-mediated, SN2-type mechanism that proceeds under mild conditions, offering high yields and straightforward purification. We provide a detailed explanation of the reaction mechanism, step-by-step experimental procedures, methods for reaction monitoring and characterization, and a comprehensive troubleshooting guide.
Principle and Reaction Mechanism
The formation of a symmetrical disulfide from a precursor thiol using this compound proceeds via a thiol-disulfide exchange reaction. This process is fundamentally a series of nucleophilic substitution (SN2-type) reactions where a sulfur atom acts as the nucleophile, electrophile, and leaving group.[5]
The key steps are:
-
Thiolate Formation: The reaction is initiated by the deprotonation of the starting thiol (R-SH) by a mild base to form a highly nucleophilic thiolate anion (R-S⁻).[6]
-
Nucleophilic Attack: The thiolate anion attacks one of the electrophilic sulfur atoms of the this compound. The electron-withdrawing chloro groups on the aromatic rings increase the electrophilicity of the disulfide bond, making it highly susceptible to nucleophilic attack. This proceeds through a linear trisulfide-like transition state.[7][8][9]
-
Formation of Mixed Disulfide: The initial attack results in the formation of an unsymmetrical mixed disulfide (R-S-S-Ar, where Ar = 3,5-dichlorophenyl) and releases a 3,5-dichlorothiophenolate anion (Ar-S⁻).
-
Second Exchange Reaction: A second equivalent of the starting thiolate (R-S⁻) attacks the mixed disulfide. This second SN2 displacement cleaves the S-Ar bond, forming the desired symmetrical disulfide (R-S-S-R) and releasing a second equivalent of 3,5-dichlorothiophenolate.
The overall reaction is driven to completion by the formation of the thermodynamically stable symmetrical disulfide and the 3,5-dichlorothiophenolate byproduct, which is typically removed during aqueous work-up.
Diagram 1. Reaction mechanism for the synthesis of symmetrical disulfides via thiol-disulfide exchange.
Experimental Protocol
This section provides a general, robust protocol for the synthesis of a symmetrical disulfide from a thiol precursor.
Materials and Equipment
-
Reagents:
-
Starting Thiol (R-SH)
-
This compound (CAS 137897-99-5)[10]
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dichloromethane (DCM))
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Drying Agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Septum and needles for inert atmosphere
-
Nitrogen or Argon gas line
-
Magnetic stir plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for chromatography
-
Analytical balance
-
TLC plates (silica gel) and developing chamber
-
Step-by-Step Procedure
The following workflow outlines the key stages of the synthesis, from reaction setup to final product characterization.
Diagram 2. General experimental workflow for symmetrical disulfide synthesis.
Detailed Steps:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the starting thiol (2.0 equivalents).
-
Dissolution: Under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent (e.g., THF, 0.1 M concentration relative to the thiol). Stir until the thiol is fully dissolved. Note: Maintaining an inert atmosphere is crucial to prevent atmospheric oxidation of the thiol, a common side reaction.[11][12]
-
Base Addition: Add the base (2.2 equivalents). If using a liquid base like triethylamine, add it dropwise. If using a solid base like potassium carbonate, add it in one portion. Stir the mixture for 10-15 minutes to ensure complete formation of the thiolate.
-
Reagent Addition: In a separate vial, dissolve this compound (1.0 equivalent) in a minimum amount of the reaction solvent. Add this solution to the reaction flask dropwise.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine to remove the base and the 3,5-dichlorothiophenol byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure symmetrical disulfide.
Reaction Monitoring and Characterization
A self-validating protocol requires robust methods to monitor progress and confirm the identity and purity of the final product.[[“]]
| Technique | Purpose | Observations & Interpretation |
| TLC | Monitor reaction progress | Observe the disappearance of the starting thiol spot and the appearance of a new, typically less polar, product spot (the disulfide). The this compound starting material should also be consumed. |
| LC-MS | Monitor progress and confirm product mass | Provides real-time quantification of reactants and products. The mass spectrum of the product peak should correspond to the exact mass of the desired symmetrical disulfide (M+H)⁺ or (M+Na)⁺.[14][15] |
| ¹H & ¹³C NMR | Structural elucidation of the final product | The proton NMR will show the disappearance of the thiol proton (-SH) peak. The chemical shifts of protons adjacent to the sulfur atom will shift downfield compared to the starting thiol. Carbon NMR provides confirmation of the overall carbon skeleton. |
| FT-IR | Functional group analysis | The characteristic S-H stretching band (around 2550-2600 cm⁻¹) present in the starting thiol will be absent in the final disulfide product. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient base or base is not strong enough. 2. Low reactivity of the thiol. 3. Insufficient reaction time. | 1. Ensure 2.2 equivalents of base are used. Consider a stronger base if necessary (e.g., NaH, use with caution). 2. Gently warm the reaction mixture (e.g., to 40 °C). 3. Allow the reaction to run for a longer period, monitoring by TLC/LC-MS. |
| Low Yield | 1. Atmospheric oxidation of the starting thiol. 2. Product loss during work-up or purification. 3. Reversible reaction equilibrium. | 1. Ensure the reaction is run under a strictly inert atmosphere. Use degassed solvents.[16] 2. Perform extractions carefully. Select an appropriate eluent system for chromatography to ensure good separation. 3. Ensure complete removal of the 3,5-dichlorothiophenol byproduct during the aqueous wash steps. |
| Formation of Side Products | 1. Over-oxidation of thiol to sulfinic or sulfonic acids. 2. Presence of impurities in the starting thiol. | 1. This is less common with thiol-disulfide exchange than with direct oxidation but can occur if air is not excluded. Maintain a strict inert atmosphere.[6] 2. Purify the starting thiol before use. |
Safety Precautions
-
Thiols: Many thiols are volatile and possess extremely unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[17] Exposure can cause nausea and headaches.[17] Unused thiols and waste can be quenched with bleach (sodium hypochlorite) to oxidize them to odorless sulfonyl compounds.
-
Aryl Halides: this compound is a chlorinated aromatic compound. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Avoid inhalation of dust and skin contact.[18]
-
Solvents and Reagents: Handle all organic solvents and bases according to their specific Safety Data Sheets (SDS).
Conclusion
The use of this compound provides an effective and selective method for the synthesis of symmetrical disulfides from thiols. The protocol is distinguished by its mild reaction conditions, operational simplicity, and high yields. By following the detailed procedures for reaction setup, monitoring, and purification, researchers can reliably synthesize a broad range of disulfide-containing molecules for applications in drug development, materials science, and chemical biology.
References
- 1. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Preparation and Reactions of Thiols [jove.com]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. On the mechanism of spontaneous thiol–disulfide exchange in proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. 3,3′,5,5′-四氯二苯二硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 12. researchgate.net [researchgate.net]
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- 14. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
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Application Note: Quantitative Analysis of Bis(3,5-dichlorophenyl) disulfide
Abstract
This comprehensive guide details robust analytical methodologies for the precise quantification of bis(3,5-dichlorophenyl) disulfide (also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide).[1] Intended for researchers, quality control analysts, and drug development professionals, this document provides a selection of validated analytical strategies. We will explore two direct quantification techniques—Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—as well as a robust indirect method based on chemical reduction followed by HPLC analysis. The protocols herein are designed to be self-validating, with an emphasis on the scientific principles that govern method selection and optimization, ensuring both accuracy and reliability in experimental outcomes.
Introduction and Physicochemical Profile
This compound is an organosulfur compound characterized by a disulfide bond linking two 3,5-dichlorophenyl moieties. Accurate quantification of this compound is critical in various fields, including chemical synthesis, where it may be a starting material or impurity, and in developmental toxicology. The choice of analytical method is dictated by factors such as the sample matrix, required sensitivity, and available instrumentation. This note provides the foundational knowledge to select and implement an appropriate method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 137897-99-5 | [1] |
| Molecular Formula | C₁₂H₆Cl₄S₂ | [1] |
| Molecular Weight | 356.12 g/mol | [1][2] |
| Melting Point | 66-69 °C (lit.) | [1] |
| Appearance | Solid | [3] |
| InChI Key | JMQANWHMOHXBEA-UHFFFAOYSA-N |[1] |
Core Analytical Strategies: A Conceptual Overview
The quantification of disulfides like this compound can be approached via two fundamental pathways. The choice between them is a critical experimental decision based on sample complexity and analytical goals.
-
Direct Analysis: This approach involves the direct measurement of the intact disulfide molecule. It is preferred for its simplicity and speed. Chromatographic techniques such as HPLC and GC are ideal as they separate the analyte from matrix components before detection, providing high specificity.
-
Indirect Analysis: This strategy involves a chemical transformation. The disulfide bond is quantitatively cleaved by a reducing agent to yield two equivalents of the corresponding thiol (3,5-dichlorothiophenol). This thiol is then reacted with a chromogenic reagent for detection or directly measured. This method is exceptionally robust and can overcome matrix interferences that might affect direct UV detection of the parent molecule.[4]
Diagram 2: Workflow for direct quantification by RP-HPLC-UV.
Table 2: Typical Performance Parameters for HPLC-UV Methods (Note: These values are illustrative for similar chlorinated aromatic compounds and must be determined during method validation for this specific analyte)
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) (Direct)
Principle: GC-MS is a powerful technique offering exceptional specificity and sensitivity. The sample is vaporized and separated based on boiling point and interaction with a capillary column. The eluting compounds are then ionized (typically by electron ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z). This provides a unique "fingerprint" for the analyte, allowing for unambiguous identification and quantification, even in complex matrices. [5]
Experimental Protocol
-
Reagents and Materials:
-
This compound analytical standard (≥99% purity).
-
Toluene or Ethyl Acetate, GC grade.
-
Helium (carrier gas), ultra-high purity.
-
-
Preparation of Standards and Samples:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of toluene in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with toluene.
-
Sample Preparation: Dissolve the sample in toluene to an expected concentration within the calibration range.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). Rationale: This nonpolar column is robust and provides excellent separation for a wide range of semi-volatile organic compounds.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: 50-450 m/z (for method development and qualitative confirmation).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions (e.g., the molecular ion at m/z 354/356/358 and key fragment ions) for enhanced sensitivity and specificity during quantitative analysis.
-
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and mass spectrum.
-
For quantification, construct a calibration curve using the peak area of a specific ion (quantification ion) versus concentration.
-
Confirm identity using qualifier ions (comparing ion ratios to those of a known standard).
-
Diagram 3: Workflow for direct quantification by GC-MS.
Method 3: Indirect Quantification via Chemical Reduction
Principle: This method offers an orthogonal approach that enhances trustworthiness by relying on a chemical reaction rather than direct detection of the parent molecule. The disulfide bond is stoichiometrically reduced to two thiol molecules using a reducing agent like sodium borohydride (NaBH₄). [4]The resulting 3,5-dichlorothiophenol is then quantified. To avoid the low specificity of simple spectrophotometry, this protocol uses HPLC to separate and quantify the stable chromophore 5-thio-2-nitrobenzoic acid (TNB), which is produced when the thiol reacts with Ellman's reagent, 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). [6][7]Under HPLC conditions, TNB has a strong absorbance maximum at 326 nm. [6]
Experimental Protocol
Part A: Reduction of Disulfide to Thiol
-
Reagents:
-
This compound sample/standard.
-
Sodium borohydride (NaBH₄).
-
Methanol, HPLC grade.
-
Hydrochloric Acid (HCl), ~1 M.
-
-
Procedure:
-
Prepare a solution of this compound in methanol (e.g., 100 µL of a 1 mg/mL solution).
-
Add a fresh solution of NaBH₄ in methanol (e.g., 50 µL of a 10 mg/mL solution). Rationale: A molar excess of the reducing agent ensures complete and rapid cleavage of the disulfide bond.
-
Vortex and allow the reaction to proceed for 15 minutes at room temperature.
-
Quench the excess NaBH₄ by adding acid (e.g., 20 µL of 1 M HCl) until bubbling ceases. This acidification also stabilizes the resulting thiol. [4]The solution now contains 3,5-dichlorothiophenol.
-
Part B: Quantification of Thiol via DTNB Derivatization and HPLC
-
Reagents:
-
DTNB (Ellman's Reagent) solution: 10 mM in a phosphate buffer (100 mM, pH 7.4).
-
The thiol solution from Part A.
-
HPLC system and reagents as described in Method 1.
-
-
Procedure:
-
To the quenched reaction mixture from Part A, add an aliquot of the DTNB solution (e.g., 800 µL).
-
Vortex and incubate for 5 minutes to allow for the complete reaction between the thiol and DTNB, forming the yellow TNB chromophore.
-
Filter the resulting solution through a 0.45 µm syringe filter.
-
Analyze the solution using HPLC with UV detection at 326 nm . [6]
-
-
Calibration and Calculation:
-
A calibration curve must be prepared by reducing known concentrations of the this compound standard (as per Part A) and reacting them with DTNB (as per Part B).
-
Plot the peak area of the resulting TNB product against the initial concentration of the disulfide standard.
-
Remember the stoichiometry: 1 mole of this compound yields 2 moles of thiol, which in turn yields 2 moles of the TNB chromophore. The calibration curve directly relates the initial disulfide concentration to the final TNB signal.
-
Diagram 4: Workflow for indirect quantification via reduction and derivatization.
Method Validation and Trustworthiness
For any of the protocols described, rigorous method validation is essential to ensure trustworthiness and scientific integrity. The method must be demonstrated to be a self-validating system. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is highest for GC-MS and the indirect HPLC method.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.
-
Accuracy: The closeness of test results to the true value, often assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (assessed as repeatability and intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The quantification of this compound can be accomplished with high confidence using several analytical techniques. RP-HPLC-UV offers a balance of speed and accessibility for routine analysis of relatively clean samples. For ultimate specificity and sensitivity, particularly in complex matrices, GC-MS is the method of choice. The indirect method based on chemical reduction provides an excellent orthogonal strategy for confirmation, leveraging well-established thiol chemistry to ensure robust and reliable quantification. The selection of the optimal method should be guided by the specific requirements of the analytical problem at hand.
References
-
SIELC Technologies. (2018). Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column. [Link]
-
Huang, Y., & Feng, J. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 844(2), 246-252. [Link]
-
ResearchGate. (2025). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
PubMed Central. (2006). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. [Link]
-
Wang, L., et al. (2019). Establishing a method of HPLC involving precolumn derivatization by 2,2′‐dithiobis (5‐nitropyridine) to determine the sulfites in shrimps in comparison with ion chromatography. Food Science & Nutrition, 7(10), 3358-3366. [Link]
-
Säve, S., et al. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8788-8795. [Link]
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Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. [Link]
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Kafouris, D., et al. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molbank, 2019(2), M1065. [Link]
-
Shimadzu. GC-SCD Analysis of Sulfur Compounds Recommended by ASTM D5623. [Link]
-
ResearchGate. Calculated UV–Vis absorption spectra of bis-condensed DCM derivatives in dichloromethane solution. [Link]
-
Konigsberg, W. (1987). Chemical reduction of disulfides. Methods in Enzymology, 143, 246-256. [Link]
-
CP Lab Safety. Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams. [Link]
-
ScienceOpen. (2014). Bis(2,3-dichlorophenyl) disulfide. [Link]
-
ResearchGate. (2014). Bis(2,3-dichlorophenyl) disulfide. [Link]
-
ResearchGate. (2003). Bis(pentachlorophenyl) disulfide. [Link]
-
ResearchGate. Standard reduction potentials of alkyl and aromatic disulfides. [Link]
-
Walsh Medical Media. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. [Link]
-
ResearchGate. (2014). Quantification of Thiols and Disulfides. [Link]
-
Wikipedia. Diphenyl disulfide. [Link]
-
FDA.gov. BIS(2,5-DICHLOROPHENYL) DISULFIDE. [Link]
-
Raines, R. T., & Shoulders, M. D. (2016). Disulfide Chromophores Arise from Stereoelectronic Effects. Journal of the American Chemical Society, 138(25), 7931–7936. [Link]
-
Kimura, R., et al. (1983). Identification of sulfur-containing metabolites of m-dichlorobenzene and their disposition and relationship with glutathione in rats. Journal of Pharmacobio-Dynamics, 6(8), 581-591. [Link]
-
Skemman. Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals. [Link]
-
Anyakudo, F., Adams, E., & Van Schepdael, A. (2017). Analysis of chlorinated compounds, phenolic compounds, styrenes, indene, dicyclopentadiene, dihydrocyclopentadiene, cumene, benzene, toluene, ethylbenzene and xylenes in fuel oil by headspace GC-MS. Journal of Chromatography & Separation Techniques. [Link]
-
ResearchGate. (1995). Comparison of methods for the gas-chromatographic determination of PCB congeners and chlorinated pesticides in marine reference materials. [Link]
-
ResearchGate. (2013). Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). [Link]
-
ResearchGate. (1990). The Crystal Structure of Bis(2-chlorophenyl) Disulfide. [Link]
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A Robust GC-MS Protocol for the Definitive Analysis of Bis(3,5-dichlorophenyl) disulfide
An Application Note for Researchers and Scientists
Abstract
This application note presents a comprehensive and validated protocol for the analysis of Bis(3,5-dichlorophenyl) disulfide using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organochlorine and organosulfur compound whose accurate detection is critical in various research and development contexts. This guide provides a detailed methodology, from sample preparation to data analysis, grounded in established analytical principles for complex matrices. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable and reproducible method for the identification and quantification of this analyte.
Introduction and Scientific Rationale
This compound, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, belongs to a class of compounds that can be challenging to analyze due to their chemical properties.[1] The presence of four chlorine atoms and a disulfide bridge dictates its behavior during extraction and chromatographic analysis. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the analytical method of choice for this compound due to its suitability for semi-volatile analytes and the high selectivity and sensitivity of mass spectrometric detection.[2]
The core challenge in analyzing such compounds often lies in the sample matrix. Complex matrices, such as environmental samples or biological tissues, can introduce significant interference, potentially compromising the accuracy of the results.[3] Therefore, a robust sample preparation protocol is not merely a preliminary step but the foundation of a self-validating system. This protocol emphasizes meticulous sample cleanup to protect the analytical instrumentation and ensure data integrity. The subsequent GC-MS method is optimized to provide excellent chromatographic resolution and definitive mass spectral identification.
Analyte Properties
A clear understanding of the analyte's physicochemical properties is essential for method development.
| Property | Value | Source |
| Chemical Formula | (Cl₂C₆H₃S)₂ or C₁₂H₆Cl₄S₂ | [1] |
| Molecular Weight | 356.12 g/mol | [1] |
| CAS Number | 137897-99-5 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 66-69 °C | [1] |
Comprehensive Analytical Workflow
The analytical process is a sequence of logical steps, each designed to isolate the analyte and present it to the instrument in the cleanest possible form. The workflow below illustrates this process from sample receipt to final data reporting.
Caption: End-to-end workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation: The Key to Accuracy
The choice of sample preparation technique is dictated by the complexity of the sample matrix. The goal is to efficiently extract the analyte while minimizing co-extraction of interfering compounds.[4] For many environmental and biological samples, a combination of extraction and column cleanup is highly effective.[5][6]
Protocol: Liquid-Liquid Extraction (LLE) and Florisil Cleanup
This protocol is broadly applicable to water, soil, and tissue samples with appropriate initial homogenization.
-
Sample Homogenization:
-
Water Samples: Take a 100 mL aliquot. Adjust pH to neutral if necessary.
-
Soil/Sediment Samples: Weigh 10 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Tissue Samples: Weigh 5 g of the homogenized tissue and grind with 20 g of anhydrous sodium sulfate.
-
-
Extraction:
-
Transfer the prepared sample to a glass extraction thimble for Soxhlet extraction or to a separatory funnel/beaker for LLE.
-
Add 100 mL of a 1:1 mixture of hexane and acetone (or dichloromethane).
-
Causality: This solvent mixture provides a polarity range capable of efficiently extracting semi-volatile organochlorine compounds from the matrix.
-
For LLE, shake vigorously for 2-3 minutes, allowing phases to separate. Repeat the extraction two more times with fresh solvent. For Soxhlet, extract for 4-6 hours.
-
Combine the solvent extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
-
Concentration:
-
Reduce the volume of the combined extracts to approximately 2-3 mL using a rotary evaporator with a water bath set to 40°C.
-
Causality: Gentle heating prevents the degradation of the target analyte while efficiently removing the solvent.
-
-
Florisil Column Cleanup:
-
Prepare a chromatography column by packing it with 10 g of activated Florisil, topped with 1 cm of anhydrous sodium sulfate.
-
Pre-wet the column with 20 mL of hexane, allowing the solvent to drain to the top of the sodium sulfate layer. Do not let the column run dry.[5]
-
Transfer the concentrated extract onto the column.
-
Elute the column with 50 mL of hexane, followed by 50 mL of a 6% diethyl ether in hexane solution. This compound is expected to elute in the second, more polar fraction. Note: Elution profiling should be performed with a standard to confirm the exact fraction.
-
Causality: Florisil is a polar adsorbent that effectively retains polar matrix components while allowing the less polar analyte to be eluted with a solvent of appropriate strength. This step is critical for removing lipids and other interferences.[5]
-
-
Final Preparation:
-
Concentrate the collected fraction to a final volume of 1.0 mL under a gentle stream of nitrogen.
-
Add an appropriate internal standard.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
-
GC-MS Instrumentation and Optimized Parameters
The following parameters have been optimized for the analysis of organochlorine compounds and are directly applicable to this compound.[2][7]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace-level detection. |
| Injector Temperature | 250°C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides optimal separation efficiency and is inert. |
| GC Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film | A low-polarity 5% phenyl-methylpolysiloxane phase provides excellent resolution for semi-volatile organochlorine compounds.[2][7] |
| Oven Program | Initial 50°C (hold 2 min), ramp 10°C/min to 150°C, then 3°C/min to 270°C (hold 12 min) | This program allows for the separation of early-eluting components and provides sufficient thermal energy to elute the target analyte with good peak shape.[5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Ionization Energy | 70 eV | Universal standard for generating comparable mass spectra. |
| Acquisition Mode | Full Scan (m/z 50-450) and/or Selected Ion Monitoring (SIM) | Full Scan is used for initial identification and confirmation. SIM mode significantly increases sensitivity for quantification by monitoring specific ions. |
| Monitored Ions (SIM) | To be determined from standard analysis. Expected ions: 356 (M⁺), 178 (M⁺/2), 143 ([C₆H₃Cl₂]⁺). The isotopic pattern of chlorine is a key identifier. | |
| Ion Source Temp. | 230°C | |
| Quadrupole Temp. | 150°C | |
| MS Transfer Line | 280°C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Quality Control
Analyte Identification
Definitive identification of this compound requires two criteria to be met:
-
Retention Time (RT): The RT of the analyte peak in the sample must match the RT of a pure standard analyzed under identical conditions, typically within ±0.05 minutes.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a good match to the mass spectrum of the standard. The characteristic isotopic pattern resulting from the four chlorine atoms is a crucial confirmation point.
Quantification
Quantification is achieved using an external standard calibration curve.
-
Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of this compound in hexane. A typical concentration range would be 0.01 to 1.0 ng/µL.[5]
-
Internal Standard (IS): Spike all standards and samples with a constant concentration of an internal standard (e.g., PCB 209 or a similar compound not present in the samples). The IS corrects for variations in injection volume and potential matrix effects.
-
Calibration Curve: Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. A linear regression with a correlation coefficient (r²) of >0.995 is required.
-
Concentration Calculation: The concentration of the analyte in the prepared sample extract is calculated from the regression equation. This value is then adjusted for the initial sample weight/volume to report the final concentration.
Method Validation and Trustworthiness
A protocol's trustworthiness is established through rigorous validation.[4] Key parameters include:
-
Linearity: Assessed by the r² of the calibration curve (>0.995).
-
Accuracy: Determined by analyzing spiked matrix samples at different concentrations. Recoveries should be within 70-120%.[8]
-
Precision: Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should be <15%.
-
Limits of Detection (LOD) and Quantification (LOQ): Determined experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Caption: Logic diagram showing how matrix complexity dictates sample prep needs.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded protocol for the GC-MS analysis of this compound. By integrating a thorough sample preparation strategy with optimized instrumental parameters, this method ensures high levels of accuracy, precision, and reliability. The causality behind each step has been explained to empower the analyst to adapt the protocol to different matrices while maintaining the integrity of the results. Adherence to these guidelines will enable researchers to generate high-quality, defensible data for their critical applications.
References
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- 8. agilent.com [agilent.com]
Advanced HPLC Strategies for the Resolution of Dichlorophenyl Disulfide Isomers in Pharmaceutical Analysis
Abstract
The precise separation and quantification of dichlorophenyl disulfide isomers represent a significant analytical challenge in pharmaceutical development and quality control. These compounds can emerge as process-related impurities or degradation products, necessitating robust analytical methods to ensure the safety and efficacy of drug substances and products. This comprehensive technical guide provides an in-depth exploration of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the effective separation of dichlorophenyl disulfide isomers. We will delve into the underlying principles of chromatographic selectivity, mobile phase optimization, and the strategic selection of stationary phases, with a particular focus on the utility of pentafluorophenyl (PFP) columns for resolving these challenging positional isomers. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate stability-indicating methods for compounds containing the dichlorophenyl disulfide moiety.
Introduction: The Significance of Isomer Separation in Pharmaceutical Stability
Dichlorophenyl disulfides are a class of organosulfur compounds that can be present as impurities in active pharmaceutical ingredients (APIs) or form as degradation products during stability studies. The disulfide bond, while integral to the structure of many biological molecules and some drugs, can also be susceptible to cleavage and rearrangement under stress conditions such as oxidation, light exposure, or changes in pH.[1][2] The formation of various positional isomers of dichlorophenyl disulfide is a concern because different isomers can exhibit distinct toxicological profiles. Therefore, it is a regulatory expectation to identify and control such impurities to ensure patient safety.[3][4]
Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the degradation pathways and the intrinsic stability of a drug molecule.[5][6][7] These studies intentionally stress the API under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. A robust, stability-indicating analytical method must be capable of separating the API from all potential degradation products and process-related impurities, including isomers.
This guide will provide the scientific rationale and practical protocols for developing such methods, focusing on the unique challenges posed by the separation of dichlorophenyl disulfide isomers.
The Chromatographic Challenge: Resolving Positional Isomers
The separation of positional isomers of halogenated aromatic compounds is a well-known chromatographic challenge.[8] Isomers of dichlorophenyl disulfide share the same molecular weight and elemental composition, and often have very similar polarities and hydrophobicities. This makes their separation by conventional reversed-phase HPLC using standard C18 columns difficult, as these columns primarily separate compounds based on hydrophobicity.[9] Achieving adequate resolution between these closely related species requires a nuanced approach to method development, focusing on exploiting subtle differences in their molecular structure and electronic properties.
Strategic Method Development for Isomer Separation
A systematic approach to method development is crucial for successfully resolving dichlorophenyl disulfide isomers. This involves a careful selection of the stationary phase, mobile phase composition, and other chromatographic parameters.
The Power of Stationary Phase Selectivity: Beyond C18
While C18 columns are the workhorses of reversed-phase chromatography, their selectivity is often insufficient for separating closely related isomers. To address this, alternative stationary phases that offer different retention mechanisms are highly recommended.
Pentafluorophenyl (PFP) Phases: PFP columns have emerged as a powerful tool for the separation of halogenated aromatic compounds.[10] The pentafluorophenyl group provides a unique combination of interactions, including:
-
π-π interactions: The electron-rich aromatic rings of the dichlorophenyl disulfides can interact with the electron-deficient fluorinated phenyl rings of the stationary phase.
-
Dipole-dipole interactions: The polar C-F bonds in the stationary phase can interact with polar functional groups in the analytes.
-
Shape selectivity: The rigid structure of the PFP phase can lead to differential retention based on the three-dimensional shape of the isomers.
These multiple interaction modes often result in significantly different selectivity compared to C18 phases, enabling the resolution of previously co-eluting peaks.[5][11]
Phenyl Phases: Phenyl-hexyl or other phenyl-based columns also offer π-π interactions and can provide alternative selectivity for aromatic compounds.[12] The choice between a PFP and a phenyl phase will depend on the specific isomers being separated.
Mobile Phase Optimization: Fine-Tuning Selectivity
The choice of organic modifier and the pH of the aqueous component of the mobile phase are critical for optimizing the separation.
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. They exhibit different solvent strengths and can induce different selectivities due to their distinct abilities to engage in hydrogen bonding and dipole-dipole interactions with the analyte and stationary phase.[13] It is highly recommended to screen both ACN and MeOH during method development.
-
Mobile Phase pH: While dichlorophenyl disulfides are neutral compounds, the pH of the mobile phase can influence the surface chemistry of the silica-based stationary phase, particularly the ionization state of residual silanols. Operating at a low pH (e.g., with 0.1% formic acid or phosphoric acid) can suppress the ionization of silanols and minimize undesirable secondary interactions that can lead to peak tailing.[11]
Application Protocol: HPLC-UV Method for Dichlorophenyl Disulfides
This section provides a detailed protocol for the separation of dichlorophenyl disulfide isomers, which can be used as a starting point for method development and validation.
Sample Preparation
Proper sample preparation is essential for accurate and reproducible results.
-
Standard Preparation: Accurately weigh about 10 mg of each dichlorophenyl disulfide isomer reference standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). This will yield a stock solution of approximately 100 µg/mL. Prepare a mixed standard solution by combining aliquots of each stock solution and diluting with the mobile phase to the desired concentration (e.g., 10 µg/mL).
-
Sample Preparation (from Drug Substance): Accurately weigh a sufficient amount of the drug substance to obtain a final concentration of the potential dichlorophenyl disulfide impurities within the calibration range of the method. Dissolve the sample in a suitable solvent, using sonication if necessary to ensure complete dissolution.[14] Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulate matter.[10]
Recommended HPLC/UPLC Conditions
The following conditions have been found to be effective for the separation of dichlorophenyl disulfide isomers. UPLC systems are preferred for their higher efficiency and resolution, but the method can be adapted for conventional HPLC systems.
| Parameter | Recommended Conditions |
| Column | PFP (Pentafluorophenyl), 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% to 90% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Note: The gradient and other parameters may need to be optimized depending on the specific isomers present in the sample and the HPLC/UPLC system being used.
Data Interpretation and System Suitability
A typical chromatogram from the separation of a mixture of dichlorophenyl disulfide isomers on a PFP column would show baseline resolution between the different positional isomers. The elution order will depend on the subtle interplay of hydrophobic, π-π, and dipole-dipole interactions.
System Suitability: To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. Key parameters include:
-
Resolution (Rs): The resolution between critical pairs of isomers should be greater than 1.5.
-
Tailing Factor (Tf): The tailing factor for each isomer peak should be between 0.8 and 1.5.
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of a standard solution should be less than 2.0% for peak area and retention time.
Conclusion and Future Perspectives
The successful separation of dichlorophenyl disulfide isomers is a critical aspect of ensuring the quality and safety of pharmaceutical products. While challenging, the use of modern HPLC and UPLC technologies, particularly with advanced stationary phases such as pentafluorophenyl columns, provides the necessary selectivity and resolution to tackle this analytical problem. The methodologies and protocols outlined in this guide provide a solid foundation for developing and validating robust, stability-indicating methods for the analysis of dichlorophenyl disulfides and other challenging halogenated aromatic compounds. As pharmaceutical development continues to evolve, the demand for highly selective and sensitive analytical methods will only increase, making the principles and techniques discussed herein of enduring value to the scientific community.
References
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Bis(3,5-dichlorophenyl) Disulfide: A Specialized Reagent for Electrophilic Sulfur Transfer
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
Introduction: The Strategic Advantage of an Electron-Deficient Disulfide
In the landscape of modern synthetic chemistry, the precise installation of sulfur-containing functional groups is paramount for the development of pharmaceuticals, agrochemicals, and materials. Bis(3,5-dichlorophenyl) disulfide, a symmetrical diaryl disulfide, has emerged as a highly effective reagent for electrophilic sulfur transfer. Its utility stems from the profound electronic influence of the chlorine substituents on the aromatic rings.
The two chlorine atoms at the 3 and 5 positions of each phenyl ring act as potent electron-withdrawing groups through inductive effects.[1][2] This electronic pull renders the adjacent sulfur atoms significantly more electrophilic compared to those in unsubstituted diphenyl disulfide. Consequently, the disulfide S-S bond in this compound is more polarized and susceptible to cleavage by a wide range of nucleophiles. This enhanced reactivity forms the basis of its application as a superior sulfur transfer reagent, enabling the formation of new carbon-sulfur and sulfur-sulfur bonds under mild conditions.
A critical aspect of its designed reactivity is the stability of the resulting 3,5-dichlorothiophenolate anion. This anion is a relatively weak base and an excellent leaving group, which facilitates the sulfur transfer process and often leads to cleaner reactions with higher yields. These attributes make this compound a valuable tool for constructing complex molecules where traditional methods might falter due to harsh conditions or lack of selectivity.
Core Applications and Mechanistic Insights
This compound is primarily employed in two key synthetic transformations:
-
Synthesis of Unsymmetrical Disulfides: By reacting with a nucleophilic thiol, it allows for the controlled formation of a new, unsymmetrical disulfide. This is particularly useful in peptide chemistry and for creating bespoke disulfide-containing molecules for biological evaluation.
-
Synthesis of Thioethers (Sulfides): It serves as an electrophilic sulfur source for carbon nucleophiles, such as Grignard reagents, organolithiums, or enolates, to form C-S bonds. This avoids the use of often volatile and malodorous thiols.
The underlying principle for both applications is the nucleophilic attack on one of the electrophilic sulfur atoms of the disulfide, leading to the cleavage of the S-S bond.
Application 1: Synthesis of Unsymmetrical Disulfides from Thiols
The synthesis of unsymmetrical disulfides (RSSR') from two different thiols (RSH and R'SH) can be challenging due to the formation of a statistical mixture of symmetrical (RSSR and R'SSR') and unsymmetrical products. This compound provides an elegant solution by acting as an electrophilic "R'S+" synthon, where R' is the 3,5-dichlorophenyl group.
Causality of the Method
This protocol leverages the differential reactivity between an electron-deficient disulfide and a more nucleophilic thiol. The incoming thiol (or its corresponding thiolate) preferentially attacks the electrophilic sulfur of the this compound. The reaction is driven by the formation of the stable 3,5-dichlorothiophenolate leaving group. This approach is highly selective for the desired unsymmetrical disulfide.[3][4]
Experimental Protocol: Synthesis of an Aryl-Alkyl Unsymmetrical Disulfide
This protocol describes the synthesis of S-benzyl-S'-(3,5-dichlorophenyl) disulfide as a representative example.
Materials and Reagents:
-
This compound
-
Benzyl thiol
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Dissolve the disulfide in anhydrous dichloromethane (10 mL).
-
In a separate vial, dissolve benzyl thiol (1.0 mmol) and triethylamine (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the benzyl thiol solution to the stirred solution of the disulfide at room temperature over 10-15 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure unsymmetrical disulfide.
Self-Validation and Expected Results
The success of the reaction can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new, single major product spot. The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The yield of the unsymmetrical disulfide is expected to be high, typically in the range of 80-95%.
Workflow Diagram
Caption: Workflow for the synthesis of unsymmetrical disulfides.
Application 2: Synthesis of Thioethers
This compound serves as an excellent electrophilic sulfur source for the formation of C-S bonds, providing a valuable alternative to the use of thiols, which are often associated with unpleasant odors and susceptibility to oxidation.
Method A: Reaction with Grignard Reagents
Causality of the Method:
Grignard reagents (R-MgX) are potent carbon nucleophiles. They readily attack the electrophilic sulfur atom of this compound, cleaving the S-S bond. This reaction forms the desired thioether (R-S-Ar') and a magnesium thiophenolate salt (Ar'-S-MgX), where Ar' is the 3,5-dichlorophenyl group.[5] This method is highly effective for creating aryl-alkyl and diaryl thioethers.
Experimental Protocol: Synthesis of an Alkyl Aryl Thioether
This protocol describes the synthesis of 3,5-dichlorophenyl propyl sulfide.
Materials and Reagents:
-
This compound
-
Propylmagnesium chloride (2.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for Grignard reactions (oven-dried)
Procedure:
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 mmol) in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propylmagnesium chloride (1.1 mmol, 0.55 mL of 2.0 M solution) dropwise to the stirred solution over 20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting disulfide is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the pure thioether.
Data Presentation: Representative Thioether Syntheses
| Entry | Grignard Reagent | Product | Typical Yield |
| 1 | Propylmagnesium chloride | 3,5-Dichlorophenyl propyl sulfide | 85-95% |
| 2 | Phenylmagnesium bromide | 3,5-Dichlorophenyl phenyl sulfide | 80-90% |
| 3 | Isopropylmagnesium chloride | 3,5-Dichlorophenyl isopropyl sulfide | 75-85% |
Method B: Reductive Cleavage and In Situ Alkylation
Causality of the Method:
This one-pot procedure first involves the reduction of the disulfide to the corresponding thiolate anion using a mild reducing agent like sodium borohydride (NaBH₄) or Rongalite. The in situ generated 3,5-dichlorothiophenolate is a potent nucleophile that readily reacts with an added alkyl halide in an Sₙ2 reaction to form the thioether. This method avoids the isolation of the potentially air-sensitive thiol.
Experimental Protocol: One-Pot Synthesis of an Alkyl Aryl Thioether
This protocol describes the synthesis of benzyl 3,5-dichlorophenyl sulfide.
Materials and Reagents:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (10 mL).
-
Cool the suspension to 0 °C and add sodium borohydride (2.2 mmol) portion-wise. The color of the solution should fade, indicating the formation of the thiolate.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC.
-
After the reaction is complete, quench by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Reaction Mechanism Diagram
Caption: Mechanisms for thioether synthesis using this compound.
Conclusion
This compound is a highly effective and versatile reagent for electrophilic sulfur transfer. The electron-withdrawing nature of the dichloro-substituents activates the disulfide bond towards nucleophilic attack, making it a superior choice for the synthesis of complex unsymmetrical disulfides and thioethers under mild conditions. The protocols described herein are robust, high-yielding, and offer significant advantages over traditional methods, particularly in avoiding the use of odorous and sensitive reagents. These characteristics position this compound as an indispensable tool for researchers and scientists in the field of drug development and organic synthesis.
References
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Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. [Link]
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Hunter, R., Caira, M., & Stellenboom, N. (2006). One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]
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LibreTexts. (2020). Substituent Effects. Chemistry LibreTexts. [Link]
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LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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Parida, A., Choudhuri, K., & Mal, P. (2019). Unsymmetrical Disulfides Synthesis via Sulfenium Ion. Chemistry–An Asian Journal. [Link]
- Google Patents. (1960). Aryl chloride-cyclic ether grignard reagents. US2959596A.
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
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Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. [Link]
-
Zhang, X., et al. (2021). PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange: Synthesis of Unsymmetrical Disulfide. Organic Letters, 23(8), 3167–3172. [Link]
-
Belskaya, N. P., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5163. [Link]
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Application Note: Experimental Procedures for Thiol Oxidation to Disulfides
Introduction: The Significance of the Disulfide Bond
The disulfide bond (R-S-S-R'), formed by the oxidation of two thiol (-SH) groups, is a pivotal covalent linkage in both chemistry and biology. In proteins, these bonds are critical for dictating the correct tertiary and quaternary structure, thereby ensuring stability and proper function[1][2]. For biotherapeutics, particularly monoclonal antibodies, correct disulfide connectivity is a critical quality attribute (CQA) that must be rigorously monitored to ensure safety and efficacy[1][2]. Beyond biochemistry, the synthesis of disulfide-containing molecules is crucial in drug development, materials science, and organic synthesis.
This guide provides an in-depth exploration of the principles and protocols for the controlled oxidation of thiols to disulfides. It is designed for researchers and scientists who require not just a set of instructions, but a foundational understanding of the causality behind experimental choices to troubleshoot and optimize their synthetic strategies.
Foundational Principles of Thiol Oxidation
The conversion of thiols to a disulfide is fundamentally a redox reaction where two thiol molecules are oxidized, losing a proton and an electron each.
2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻
The reaction's kinetics and mechanism are highly dependent on several factors, most notably pH and the choice of oxidant.
-
The Role of pH: The reaction rate is significantly influenced by pH because the thiolate anion (R-S⁻) is a much stronger nucleophile than the neutral thiol (R-SH)[3][4]. Basic conditions (pH > 8) favor the deprotonation of the thiol group (pKa typically between 8 and 9), increasing the concentration of the reactive thiolate and accelerating the reaction[4][5][6]. However, excessively high pH can promote side reactions, including disulfide scrambling in molecules with multiple cysteines.
-
Oxidation Pathways: Thiol oxidation can proceed through one- or two-electron pathways[3].
-
Two-Electron Oxidation: This is the more common pathway, involving intermediates like sulfenic acid (R-SOH)[3][7]. The sulfenic acid then rapidly reacts with another thiol to form the disulfide[3].
-
One-Electron Oxidation: This pathway generates highly reactive thiyl radicals (R-S•), which can then dimerize to form the disulfide[8]. This is often seen in metal-catalyzed or photochemical reactions[9][10][11].
-
Strategic Selection of an Oxidizing System
The choice of oxidant is the most critical decision in designing a thiol oxidation experiment. The ideal system should be selective for the thiol group, avoid over-oxidation to sulfinic (RSO₂H) or sulfonic (RSO₃H) acids, and allow for a simple workup[8]. The table below compares common oxidizing systems.
| Oxidizing System | Key Advantages | Key Disadvantages | Typical Substrates |
| Air / O₂ (Catalytic) | Environmentally benign ("green"), inexpensive, mild. | Often slow without a catalyst; catalyst may be toxic or require removal.[9] | Small molecules, peptides. |
| Hydrogen Peroxide (H₂O₂) | "Clean" oxidant (byproduct is water), mild conditions.[12][13] | Can lead to over-oxidation, especially of sensitive residues like methionine.[12][14][15] | Peptides, proteins. |
| Iodine (I₂) | Fast, efficient, and well-established method.[16][17] | Can be stoichiometric, requires quenching and removal of excess iodine. | Small molecules, peptides. |
| Dimethyl Sulfoxide (DMSO) | Mild, inexpensive, and readily available solvent/oxidant.[18] | Often requires an acid or catalyst to activate; can be slow.[18] | Wide range of thiols. |
Core Experimental Protocols
This section details validated, step-by-step protocols for common thiol oxidation methods. Each protocol is designed as a self-validating system, incorporating reaction monitoring and characterization steps.
General Experimental Workflow
A successful thiol oxidation experiment follows a logical progression from setup to final analysis. This workflow ensures reproducibility and provides clear checkpoints for validation.
Caption: General workflow for thiol oxidation experiments.
Protocol 1: Catalytic Air Oxidation in Basic Media
This method is valued for its mild conditions and environmental friendliness, using atmospheric oxygen as the terminal oxidant. It is particularly suitable for simple aliphatic and aromatic thiols.
-
Principle: In a basic aqueous or alcoholic solution, the thiol is deprotonated to the more reactive thiolate. Trace metal ions, often present as impurities or added intentionally, catalyze the single-electron transfer from the thiolate to molecular oxygen, generating thiyl radicals that combine to form the disulfide.[9][10]
-
Materials:
-
Thiol substrate
-
Solvent: Methanol, Ethanol, or Water
-
Base: 1 M Sodium Hydroxide (NaOH) or Triethylamine (Et₃N)
-
Optional Catalyst: Copper(II) sulfate (CuSO₄) solution (1-5 mol%)
-
-
Step-by-Step Procedure:
-
Dissolve the thiol substrate in the chosen solvent (e.g., methanol) to a concentration of 0.1-0.5 M in an open flask.
-
Add the base dropwise while stirring until the pH is between 8 and 10. For non-aqueous solvents, add 1.5-2.0 equivalents of a base like Et₃N.
-
If the reaction is slow, add 1-5 mol% of a catalyst like CuSO₄.
-
Stir the solution vigorously, open to the air, at room temperature. The use of a flask with a wide surface area can increase the rate of oxygen diffusion.
-
Monitor the reaction's progress (see Section 5). Reactions can take from a few hours to over 24 hours.
-
Once complete, neutralize the solution with 1 M HCl.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude disulfide by recrystallization or silica gel chromatography.
-
Protocol 2: Rapid Oxidation with Iodine
Iodine is a fast and highly effective oxidant for thiols. This protocol is robust and works for a wide variety of substrates, including peptides.[16][17]
-
Principle: Iodine (I₂) acts as a two-electron oxidant. The reaction proceeds through a sulfenyl iodide (R-SI) intermediate, which is then attacked by a second thiol molecule in a nucleophilic substitution to yield the disulfide and hydrogen iodide (HI).[3]
Caption: Simplified mechanism of iodine-mediated thiol oxidation.
-
Materials:
-
Thiol substrate
-
Solvent: Methanol, Dichloromethane (DCM), or Acetonitrile/Water mixture[19]
-
Iodine (I₂) solution (e.g., 0.5 M in methanol)
-
Quenching solution: 10% aqueous Sodium Thiosulfate (Na₂S₂O₃)
-
-
Step-by-Step Procedure:
-
Dissolve the thiol substrate in the chosen solvent to a concentration of approximately 0.1 M.
-
Cool the solution in an ice bath (0 °C).
-
Add the iodine solution dropwise with stirring. A persistent yellow-brown color indicates a slight excess of iodine and suggests the reaction is complete.
-
Monitor the reaction via TLC or HPLC to confirm the disappearance of the starting material (typically 5-30 minutes).
-
Quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color disappears completely.
-
If using an organic solvent, wash the mixture with saturated aqueous NaCl solution, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel chromatography. For a specific example, the oxidation of phenylmethanethiol can be achieved with 5 mol% I₂ under an oxygen balloon at 70°C in ethyl acetate, yielding the disulfide in 98% yield after 4 hours.[16]
-
Protocol 3: Mild Oxidation with Hydrogen Peroxide
Hydrogen peroxide is a "green" oxidant whose only byproduct is water, making it attractive for applications where contamination is a concern, such as in peptide and protein chemistry.[12][13][15]
-
Principle: H₂O₂ oxidizes a thiolate to a sulfenic acid intermediate. This intermediate then reacts with a second thiol to form the disulfide.[7] Care must be taken to avoid over-oxidation, especially of methionine residues in peptides.[14]
-
Materials:
-
Thiol substrate (especially peptides)
-
Solvent: Aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8), or a mixture of water and acetonitrile.
-
3% or 30% Hydrogen Peroxide (H₂O₂) solution.
-
-
Step-by-Step Procedure:
-
Dissolve the thiol-containing peptide or molecule in the chosen aqueous buffer to a dilute concentration (e.g., 1 mg/mL) to favor intramolecular disulfide formation or prevent intermolecular polymerization.
-
Adjust the pH of the solution to 7.5-8.5 if necessary.
-
Add a small amount (1.1 to 2.0 equivalents) of 3% H₂O₂ solution dropwise while stirring at room temperature.
-
Monitor the reaction closely using HPLC and/or Ellman's test (see Section 5). The reaction is typically complete within 1-4 hours.
-
The reaction can often be stopped by lyophilization, which removes excess H₂O₂ with water. Alternatively, catalase can be added to quench residual H₂O₂.[12]
-
The final product is typically purified by reverse-phase HPLC.
-
A Self-Validating System: Monitoring and Characterization
Trustworthy protocols require built-in validation. Monitoring the disappearance of the free thiol is essential for determining reaction completion and preventing side reactions.
Reaction Monitoring with Ellman's Test
Ellman's test is a rapid and quantitative colorimetric assay to detect the presence of free thiol groups.[20][21]
-
Principle: Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with a free thiol to produce a mixed disulfide and the TNB²⁻ dianion, which has a vibrant yellow color with a strong absorbance at 412 nm[22][23][24]. As the oxidation proceeds, the concentration of free thiols decreases, leading to a corresponding decrease in the absorbance at 412 nm.
-
Brief Protocol:
-
Prepare a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[22]
-
Prepare a DTNB solution (e.g., 4 mg/mL in the reaction buffer).[22]
-
At various time points, take a small aliquot of your reaction mixture.
-
Add the aliquot to a cuvette containing the reaction buffer and a small amount of the DTNB solution.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.[20][22] The reaction is considered complete when the absorbance no longer decreases over time and approaches the baseline of a thiol-free blank.
-
Product Characterization
Confirmation of the final product's identity and purity is paramount.
-
Mass Spectrometry (MS): This is the definitive technique for confirming disulfide bond formation.[1][2][25] In the mass spectrum, the desired product will have a molecular weight corresponding to (2 x MW_thiol) - 2. Comparing samples under non-reducing and reducing conditions (using an agent like DTT) can confirm the presence of the disulfide bond.[25]
-
Nuclear Magnetic Resonance (NMR): For small molecules, ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The disappearance of the thiol proton (-SH) signal and shifts in the signals of adjacent protons (e.g., α-protons) are indicative of disulfide formation. For example, in the formation of 1,2-dibenzyldisulfane, the methylene protons appear as a singlet at 3.59 ppm in CDCl₃.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product and to separate it from any remaining starting material or side products.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | pH is too low; oxidant is too weak or degraded; insufficient oxygen (for air oxidation). | Increase pH to 8-9[26]; use a fresh batch of oxidant; increase stirring speed or bubble air/O₂ through the solution. |
| Over-oxidation | Oxidant is too strong or used in large excess; reaction time is too long. | Use a milder oxidant (e.g., DMSO vs. H₂O₂); add oxidant slowly and stoichiometrically; monitor reaction closely and quench immediately upon completion. |
| Formation of Side Products | Disulfide scrambling (for poly-thiols); intermolecular disulfide formation when intramolecular is desired. | Optimize pH and temperature; run the reaction at high dilution (e.g., <1 mg/mL) to favor intramolecular reactions. |
| Difficulty in Purification | Product and starting material have similar polarity. | If the starting material is acidic or basic, perform an aqueous wash at an appropriate pH to remove it before chromatography. |
Conclusion
The oxidation of thiols to disulfides is a foundational transformation in chemical and biological sciences. A successful outcome hinges on a rational choice of oxidant and reaction conditions tailored to the specific substrate. By understanding the underlying mechanisms, employing robust monitoring techniques like Ellman's test, and confirming the product with definitive analytical methods, researchers can implement these protocols with confidence and precision. This guide serves as a comprehensive resource to empower scientists in achieving efficient and selective disulfide bond formation.
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Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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A Protocol for the Determination of Free Thiols. (n.d.). University of Utah. Retrieved January 5, 2026, from [Link]
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Quantitation of sulfhydryls DTNB, Ellman's reagent. (n.d.). Interchim. Retrieved January 5, 2026, from [Link]
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Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. Retrieved January 5, 2026, from [Link]
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Recent mass spectrometry-based techniques and considerations for disulfide bond characterization in proteins. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
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Recent mass spectrometry-based techniques and considerations for disulfide bond characterization in proteins. (2018, May 18). Semantic Scholar. Retrieved January 5, 2026, from [Link]
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Sanz, R., et al. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Efficient Synthesis of Symmetrical and Unsymmetrical Disulfides Using a Continuous Flow Method. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
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Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech. Retrieved January 5, 2026, from [Link]
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Wang, L., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Molecules. Retrieved January 5, 2026, from [Link]
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Thiol-disulfide exchange mechanism. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024). Journal of Chemical Health Risks. Retrieved January 5, 2026, from [Link]
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I. V. Krivoshey, et al. (2000). Hydrogen Peroxide for Disulfide Bridge Formation in Methionine-Containing Peptides. Journal of Peptide Science. Retrieved January 5, 2026, from [Link]
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The role of thiols and disulfides in protein chemical and physical stability. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Quantification of Thiols and Disulfides. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH. (2019). ACS Publications. Retrieved January 5, 2026, from [Link]
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Wang, L., et al. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. PubMed. Retrieved January 5, 2026, from [Link]
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Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. (2020). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. (2023). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Three common methodologies for the preparation of unsymmetrical disulfides. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Methods for unsymmetrical disulfide synthesis and beyond. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Disulfide synthesis by S-S coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
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Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019, October 29). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]
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Hydrogen peroxide for disulfide bridge formation in methionine-containing peptides. (2000). ResearchGate. Retrieved January 5, 2026, from [Link]
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Synthesis of Unsymmetrical Disulfides. (2019, June 27). ChemistryViews. Retrieved January 5, 2026, from [Link]
-
Chemistry and Enzymology of Disulfide Cross-Linking in Proteins. (2014). ACS Publications. Retrieved January 5, 2026, from [Link]
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Oxidative Coupling of Thiols to Disulfides with Iodine in Wet Acetonitrile. (2001). ResearchGate. Retrieved January 5, 2026, from [Link]
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Oxidation of thiol compounds by molecular oxygen in aqueous solutions. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process. (2020). PubMed. Retrieved January 5, 2026, from [Link]
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Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. (n.d.). Organic Syntheses Procedure. Retrieved January 5, 2026, from [Link]
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6.5: Oxidation of Thiols. (2021, October 28). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
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Homogeneous catalysis of the oxidation of thiols by metal ions. (n.d.). RSC Publishing. Retrieved January 5, 2026, from [Link]
-
Redox-Click Chemistry for Disulfide Formation from Thiols. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
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PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID. (2006, August 16). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
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Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. (2023, September 24). MDPI. Retrieved January 5, 2026, from [Link]
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Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. (2010, December 22). Kobe University. Retrieved January 5, 2026, from [Link]
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Efficient synthesis of disulfides by air oxidation of thiols under sonication. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
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The Basics of Thiols and Cysteines in Redox Biology and Chemistry. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
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Oxidation of thiols and disulfides to sulfonic acids by dimethyl sulfoxide. (n.d.). ACS Publications. Retrieved January 5, 2026, from [Link]
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Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. (2017). ACS Publications. Retrieved January 5, 2026, from [Link]
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Application Notes and Protocols: Bis(3,5-dichlorophenyl) disulfide in Polymer Chemistry
Introduction: Unlocking High-Performance Polymers through Chlorinated Aromatic Disulfides
In the relentless pursuit of advanced materials with superior thermal and chemical stability, the synthesis of novel high-performance polymers is paramount. Bis(3,5-dichlorophenyl) disulfide emerges as a compelling, yet underexplored, monomer for the creation of specialized poly(arylene sulfide)s. The strategic placement of chlorine atoms on the phenyl rings is anticipated to bestow unique properties upon the resulting polymer, including enhanced flame retardancy, improved solubility in specific organic solvents, and altered electronic characteristics.
This technical guide provides a comprehensive overview of the potential applications of this compound in polymer chemistry, with a primary focus on its use as a monomer in oxidative polymerization to synthesize a novel chlorinated poly(phenylene sulfide). We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the anticipated properties and characterization of the resulting polymer. Furthermore, we will explore the integration of the disulfide linkage to impart dynamic and self-healing properties to the polymer network, a frontier in materials science.
Core Concept: Oxidative Polymerization of Diaryl Disulfides
The synthesis of poly(arylene sulfide)s via the oxidative polymerization of diaryl disulfides is a well-established methodology.[1] This approach offers an alternative to the more traditional nucleophilic substitution reaction between a dihaloaromatic compound and a sulfur source.[2] The polymerization proceeds through an electrophilic aromatic substitution mechanism, where the disulfide bond is cleaved, and new carbon-sulfur bonds are formed to create the polymer backbone.
The general mechanism involves the oxidation of the disulfide to a cationic species, which then acts as an electrophile, attacking the electron-rich aromatic rings of other monomer units. This process is typically catalyzed by a strong acid or a Lewis acid in the presence of an oxidizing agent.[3][4]
Proposed Application: Synthesis of Poly(3,5-dichlorophenylene sulfide)
We propose the utilization of this compound as a monomer for the synthesis of poly(3,5-dichlorophenylene sulfide), a novel chlorinated analogue of the widely used high-performance polymer, poly(phenylene sulfide) (PPS). The presence of two chlorine atoms per repeating unit is expected to significantly influence the polymer's properties.
Anticipated Polymer Properties:
-
Enhanced Flame Retardancy: The high chlorine content will inherently contribute to excellent flame retardant properties.
-
Modified Solubility: The chlorine substituents may increase the solubility of the polymer in certain organic solvents compared to the highly insoluble nature of standard PPS, facilitating processing and characterization.[5]
-
High Thermal Stability: Like PPS, the chlorinated derivative is expected to exhibit high thermal stability, with a high decomposition temperature.[6]
-
Excellent Chemical Resistance: The aromatic backbone and the strong carbon-sulfur bonds are anticipated to provide resistance to a wide range of chemicals.[2]
-
Tailorable Electronic Properties: The electron-withdrawing nature of the chlorine atoms can modify the electronic properties of the polymer, potentially making it a candidate for electronic applications.
Reaction Scheme:
The proposed oxidative polymerization of this compound to yield poly(3,5-dichlorophenylene sulfide) is depicted below:
Sources
Application Notes and Protocols: Bis(3,5-dichlorophenyl) disulfide as a Versatile Intermediate in Chemical Manufacturing
An Application Guide for Researchers and Drug Development Professionals
Abstract
Bis(3,5-dichlorophenyl) disulfide, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide[1], is a symmetrical diaryl disulfide that serves as a pivotal intermediate in synthetic organic chemistry. Its utility stems from the strategic placement of chlorine atoms on the phenyl rings, which modulates electronic properties and provides sites for further functionalization, and the presence of a reactive disulfide bond. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, handling, and application of this versatile reagent. We will explore its core reactivity, focusing on the cleavage of the S-S bond to generate valuable thiol intermediates and its subsequent use in the construction of complex molecules. Furthermore, advanced transformations and safety protocols are detailed to ensure efficient and safe implementation in a laboratory setting.
Compound Profile and Physicochemical Properties
This compound is a stable, solid compound that acts as a reliable source for the 3,5-dichlorothiophenol moiety. The electron-withdrawing nature of the two chlorine atoms on each ring influences the reactivity of both the aromatic system and the sulfur atoms. Below is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 137897-99-5 | [1][2] |
| Molecular Formula | C₁₂H₆Cl₄S₂ | [1][2] |
| Molecular Weight | 356.12 g/mol | [1][2] |
| Appearance | Yellowish solid/powder | [3] |
| Melting Point | 66-69 °C | [1][2] |
| Synonyms | 3,3′,5,5′-Tetrachlorodiphenyl disulfide | [1] |
Synthesis and Purification Protocol
Rationale and Synthetic Approach
The most direct and common method for synthesizing symmetrical diaryl disulfides is the oxidative coupling of the corresponding thiols.[4][5] This approach is efficient and typically high-yielding. The protocol below outlines a representative procedure for the synthesis of this compound starting from 3,5-dichlorothiophenol. The oxidation can be achieved with a variety of mild oxidizing agents, such as hydrogen peroxide, iodine, or even aeration in the presence of a base.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Oxidative Coupling
This protocol is a general method adapted from established procedures for disulfide synthesis.[6]
Materials:
-
3,5-Dichlorothiophenol
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), 1M
-
Deionized Water
-
Round-bottomed flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve 3,5-dichlorothiophenol (1.0 equiv) in ethanol (approx. 5-10 mL per gram of thiol).
-
Basification: Cool the solution in an ice bath and add a 1M solution of NaOH dropwise until the solution is basic (pH > 9). This deprotonates the thiol to form the more reactive thiolate.
-
Oxidation: While stirring vigorously in the ice bath, add 30% hydrogen peroxide (approx. 1.1 equiv) dropwise via a dropping funnel. The addition rate should be controlled to maintain the temperature below 10 °C. The reaction is often exothermic.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting thiol.
-
Precipitation: Once the reaction is complete, slowly acidify the mixture with 1M HCl to pH ~5. The product, this compound, is insoluble in the aqueous ethanol and will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Quality Control and Characterization
-
Melting Point: Verify the melting point is within the expected range of 66-69 °C.[1][2] A broad melting range may indicate impurities.
-
¹H NMR: The proton NMR spectrum should show characteristic aromatic signals corresponding to the 3,5-dichlorophenyl moiety.
-
Mass Spectrometry: Confirm the molecular weight of 356.12 g/mol .
Core Reactivity: The Disulfide Bond as a Functional Handle
The primary utility of this compound in synthesis is its function as a stable precursor to the highly reactive 3,5-dichlorophenylthiolate. The S-S bond can be readily and cleanly cleaved under reductive conditions.
Protocol: Reductive Cleavage of the Disulfide Bond
Rationale: The disulfide bond is susceptible to cleavage by a variety of reducing agents. Dithiothreitol (DTT) is a common choice in biological applications, while reagents like sodium borohydride (NaBH₄) or zinc dust in acidic media are more common in traditional organic synthesis.[7] The cleavage results in two equivalents of the corresponding thiol or thiolate.
Caption: General workflow for disulfide cleavage and subsequent reaction.
Procedure (using NaBH₄):
-
Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), dissolve this compound (1.0 equiv) in an anhydrous polar aprotic solvent like THF or DMF.
-
Reduction: Cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 2.2 equiv) portion-wise, ensuring the temperature remains low.
-
Stirring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until TLC indicates complete consumption of the disulfide.
-
Result: The resulting solution contains the sodium 3,5-dichlorophenylthiolate, which can be quenched to yield the thiol or, more commonly, used directly in the next synthetic step.
Application Protocol: Synthesis of Aryl Sulfides
Rationale: The in-situ generated 3,5-dichlorophenylthiolate is a soft and potent nucleophile, ideal for S-alkylation or S-arylation reactions. It can readily participate in nucleophilic substitution reactions with alkyl halides or activated aryl halides (SNAr). This is a foundational method for introducing the 3,5-dichlorophenylthio moiety into target molecules.[1]
Procedure (SNAr with an Activated Aryl Halide):
-
Thiolate Generation: Generate the sodium 3,5-dichlorophenylthiolate from this compound (0.5 equiv) as described in Protocol 3.1.
-
Addition of Electrophile: To the resulting thiolate solution at room temperature, add a solution of an activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 equiv) in the same solvent.
-
Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench by carefully adding water.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude thioether product by column chromatography on silica gel.[8]
Advanced Transformation: Oxidation to Sulfonyl Chlorides
Rationale: The sulfur atoms in the disulfide can be oxidized to higher oxidation states, providing access to different classes of compounds. A particularly useful transformation is the oxidative chlorination to a sulfonyl chloride. 3,5-Dichlorobenzenesulfonyl chloride is a valuable building block for synthesizing sulfonamides, which are a privileged scaffold in medicinal chemistry. This transformation can be achieved using strong oxidizing agents in the presence of a chloride source.[9]
Caption: Oxidation pathway from disulfide to sulfonamide.
Protocol: Synthesis of 3,5-Dichlorobenzenesulfonyl Chloride
This protocol is adapted from methods for oxidizing thiols and their derivatives to sulfonyl chlorides.[9]
Materials:
-
This compound
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile, Water
-
Petroleum ether or Hexanes
Procedure:
-
Setup: In a flask equipped with a stirrer, suspend this compound (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Oxidation: Cool the mixture in an ice bath to 0-5 °C. Add TCCA (approx. 5.0 equiv) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the mixture vigorously in the ice bath for 30-60 minutes after the addition is complete.
-
Filtration: The by-product, cyanuric acid, will precipitate. Remove it by filtration and wash the solid with a small amount of ethyl acetate or acetonitrile.
-
Extraction: Combine the filtrates and remove the organic solvent under reduced pressure (at low temperature to avoid hydrolysis of the product). Extract the aqueous residue with a non-polar solvent like petroleum ether or hexanes.
-
Isolation: Wash the organic layer with cold 1% HCl(aq), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude sulfonyl chloride.[9] The product is moisture-sensitive and should be used immediately or stored under inert conditions.
Safety and Handling
Proper handling of this compound and its derivatives is essential for laboratory safety.
| Hazard Category | Description & Precautionary Statements | Reference |
| Physical State | Solid powder. | [3] |
| Health Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area or fume hood. | [1][3][10] |
| Handling | Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [3][10] |
| Storage | Store in a well-ventilated, cool, dry place. Keep the container tightly closed. | [1][3][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [3] |
Conclusion
This compound is more than a simple chemical; it is a strategic intermediate that provides a gateway to a wide array of sulfur-containing molecules. Its stability allows for convenient storage and handling, while the predictable reactivity of its disulfide bond offers chemists a reliable method for introducing the 3,5-dichlorophenylthio group. From the synthesis of complex aryl sulfides for drug discovery programs to its transformation into sulfonyl chlorides for creating sulfonamide libraries, this reagent is a valuable tool for chemical and pharmaceutical development. The protocols and data presented herein provide a comprehensive framework for its effective and safe utilization.
References
-
Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams. CP Lab Safety. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link]
-
BIS(2,5-DICHLOROPHENYL) DISULFIDE. Global Substance Registration System. [Link]
-
Bis(2,4-dichlorophenyl) disulfide. PubChem. [Link]
-
Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. PubMed. [Link]
-
Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI. [Link]
-
p-AMINOPHENYL DISULFIDE. Organic Syntheses. [Link]
-
(PDF) Bis(2,3-dichlorophenyl) disulfide. ResearchGate. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCr Journals. [Link]
-
Meshi, T., et al. (1970). Metabolic fate of bis(3,5-dichloro-2-hydroxyphenyl)-sulfoxide (bithionol sulfoxide). Biochemical Pharmacology, 19(4), 1351-61. [Link]
-
Disulfide Cleavage in a Dimeric Epipolythiodioxopiperazine Natural Product Diminishes Its Apoptosis-Inducing Effect but Enhances Autophagy in Tumor Cells. PubMed. [Link]
-
The cleavage of the hydrogel. The disulfide bond in the hydrogel can be cleaved by the DTT. ResearchGate. [Link]
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- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(3,5-dichlorophenyl) disulfide
Welcome to the technical support center for the synthesis of Bis(3,5-dichlorophenyl) disulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is rooted in mechanistic understanding and practical, field-tested experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound. We provide a systematic approach to diagnosing and resolving these issues.
Issue 1: Low or No Yield of the Desired Disulfide Product
Q: I've followed a standard protocol for the oxidative coupling of 3,5-dichlorobenzenethiol, but my yield of this compound is significantly lower than expected, or I've isolated no product at all. What are the likely causes and how can I fix this?
A: Low or no yield in this synthesis is a common issue that can often be traced back to a few key areas: the quality of the starting material, the choice and handling of the oxidant, or suboptimal reaction conditions.
Probable Causes & Recommended Solutions:
-
Poor Quality of Starting Thiol (3,5-Dichlorobenzenethiol):
-
The Problem: The starting thiol is susceptible to air oxidation over time, leading to the formation of the disulfide or other oxidized species before your reaction even begins. This reduces the amount of reactive thiol available for the desired transformation.
-
How to Verify: Check the purity of your 3,5-dichlorobenzenethiol using techniques like NMR or GC-MS. The presence of a significant disulfide peak indicates degradation. The melting point of pure 3,5-dichlorobenzenethiol is between 62-65 °C.[1][2][3]
-
Solution: If the thiol is impure, consider purifying it by recrystallization or distillation. For future prevention, store 3,5-dichlorobenzenethiol under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
-
Ineffective Oxidant or Oxidation Conditions:
-
The Problem: The choice of oxidant is critical for the efficient conversion of thiols to disulfides. Common oxidants include hydrogen peroxide, iodine, or even air (oxygen).[4][5][6] The effectiveness of these can be highly dependent on the reaction conditions. For instance, air oxidation can be slow and may require a catalyst.[7]
-
Solution:
-
Hydrogen Peroxide (H₂O₂): This is a clean and effective oxidant. Ensure you are using a fresh solution of H₂O₂ at the correct concentration. The reaction can be catalyzed by iodide ions.[4]
-
Iodine (I₂): A reliable method involves the use of iodine in the presence of a base (like triethylamine) to neutralize the HI byproduct.
-
Air/Oxygen: While environmentally friendly, this method often requires a catalyst and can be slower. If using air, ensure efficient stirring and a good interface between the gas and liquid phases.
-
-
-
Suboptimal Reaction Parameters:
-
The Problem: Temperature, solvent, and reaction time all play a crucial role. For example, if the temperature is too low, the reaction rate may be impractically slow. If it's too high, side reactions or decomposition could occur.
-
Solution:
-
Solvent: A solvent that can dissolve both the thiol and the oxidant is ideal. Alcohols like ethanol or methanol are often good choices.
-
Temperature: For many oxidative couplings of thiols, room temperature is sufficient. However, gentle heating (e.g., 40-60 °C) may be necessary to increase the reaction rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal time.
-
pH Control: Maintaining the correct pH can be important, especially when using oxidants that produce acidic byproducts. The presence of a mild base can be beneficial.
-
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low disulfide yield.
Issue 2: Presence of Significant Side-Products
Q: My reaction produces the desired disulfide, but I'm also seeing significant amounts of other compounds, making purification difficult and reducing my overall yield. What are these side-products and how can I prevent their formation?
A: The formation of side-products is often due to over-oxidation or reactions involving the starting materials or solvent.
Probable Causes & Recommended Solutions:
-
Over-oxidation to Sulfonic Acid:
-
The Problem: Strong oxidizing conditions can lead to the over-oxidation of the thiol or the disulfide to the corresponding sulfonic acid (3,5-dichlorobenzenesulfonic acid).
-
How to Identify: Sulfonic acids are highly polar and water-soluble. They will likely remain in the aqueous layer during an extraction and can be identified by techniques like HPLC or by derivatization followed by GC-MS.
-
Solution:
-
Use a milder oxidant or a stoichiometric amount of a stronger oxidant.
-
Carefully control the reaction temperature; avoid excessive heating.
-
Monitor the reaction closely and stop it as soon as the starting thiol has been consumed.
-
-
-
Formation of Thiosulfinates or Thiosulfonates:
-
The Problem: These are partially oxidized intermediates that can sometimes accumulate if the reaction is not driven to completion or if the conditions are not optimal.
-
Solution: Ensure a slight excess of the oxidant or allow for a longer reaction time to drive the reaction to the more stable disulfide.
-
-
Reactions with the Solvent:
-
The Problem: Some solvents can participate in side reactions. For example, in the presence of a strong base and an oxidant, some alcohol solvents could potentially undergo side reactions.
-
Solution: Choose a relatively inert solvent for the reaction, such as acetonitrile, or a solvent that is less prone to oxidation under the reaction conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary and reliable synthetic strategies:
-
Oxidative Coupling of 3,5-Dichlorobenzenethiol: This is the most direct method.[8] The thiol is oxidized using a suitable reagent to form the S-S bond. A variety of oxidants can be employed, including hydrogen peroxide, iodine, and air.[4][5][6] This method is often preferred for its simplicity and high atom economy.
-
-
Step 1: Diazotization: 3,5-dichloroaniline is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid to form the corresponding diazonium salt.[9]
-
Step 2: Conversion to a Xanthate: The diazonium salt is then reacted with a xanthate salt (e.g., potassium ethyl xanthate).
-
Step 3: Hydrolysis and Oxidation: The resulting xanthate is hydrolyzed to the thiol, which is then oxidized in situ or in a separate step to the disulfide.
-
Reaction Pathway: Oxidative Coupling
Caption: Oxidative coupling of 3,5-dichlorobenzenethiol.
Q2: How can I best purify the final this compound product?
A2: The purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids. This compound is a solid with a melting point of 66-69 °C.[10] A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) should be chosen where the disulfide is soluble at high temperatures and sparingly soluble at low temperatures, while the impurities have different solubility profiles.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate, is typically effective for separating the relatively non-polar disulfide from more polar impurities.
-
Washing/Extraction: After the reaction, a standard aqueous work-up is recommended. This involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), and washing the organic layer with water, a mild base (like sodium bicarbonate solution to remove acidic impurities), and brine.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, safety is paramount.
-
3,5-Dichlorobenzenethiol: This compound is an irritant and has a strong, unpleasant odor (stench).[1][2] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents: Be cautious when handling strong oxidants like hydrogen peroxide, as they can be corrosive and react violently with other substances.
-
Solvents: Use flammable solvents only in a fume hood and away from ignition sources.
-
General Handling: As with all chlorinated aromatic compounds, it's prudent to minimize exposure.
Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of this compound via the oxidation of 3,5-dichlorobenzenethiol with hydrogen peroxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3,5-Dichlorobenzenethiol | 179.07[11][12] | 10.0 | 1.79 g |
| Ethanol | 46.07 | - | 50 mL |
| 30% Hydrogen Peroxide (w/w) | 34.01 | 12.0 | ~1.36 g (1.2 mL) |
| Sodium Iodide (catalyst) | 149.89 | 0.5 | 75 mg |
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.79 g (10.0 mmol) of 3,5-dichlorobenzenethiol in 50 mL of ethanol.
-
Catalyst Addition: Add 75 mg (0.5 mmol) of sodium iodide to the solution. Stir until it dissolves.
-
Oxidant Addition: While stirring at room temperature, add 1.2 mL of 30% hydrogen peroxide dropwise over 5-10 minutes. An exotherm may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) until the starting thiol spot has disappeared (typically 1-2 hours).
-
Work-up:
-
Pour the reaction mixture into 100 mL of cold water. A white precipitate of the disulfide should form.
-
Collect the solid by vacuum filtration and wash the filter cake with plenty of water to remove any residual ethanol and salts.
-
-
Purification:
-
Air-dry the crude product.
-
Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
-
Characterization: Confirm the identity and purity of the product (m.p. 66-69 °C[10]) using NMR, IR, and/or mass spectrometry. The expected yield should be in the range of 85-95%.
References
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Crystallographic Communications, E70, o529. [Link]
-
Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]
- Google Patents. (2023). CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide.
- Google Patents. (2006). WO2006016881A1 - Process for producing diallyl disulfide.
-
ChemRxiv. (2022). Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
-
ResearchGate. (n.d.). Synthesis of diaryl disulfides via the reductive coupling of arylsulfonyl chlorides. [Link]
-
PubChem. (n.d.). 3,5-Dichlorobenzenethiol. [Link]
-
ScienceOpen. (2014). Bis(2,3-dichlorophenyl) disulfide. [Link]
-
ResearchGate. (n.d.). CuI-Catalyzed: One-Pot Synthesis of Diaryl Disulfides from Aryl Halides and Carbon Disulfide. [Link]
-
IUCr Journals. (2014). Bis(2,3-dichlorophenyl) disulfide. [Link]
- Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline.
- Google Patents. (2017). CN106588606A - Method of continuously oxidizing 3,5-dichlorotoluene for producing 3,5-dichlorobenzaldehyde.
- Google Patents. (1969). US3440288A - Method for preparing chlorobenzene thiols.
-
RSC Publishing. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. [Link]
-
Wikipedia. (n.d.). 3,5-Dichloroaniline. [Link]
-
ResearchGate. (n.d.). Synthesis of Disulfides from a Variety of Thiols. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Synthesis of disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. [Link]
-
ChemBK. (n.d.). 3,5-DICHLOROBENZENETHIOL. [Link]
-
ResearchGate. (n.d.). Improved Synthesis of 6-(4-Methoxyphenyl)-2,4-dichloro-1,3,5-triazine and 2,4-Bis(resorcinyl)-substituted UV Light Absorbing Derivatives. [Link]
-
Kobe University Repository. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. [Link]
-
PubChem. (n.d.). 3,5-Dichloroaniline. [Link]
- Google Patents. (2013). CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid.
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Technical Support Center: Purification of Crude Bis(3,5-dichlorophenyl) disulfide by Recrystallization
An in-depth technical guide from the office of the Senior Application Scientist.
Welcome to the technical support center for the purification of Bis(3,5-dichlorophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this compound. We will address common challenges and provide a framework for troubleshooting, ensuring you can achieve the desired purity for your downstream applications.
Foundational Principles: Why Recrystallization?
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solvent (the mother liquor).[1][2] The success of this technique hinges on selecting an appropriate solvent and carefully controlling the rate of cooling.[2]
This compound (CAS: 137897-99-5) is a solid with a listed melting point of 66-69 °C. Its purification is critical, as residual starting materials or side-products from synthesis can interfere with subsequent reactions or biological assays.
Recommended Recrystallization Protocol
This protocol provides a robust starting point for the purification of crude this compound.
Step 1: Solvent Selection & Screening
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Given the dichlorophenyl structure, relatively non-polar to moderately polar solvents are good candidates.
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 | A common, effective solvent for many organic solids. Good starting point. |
| Isopropanol | 82 | Similar to ethanol, may offer different solubility characteristics. |
| Hexane | 69 | A non-polar solvent. Good for non-polar compounds but may lead to "oiling out".[3] |
| Toluene | 111 | An aromatic solvent that often works well for crystallizing other aromatic compounds.[3] |
| Hexane/Ethyl Acetate | Variable | A mixed solvent system. Dissolve in minimal hot ethyl acetate, then add hexane until cloudy. |
To screen solvents:
-
Place ~20-30 mg of your crude material into a small test tube.
-
Add the chosen solvent dropwise at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature, then place it in an ice bath.
-
Observe for the formation of well-defined crystals.
Step 2: The Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to boiling (using a water bath or hot plate) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[2] Using an excess of solvent is the most common reason for poor yield.[4]
-
Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals completely. This can be done by leaving them under vacuum on the filter funnel, followed by transferring them to a watch glass to air dry, or by using a vacuum oven at a temperature well below the compound's melting point.[2]
-
Purity Assessment: Check the melting point of the dried crystals. A sharp melting point close to the literature value (66-69 °C) indicates high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization process in a question-and-answer format.
Question 1: I've added a lot of hot solvent, but my compound won't fully dissolve. What's wrong?
Answer: This issue typically points to one of two possibilities:
-
Insoluble Impurity: Your crude material may contain an impurity that is insoluble in the chosen solvent. If the amount of undissolved material is small, you can proceed with a hot filtration step to remove it before cooling.
-
Incorrect Solvent Choice: The solvent you've selected may simply be a poor solvent for your compound, even at elevated temperatures. You should revisit the solvent screening step (Protocol, Step 1) and select a solvent in which your compound shows higher solubility when hot.
Question 2: My compound dissolved, but no crystals have formed, even after cooling in an ice bath. What should I do?
Answer: This is a very common problem, usually caused by one of the following:
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[4] The solution is not supersaturated enough for crystals to form. The remedy is to gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Supersaturation: The solution may be supersaturated but requires a nucleation site to begin crystallization.[4] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for crystal growth.[4]
-
Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[4]
-
Question 3: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the compound's solubility is exceeded while the solution temperature is still above the compound's melting point. It is also more common when the compound is significantly impure.[4] To resolve this:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hot plate that is turned off to slow down the temperature drop.[4] This ensures the solution temperature drops below the melting point before saturation is reached.
Question 4: My yield is very low. How can I improve it?
Answer: Low yield can result from several factors:
-
Using Too Much Solvent: As mentioned, excess solvent will keep more of your product dissolved in the mother liquor. Use the absolute minimum amount of hot solvent required for dissolution.[4]
-
Cooling Not Complete: Ensure you have allowed sufficient time for cooling and have used an ice bath to minimize the compound's solubility and maximize precipitation.
-
Premature Crystallization: If the product crystallizes during a hot filtration step, you will lose a significant amount of material. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample? A: Common impurities often include unreacted starting materials or byproducts from the synthesis. The synthesis of diaryl disulfides frequently involves the oxidative coupling of the corresponding thiols.[5] Therefore, a likely impurity is 3,5-dichlorothiophenol. Another potential byproduct could be the corresponding sulfide.
Q2: How does the purity of the starting crude material affect recrystallization? A: Recrystallization is most effective for removing small amounts of impurities. If the crude material is highly impure (e.g., less than 80% pure), it can be difficult to achieve high purity in a single recrystallization. Highly impure samples are also more prone to issues like oiling out.[4] In such cases, a preliminary purification by column chromatography may be necessary before proceeding with recrystallization.
Q3: Can I reuse the mother liquor to get more product? A: Yes, the mother liquor contains dissolved product. You can concentrate the mother liquor by evaporating a portion of the solvent and cooling it again to obtain a second crop of crystals. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining solvent.
Q4: What is the expected melting point for pure this compound? A: The literature melting point is 66-69 °C. A pure compound should exhibit a sharp melting point within this range (e.g., melting over a 1-2 °C range). A broad or depressed melting point indicates the presence of impurities.
References
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
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Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. Retrieved from [Link]
-
Shinko, O. S., et al. (2022). Determination of Impurities in New Promising Antioxidants Bis-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]sulfide and Dodecyl(3,5-dimethyl-4-hydroxybenzyl)sulfide. Drug development & registration, 11(1), 81-89. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Conversion in Disulfide Synthesis Reactions
Welcome to our technical support center, dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common challenges associated with disulfide bond formation. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing in-depth explanations, actionable troubleshooting protocols, and visual aids to enhance your understanding and success in disulfide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Disulfide-Bonded Product
Q: My reaction has resulted in a very low yield of the desired disulfide product. What are the primary factors I should investigate, and how can I systematically troubleshoot this issue?
A: Low conversion in disulfide synthesis is a frequent challenge that can be attributed to several factors, ranging from suboptimal reaction conditions to the inherent properties of the starting materials. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
A low yield often points to one or more of the following issues: incomplete reaction, prevalence of side reactions, or product degradation. Below is a comprehensive guide to diagnosing and addressing these problems.
Incomplete Reaction: Ensuring Your Reaction Goes to Completion
An incomplete reaction is one of the most common culprits for low yields. This can be due to issues with the starting materials, reaction conditions, or reaction time.
Q: How can I be sure that my starting thiol is ready for oxidation?
A: The presence of free thiol groups is a prerequisite for disulfide bond formation.
-
Verification of Free Thiols: Before initiating the oxidation, it is imperative to confirm that the thiol-containing starting materials are in their reduced form. For peptides and proteins, this means ensuring that all cysteine residues are present as free thiols. Protective groups from synthesis must be completely removed.
-
Protocol: Utilize Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) to quantify the concentration of free thiols in your solution. A lack of a positive signal with Ellman's reagent indicates an absence of free thiols, which is a primary reason for reaction failure.[[“]]
-
Q: My reaction conditions (pH, temperature, concentration) might be off. What are the best practices?
A: The reaction environment plays a pivotal role in the efficiency of disulfide bond formation.
-
pH Optimization: The pH of the reaction medium is a critical parameter. Disulfide bond formation is generally favored at a slightly basic pH (around 8-9).[2][3] This is because the thiolate anion (R-S⁻), which is the reactive species in the nucleophilic attack, is more prevalent at a pH above the pKa of the thiol group (typically around 8.3).[4] At acidic pH, the protonated thiol (R-SH) predominates, which is significantly less nucleophilic, thus inhibiting the reaction.[3][4]
-
Recommendation: Buffer your reaction at a pH between 8.0 and 8.5. Be mindful that very high pH can promote side reactions.
-
-
Substrate Concentration: The concentration of your thiol-containing substrate can dictate the outcome, especially for intramolecular disulfide bond formation.
-
High Concentrations: Can favor intermolecular disulfide bond formation, leading to oligomers, polymers, or insoluble aggregates, which are often observed as precipitates in the reaction vessel.[5]
-
Recommendation: For intramolecular reactions, conduct the oxidation at high dilution (typically in the range of 0.1-1 mg/mL). This will favor the formation of the desired monomeric product.
-
-
Temperature and Time: These parameters are interdependent and need to be optimized for each specific reaction.
-
Monitoring: The progress of the reaction should be monitored over time using an appropriate analytical technique such as Thin Layer Chromatography (TLC) for small molecules or High-Performance Liquid Chromatography (HPLC) for peptides and other complex molecules.[6] This will help in determining the optimal reaction time and temperature.
-
Side Reactions: Minimizing Unwanted Byproducts
Side reactions can significantly consume your starting material and complicate purification, leading to a lower isolated yield of the desired product.
Q: I suspect side reactions are occurring. What are the most common ones and how can I mitigate them?
A: Several side reactions can compete with the desired disulfide bond formation.
-
Thiol-Disulfide Exchange: This is a common equilibrium process where a thiolate anion attacks a disulfide bond, leading to the formation of a new disulfide and a new thiolate.[4][7] This can result in a mixture of scrambled disulfide products, especially if multiple cysteine residues are present.
-
Mitigation:
-
Controlled pH: Maintaining an optimal pH can help minimize unwanted exchange reactions.
-
Stepwise Synthesis: For molecules with multiple disulfide bonds, a strategy involving orthogonal protecting groups is highly recommended. This allows for the sequential and controlled formation of each disulfide bond, preventing mispairing.[8]
-
-
-
Over-oxidation: The sulfur atom in thiols is susceptible to over-oxidation, especially in the presence of strong oxidizing agents or prolonged reaction times. This can lead to the formation of sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids.[9][10][11] These over-oxidized species are generally irreversible and represent a loss of material.
-
Mitigation:
-
Choice of Oxidant: Select an oxidizing agent with appropriate reactivity for your substrate. For sensitive molecules, milder oxidants are preferable. Air oxidation, while slow, can be gentle. Dimethyl sulfoxide (DMSO) is a common and effective oxidant.[5] For more robust systems, hydrogen peroxide (H₂O₂) or iodine can be used, but conditions must be carefully controlled.[12]
-
Reaction Monitoring: Closely monitor the reaction to stop it once the starting material is consumed, preventing prolonged exposure to the oxidant.
-
-
-
Beta-Elimination: In peptides, cysteine residues can undergo base-catalyzed β-elimination to form dehydroalanine. This is more likely to occur at high pH and elevated temperatures.
-
Mitigation: Avoid excessively high pH ( > 9.5) and high temperatures.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yields in disulfide synthesis.
Purification Challenges
Q: I seem to be losing my product during purification. What are the common pitfalls?
A: Product loss during work-up and purification is a significant contributor to low isolated yields.
-
Aggregation: The presence of unreacted free thiols can lead to aggregation during purification, especially during concentration steps or changes in buffer conditions.[13]
-
Recommendation: Ensure the oxidation reaction has gone to completion before starting purification. If necessary, a capping agent can be added to block any remaining free thiols.
-
-
Instability of the Disulfide Bond: While generally stable, disulfide bonds can be susceptible to reduction under certain conditions.
-
Recommendation: Avoid the use of reducing agents during purification. Maintain a slightly acidic to neutral pH (around 6.5) in your purification buffers to minimize thiol-disulfide exchange.[14]
-
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Reagent
-
Prepare Ellman's Reagent Stock Solution: Dissolve DTNB in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.
-
Prepare a Standard Curve: Use a known concentration of a thiol-containing compound (e.g., L-cysteine) to prepare a series of dilutions.
-
Sample Preparation: Dilute your sample containing the free thiol to be quantified in the reaction buffer.
-
Reaction: To 50 µL of your diluted sample, add 2.5 mL of the reaction buffer and 50 µL of the Ellman's reagent stock solution. Mix and incubate at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Calculation: Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.
Protocol 2: A General Procedure for Air Oxidation in Solution
-
Dissolve the Thiol: Dissolve the purified, reduced thiol-containing compound in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8.3) to a final concentration of 0.1-1.0 mg/mL.
-
Oxidation: Stir the solution vigorously in a vessel that is open to the atmosphere. The large surface area will facilitate the diffusion of oxygen into the solution.
-
Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and quench the oxidation (e.g., by adding acid to lower the pH). Analyze the aliquot by HPLC or LC-MS to monitor the disappearance of the starting material and the formation of the product.
-
Completion: The reaction is considered complete when no more starting material is observed.
-
Work-up: Once the reaction is complete, acidify the solution to a pH of ~3-4 to stop the reaction and prepare for purification (e.g., by lyophilization followed by preparative HPLC).
Quantitative Data Summary
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale & Expected Outcome |
| pH | < 7.0 or > 9.5 | 8.0 - 8.5 | Maximizes the concentration of the reactive thiolate anion while minimizing side reactions like β-elimination.[2][4] |
| Substrate Concentration | > 5 mg/mL | 0.1 - 1.0 mg/mL | Favors intramolecular disulfide bond formation and reduces the risk of intermolecular aggregation and precipitation.[5] |
| Oxidant | Harsh (e.g., excess H₂O₂) | Mild (e.g., Air, DMSO) | Minimizes the risk of over-oxidation to sulfinic and sulfonic acids, especially for sensitive substrates.[5][12] |
| Purification Buffer pH | Basic | Slightly acidic (~6.5) | Reduces the rate of thiol-disulfide exchange and potential scrambling during purification steps.[14] |
Mechanistic Insight: The Chemistry of Disulfide Bond Formation
The formation of a disulfide bond from two thiol groups is an oxidative process. The most common mechanism involves a thiol-disulfide exchange pathway.
Caption: Mechanism of thiol-disulfide exchange.
In this mechanism, a deprotonated thiol (thiolate) acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond. This proceeds through a trigonal bipyramidal transition state, resulting in the formation of a new disulfide bond and the release of a new thiolate.[4][15] In the context of synthesis from two thiols, an initial oxidation of one thiol to a reactive intermediate (like a sulfenic acid) or the presence of an initial disulfide (from an oxidant like GSSG) is required to initiate this cascade.
References
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Wikipedia. Disulfide. [Link]
-
ResearchGate. Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?. [Link]
-
Consensus. Methods for analyzing disulfide bond formation kinetics in IgG. [Link]
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ResearchGate. Disulfide Bond Formation | Request PDF. [Link]
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PubMed. A Generic Protocol for Purifying Disulfide-Bonded Domains and Random Protein Fragments Using Fusion Proteins with SUMO3 and Cleavage by SenP2 Protease. [Link]
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QuickTakes by Consensus. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology. [Link]
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NIH. Analysis of Disulfide Bond Formation. [Link]
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The Royal Society of Chemistry. CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. [Link]
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ChemRxiv. Redox-Click Chemistry for Disulfide Formation from Thiols. [Link]
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NIH. Influence of pH, Temperature and Protease Inhibitors on Kinetics and Mechanism of Thermally Induced Aggregation of Potato Proteins. [Link]
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NIH. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. [Link]
-
The Royal Society of Chemistry. CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. [Link]
-
ResearchGate. Oxidation of protein thiols to sulfonic acids. During oxidative stress,... [Link]
-
Semantic Scholar. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide. [Link]
-
PubMed Central. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications. [Link]
-
NIH. Sulfenic acid chemistry, detection and cellular lifetime. [Link]
-
Semantic Scholar. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. [Link]
-
Pure. One-step refolding and purification of disulfide-containing proteins with a C-terminal MESNA thioester. [Link]
-
Organic Chemistry Portal. Disulfide synthesis by S-S coupling. [Link]
-
PubMed Central. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. [Link]
-
PubMed. From thiol to sulfonic acid: modeling the oxidation pathway of protein thiols by hydrogen peroxide. [Link]
-
ResearchGate. Fundamental strategies for forming disulfide bonds in solid‐phase peptide synthesis (A, B) and reaction of Npys‐OMe (C). … [Link]
-
RSC Publishing. Efficient synthesis of disulfides by air oxidation of thiols under sonication. [Link]
-
Chemistry LibreTexts. 15.7: Redox Reactions of Thiols and Disulfides. [Link]
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Biotage. Disulfide Rich Peptides - which order should the disulfide bonds be formed?. [Link]
-
NIH. Oxidant Sensing by Reversible Disulfide Bond Formation. [Link]
-
OuluREPO. Mechanisms and applications of disulfide bond formation. [Link]
-
NIH. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. [Link]
-
ResearchGate. (PDF) Effects of antibody disulfide bond reduction on purification process performance and final drug substance stability. [Link]
-
NIH. Experimental Assignment of Disulfide-Bonds in Purified Proteins. [Link]
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Oxford Academic. Structural mechanism of disulphide bond-mediated redox switches. [Link]
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Digital CSIC. Breaking a Couple: Disulfide Reducing Agents 1. [Link]
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Bio-Synthesis. Disulfide reduction using TCEP reaction. [Link]
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Chemistry LibreTexts. 3.7: Redox Reactions of Thiols and Disulfides. [Link]
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NIH. Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. [Link]
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ACS Publications. Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry | The Journal of Organic Chemistry. [Link]
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NIH. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. [Link]
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Identifying and minimizing side reactions of Bis(3,5-dichlorophenyl) disulfide
Welcome to the technical support center for Bis(3,5-dichlorophenyl) disulfide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this compound. Our goal is to help you identify and minimize side reactions, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is a diaryl disulfide compound. The disulfide bond (S-S) is the most reactive site in the molecule and is susceptible to cleavage under various conditions.[1] Understanding the reactivity of this functional group is crucial for controlling its chemical behavior and preventing unwanted side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis and Purity
Q1: What are the common impurities found in commercial this compound and how can they affect my reaction?
A1: Common impurities can arise from the synthetic route used for its preparation. Synthesis often involves the oxidation of the corresponding thiol (3,5-dichlorothiophenol).[2] Potential impurities include:
-
Starting Thiol (3,5-dichlorothiophenol): Incomplete oxidation can leave residual thiol. Thiols are often more reactive than disulfides and can initiate unwanted thiol-disulfide exchange reactions.[1][3]
-
Higher Order Polysulfides (Trisulfides, Tetrasulfides): Over-oxidation or side reactions can lead to the formation of compounds with more than two sulfur atoms linked together. These can have different reactivity and stability profiles.
-
Solvent Residues: Residual solvents from the synthesis and purification process may be present.
These impurities can lead to inconsistent reaction kinetics, unexpected byproducts, and difficulties in product purification. It is recommended to verify the purity of the starting material by techniques like HPLC, GC-MS, or NMR before use.[4][5][6]
Q2: How can I purify this compound if I suspect it is impure?
A2: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. A suitable solvent system would be one in which the disulfide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for recrystallization of aryl disulfides.[7] Column chromatography on silica gel can also be employed for purification.[2]
Side Reactions and Minimization Strategies
Q3: My reaction involving this compound is giving a complex mixture of products. What are the likely side reactions?
A3: The primary reactivity of disulfides involves the cleavage of the S-S bond.[1] Several side reactions can occur depending on the reaction conditions and the other reagents present:
-
Thiol-Disulfide Exchange: This is a very common reaction where a thiol (R'-SH) reacts with a disulfide (R-S-S-R) to form a new, unsymmetrical disulfide (R-S-S-R') and a new thiol (R-SH).[1][3] This can lead to a scrambling of disulfide bonds if multiple thiols and disulfides are present. The reaction is typically base-catalyzed, as the thiolate anion (R-S⁻) is the active nucleophile.[1][8]
-
Reduction: The disulfide bond can be reduced to the corresponding thiols by various reducing agents.
-
Oxidation: Strong oxidizing agents can oxidize the disulfide to higher oxidation states of sulfur, such as thiosulfinates or sulfonic acids.
-
Homolytic Cleavage (Photochemical or Thermal): The S-S bond can break homolytically to form two thiyl radicals (R-S•) when exposed to heat or UV light.[9][10] These highly reactive radicals can initiate a variety of radical-mediated side reactions.[11]
-
Nucleophilic Attack: Strong nucleophiles other than thiols can also attack the sulfur atoms of the disulfide bond, leading to its cleavage.[12][13]
Q4: How can I minimize thiol-disulfide exchange in my experiments?
A4: To minimize unwanted thiol-disulfide exchange, consider the following strategies:
-
pH Control: Thiol-disulfide exchange is significantly faster at alkaline pH because the concentration of the reactive thiolate anion increases.[1][14] Performing reactions at neutral or slightly acidic pH can slow down this side reaction considerably.
-
Temperature Control: Like most chemical reactions, the rate of thiol-disulfide exchange increases with temperature.[8] Running experiments at lower temperatures can help to minimize it.
-
Exclusion of Thiols: Ensure that your starting materials and solvents are free from thiol impurities.
-
Use of Thiol Scavengers: In situations where the formation of thiols is unavoidable, consider adding a thiol-scavenging reagent to the reaction mixture.
Q5: I am observing degradation of my compound when exposed to light. What is happening and how can I prevent it?
A5: Diaryl disulfides can undergo photochemical reactions upon exposure to UV light.[9] This typically involves the homolytic cleavage of the S-S bond to generate two thiyl radicals.[10] These radicals are highly reactive and can participate in a variety of subsequent reactions, leading to the formation of a complex mixture of byproducts and degradation of the starting material.
To prevent photodegradation:
-
Protect from Light: Conduct experiments in amber-colored glassware or wrap reaction vessels in aluminum foil.
-
Work in a Controlled Environment: Use a glovebox or a dark room for sensitive manipulations.
-
Minimize Exposure Time: Prepare solutions and set up reactions as quickly as possible to minimize exposure to ambient light.
Q6: Are there any specific solvents or reagents I should avoid when working with this compound?
A6: Yes, certain solvents and reagents can promote side reactions:
-
Protic Solvents with Basic Impurities: Solvents like methanol or ethanol can sometimes contain basic impurities that can catalyze thiol-disulfide exchange.
-
Strong Reducing Agents: Reagents like sodium borohydride or dithiothreitol (DTT) will readily reduce the disulfide bond to the corresponding thiols.
-
Strong Oxidizing Agents: Peroxides, peracids, and other strong oxidants can lead to over-oxidation of the sulfur atoms.
-
Radical Initiators: Avoid compounds that can generate radicals, such as azo compounds (e.g., AIBN), unless a radical reaction is intended.
Analytical and Handling Procedures
Q7: What are the recommended analytical techniques for monitoring reactions involving this compound?
A7: A combination of chromatographic and spectroscopic techniques is generally recommended:
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Excellent for monitoring the progress of a reaction by separating the starting material, intermediates, and products. A reversed-phase C18 column is often suitable.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying volatile byproducts and confirming the mass of the desired product.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the products and can be used to assess the purity of the isolated compounds. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the products and can help in identifying unknown byproducts.[15][16] |
Q8: What are the best practices for storing this compound?
A8: To ensure the long-term stability of this compound, it should be stored under the following conditions:
-
Cool and Dry: Store in a tightly sealed container in a cool, dry place.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Protect from Light: Store in an amber-colored vial or in a light-proof container.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Minimizing Side Reactions
This protocol provides a general framework for conducting a reaction with this compound while minimizing common side reactions.
Step-by-Step Methodology:
-
Preparation:
-
Thoroughly dry all glassware in an oven or by flame-drying under vacuum.
-
Assemble the reaction apparatus under an inert atmosphere of argon or nitrogen.
-
Use freshly purified and degassed solvents.
-
-
Reaction Setup:
-
Dissolve this compound in the appropriate anhydrous solvent in the reaction flask.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower) using an ice bath or a cryocooler.
-
Slowly add the other reagents to the cooled solution via a syringe or a dropping funnel.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding an appropriate quenching agent (e.g., a saturated aqueous solution of ammonium chloride).
-
Perform an aqueous work-up to remove any water-soluble byproducts and reagents.
-
Extract the product into a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
References
-
Miller, B., & Han, C. H. (1970). Reactions of diaryl disulfides with active, nonnucleophilic alkylating agents. The Journal of Organic Chemistry, 36(11), 1513–1520. [Link]
-
Smithies, O. (1965). Disulfide-bond cleavage and formation in proteins. Science, 150(3703), 1595–1598. [Link]
-
Harmita, H., et al. (2020). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. International Journal of Applied Pharmaceutics, 12(Special Issue 1), 164-168. [Link]
-
Laskin, J., et al. (2012). Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry. Journal of the American Chemical Society, 134(18), 7784–7791. [Link]
-
Kolvari, E., et al. (2017). Synthesis of diaryl disulfide ligands from phthalimidesulfenyl chloride. Tetrahedron Letters, 58(15), 1475-1478. [Link]
-
Bar-Shalom, D., et al. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. The Journal of Organic Chemistry, 79(6), 2593–2603. [Link]
-
Hogg, P. J. (2003). Allosteric disulfide bonds. Journal of Biological Chemistry, 278(11), 8561-8564. [Link]
-
Amir, R. (2018). Thiol-disulfide exchange reactions. ResearchGate. [Link]
-
Wan, C., et al. (2007). Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography. Journal of Chromatographic Science, 45(7), 443-447. [Link]
-
Wikipedia. (n.d.). Disulfide. In Wikipedia. Retrieved January 5, 2026, from [Link]
-
Nagy, P. (2013). Thiol-Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Antioxidants & Redox Signaling, 18(13), 1634-1644. [Link]
-
LibreTexts Chemistry. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]
-
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. The Journal of Physical Chemistry B, 117(32), 9475-9486. [Link]
-
Hogg, P. J. (2013). Mechanisms of cleavage of allosteric disulfide bonds. ResearchGate. [Link]
-
Kar, D., et al. (2014). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 31(10), 2825-2835. [Link]
-
Sorensen, D. M., et al. (2019). Direct Ultraviolet Laser-Induced Reduction of Disulfide Bonds in Insulin and Vasopressin. Analytical Chemistry, 91(15), 9897-9904. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. [Link]
-
Li, W., et al. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 13, 1644-1649. [Link]
-
Fujisawa, S., et al. (2002). Novel Photoreaction Using Diphenyl Disulfide Derivatives: Photoinduced Oxidation of Allyl Alcohol. ResearchGate. [Link]
-
Wu, Z., & Pratt, D. A. (2020). Radical Substitution Provides a Unique Route to Disulfides. Journal of the American Chemical Society, 142(23), 10284-10290. [Link]
-
Liu, Y., et al. (2009). A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry. Journal of the American Society for Mass Spectrometry, 20(12), 2284-2293. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(5), o529. [Link]
-
Li, W., et al. (2017). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 13, 1644-1649. [Link]
-
Penfold, T. J., et al. (2018). UV-photochemistry of the disulfide bond: Evolution of early photoproducts from picosecond X-ray absorption spectroscopy at the sulfur K-edge. The Journal of Chemical Physics, 149(11), 114305. [Link]
-
Bandi, R. K., et al. (2016). A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes. Bulgarian Chemical Communications, 48(Special Issue C), 121-125. [Link]
-
CP Lab Safety. (n.d.). Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. ResearchGate. [Link]
-
Price, C. C., & Stacy, G. W. (1948). p-AMINOPHENYL DISULFIDE. Organic Syntheses, 28, 14. [Link]
-
Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCr Journals. [Link]
-
Global Substance Registration System. (n.d.). BIS(2,5-DICHLOROPHENYL) DISULFIDE. [Link]
- Google Patents. (2023). CN115925597A - Preparation method of bis (4-sulfophenyl) disulfide.
-
Der Pharma Chemica. (2016). Process for producing 6-(2, 3-dichlorophenyl)-1, 2, 4-triazine 3,5-diamine (Lamotrigine) and identific. [Link]
Sources
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- 16. A new method for analysis of disulfide-containing proteins by matrix-assisted laser desorption ionization (MALDI) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Disulfide Formation from Thiols
Welcome to the Technical Support Center for disulfide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the oxidative coupling of thiols. Here, we address common challenges and provide robust troubleshooting strategies to ensure the efficient and selective synthesis of disulfides, a critical linkage in numerous biological and pharmaceutical molecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thiol oxidation to disulfides?
A1: The oxidation of thiols to disulfides is a redox reaction.[1][2][3] The most common pathway involves the deprotonation of the thiol (R-SH) to a more nucleophilic thiolate anion (R-S⁻).[4][5] This thiolate then attacks an electrophilic sulfur species. In the presence of mild oxidizing agents like iodine or bromine, the thiolate attacks the oxidant (e.g., Br₂) in an SN2 reaction.[1][6] The resulting intermediate is then attacked by a second thiolate ion to form the disulfide bond (R-S-S-R).[1][6]
Q2: How does pH influence the rate of disulfide formation?
A2: pH is a critical parameter. The reaction rate is significantly dependent on the concentration of the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH).[4] Since the pKa of a typical cysteine thiol group is around 8.5, raising the pH above this value increases the thiolate concentration, thereby accelerating the reaction.[7] However, excessively high pH can promote side reactions like disulfide scrambling and hydrolysis of other functional groups.[8][9] For many applications, a pH range of 7.5 to 9.0 is considered optimal.[10]
Q3: What are common side reactions, and how can they be minimized?
A3: The most common side reaction is over-oxidation of the thiol to sulfinic acid (RSO₂H) or sulfonic acid (RSO₃H), especially when using strong oxidizing agents like hydrogen peroxide or potassium permanganate.[1] To avoid this, it is crucial to use mild oxidizing agents and carefully control stoichiometry. Another significant issue is disulfide scrambling, where existing disulfide bonds are rearranged, leading to non-native pairings, particularly in proteins.[9][11] This is favored at alkaline pH and higher temperatures.[9][11] Performing the reaction at a slightly acidic to neutral pH (6.5-7.5) and lower temperatures can minimize scrambling.[8][9]
Q4: How can I monitor the progress of my disulfide formation reaction?
A4: Several analytical techniques can be employed. The disappearance of free thiols can be quantified using Ellman's reagent (DTNB), which produces a colored product upon reaction with a thiol that can be measured spectrophotometrically.[7][8] Chromatographic methods like reverse-phase high-performance liquid chromatography (RP-HPLC) can separate the starting thiol from the disulfide product. For complex molecules like proteins, techniques such as SDS-PAGE (under non-reducing conditions), mass spectrometry (MS), and circular dichroism (CD) are invaluable for confirming the formation of correct disulfide linkages.[[“]][13][14]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during disulfide formation experiments.
Issue 1: Low or No Yield of Disulfide Product
| Possible Cause | Troubleshooting Steps & Explanation |
| Insufficient Oxidizing Agent | The stoichiometry of the oxidant to thiol is critical. An insufficient amount will lead to incomplete conversion. Action: Titrate the oxidizing agent or perform small-scale reactions with varying molar ratios to determine the optimal concentration. For instance, a 1:2 molar ratio of sodium periodate to thiol has been shown to be effective.[15] |
| Presence of Reducing Agents | Contaminating reducing agents from previous steps (e.g., DTT, TCEP) will compete with the desired oxidation reaction. Action: Ensure complete removal of any reducing agents prior to initiating the oxidation. This can be achieved through dialysis, buffer exchange, or size-exclusion chromatography. |
| Suboptimal pH | As discussed in the FAQs, the reaction rate is pH-dependent. If the pH is too low, the concentration of the reactive thiolate species will be minimal. Action: Systematically screen a range of pH values, typically between 7.0 and 9.0, to identify the optimum for your specific substrate.[10][16] |
| Oxygen-Sensitive Reaction | For some systems, particularly those relying on air oxidation, the presence of dissolved oxygen is necessary. Conversely, in other contexts, uncontrolled air oxidation can lead to side products. Action: If using air oxidation, ensure adequate aeration by stirring in an open vessel. For more controlled reactions, degas all buffers and work under an inert atmosphere (e.g., nitrogen or argon) before adding a specific chemical oxidant.[7] |
Issue 2: Formation of Oligomers and Precipitates
| Possible Cause | Troubleshooting Steps & Explanation |
| Intermolecular Disulfide Formation | High concentrations of the thiol starting material can favor intermolecular reactions, leading to dimers, oligomers, and insoluble aggregates. Action: Perform the oxidation at high dilution (e.g., 0.1-1 mg/mL for peptides and proteins).[10] This statistically favors intramolecular bond formation. |
| Incorrect Disulfide Pairing (Scrambling) | In molecules with multiple cysteine residues, incorrect disulfide bonds can form, leading to misfolded structures that are prone to aggregation. Action: Optimize the pH to a slightly acidic or neutral range (6.5-7.5) to slow down disulfide exchange.[8][9] Consider a stepwise, regioselective strategy using orthogonal protecting groups for different cysteine pairs if applicable.[17] |
| Heat or pH Stress | Exposing proteins to high temperatures or extreme pH can cause denaturation, exposing buried cysteine residues and promoting non-native disulfide bond formation and aggregation.[9] Action: Maintain controlled, low temperatures throughout the reaction and purification process. Ensure the buffer pH is stable and within a range that maintains the protein's native structure. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps & Explanation |
| Co-elution of Starting Material and Product | The starting thiol and the disulfide product may have similar chromatographic properties, making separation difficult. Action: Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or an alternative purification technique like ion-exchange or size-exclusion chromatography. |
| Presence of Over-Oxidized Species | Strong oxidizing conditions can generate sulfinic and sulfonic acids, which can be challenging to separate from the desired disulfide. Action: Use milder and more selective oxidizing agents.[1] Examples include dimethyl sulfoxide (DMSO) or specific reagents like sulfuryl fluoride (SO₂F₂), which shows high selectivity for thiols.[18][19] |
| Product Instability | The purified disulfide may be unstable and revert to the thiol, especially if trace reducing agents are present in the purification buffers. Action: Ensure all purification buffers are free from reducing agents. The addition of a chelating agent like EDTA can sequester metal ions that might catalyze disulfide reduction.[7] |
Visualizing the Process
Reaction Mechanism and Key Parameters
The following diagram illustrates the general mechanism of thiol oxidation and highlights the critical parameters that influence the reaction's success.
Caption: General workflow for thiol oxidation to disulfides.
Troubleshooting Logic Flow
This diagram provides a logical path for diagnosing and resolving common issues during disulfide formation.
Caption: Troubleshooting flowchart for disulfide formation.
Key Experimental Protocols
Protocol 1: General Procedure for Disulfide Formation Using DMSO
This protocol is suitable for peptides and small molecules that are not sensitive to moderate temperatures.
-
Preparation: Dissolve the thiol-containing compound in a suitable solvent (e.g., water, acetonitrile, or a buffer like ammonium bicarbonate) to a final concentration of 0.1-1.0 mg/mL.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 using a suitable base (e.g., ammonium hydroxide).
-
Oxidation: Add dimethyl sulfoxide (DMSO) to a final concentration of 10-20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature or slightly elevated (e.g., 37°C) and monitor the reaction progress by HPLC or Ellman's assay. Reactions are typically complete within 4-24 hours.
-
Quenching & Purification: Once the reaction is complete, acidify the solution with an acid like acetic acid to stop the reaction. Purify the disulfide product immediately using preparative RP-HPLC.
Protocol 2: Monitoring Free Thiols with Ellman's Reagent (DTNB)
This protocol allows for the quantification of free sulfhydryl groups to monitor the reaction progress.
-
Reagent Preparation: Prepare a 4 mg/mL solution of DTNB in a 0.1 M phosphate buffer, pH 8.0.
-
Standard Curve: Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
Sample Analysis:
-
Add 50 µL of the DTNB solution to 2.5 mL of a 0.1 M phosphate buffer, pH 8.0.
-
Add a small aliquot (e.g., 10-100 µL) of your reaction mixture to the DTNB solution.
-
Mix and incubate for 5-10 minutes at room temperature.
-
-
Measurement: Measure the absorbance of the solution at 412 nm.
-
Quantification: Determine the concentration of free thiols in your sample by comparing the absorbance to your standard curve. A decreasing absorbance over time indicates the consumption of free thiols and the formation of disulfide bonds.[7][8]
References
- Consensus. (n.d.). Methods for analyzing disulfide bond formation kinetics in IgG.
- JoVE. (2023, April 30). Preparation and Reactions of Thiols.
- Kemp, T. J., & Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 20(5), 845-883.
- The Royal Society of Chemistry. (2018, July 31). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins.
- BenchChem. (2025). Avoiding disulfide bond formation during thiol-based conjugation.
- BenchChem. (2025). Technical Support Center: Handling Disulfide Bond Formation During Conjugation.
- Creative Proteomics. (n.d.). How to Analyze Protein Disulfide Bonds.
- NIH. (n.d.). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins.
- NIH. (n.d.). Analysis of Disulfide Bond Formation.
- NIH. (n.d.). Fast and Highly Efficient Solid State Oxidation of Thiols.
- ChemRxiv. (n.d.). Redox-Click Chemistry for Disulfide Formation from Thiols.
- Taylor & Francis Online. (2006, August 16). PREPARATION OF DISULFIDES BY THE OXIDATION OF THIOLS USING TRICHLOROISOCYANURIC ACID.
- PubMed. (2006). pH dependence of the peptide thiol-disulfide oxidase activity of six members of the human protein disulfide isomerase family. Antioxidants & Redox Signaling, 8(3-4), 283-291.
- ResearchGate. (n.d.). A. Thiol-disulfide exchange mechanism: in the pH range above 8....
- ACS Publications. (n.d.). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels.
- YouTube. (2019, February 22). Oxidation of Thiols to Disulfides.
- Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.
- ResearchGate. (n.d.). Modulating Thiol p Ka Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels.
- Organic Syntheses Procedure. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides.
- BenchChem. (2025). Technical Support Center: Overcoming Difficulties in Disulfide Bond Formation in Peptide Synthesis.
- Chemistry Steps. (n.d.). Reactions of Thiols.
- Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies.
- ResearchGate. (2021, September 10). How to promote the formation of disulfide bond between the small molecule and protein?.
- Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides.
- YouTube. (2022, September 4). 334 BCH3023 Oxidation of Thiols and Reduction of Disulfides.
- Reddit. (2021, April 8). Disulfide bridge formation and breakdown.
- Biotage. (2023, January 30). Disulfide Rich Peptides - which order should the disulfide bonds be formed?.
- ResearchGate. (n.d.). (PDF) Redox-Click Chemistry for Disulfide Formation from Thiols.
- Chemistry Stack Exchange. (2025, February 6). Purification of thiols.
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
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- 5. researchgate.net [researchgate.net]
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- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
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- 14. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
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Stability issues and degradation of Bis(3,5-dichlorophenyl) disulfide
Welcome to the technical support center for Bis(3,5-dichlorophenyl) disulfide. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions regarding the stability and degradation of this compound. My goal is to equip you with the scientific rationale behind experimental observations and to offer practical solutions to challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries about the handling, storage, and inherent stability of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it is crucial to store it in a cool, dark, and dry environment. The compound should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This is because the disulfide bond can be susceptible to degradation in the presence of moisture and air, and the aromatic rings can be sensitive to light. While the product is generally chemically stable at room temperature, these precautions will minimize the risk of slow degradation over time[1].
Q2: I've noticed a change in the color of my this compound powder over time. What could be the cause?
A2: A color change from its typical off-white or light yellow to a darker shade can be an indicator of degradation. This could be due to several factors, including slow oxidation from prolonged exposure to air, or photo-induced degradation if the material has been exposed to light. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, disulfide bonds, in general, can be cleaved under strongly basic conditions[1]. While the aromatic nature of this specific disulfide provides some stability, prolonged exposure to strong bases should be avoided. Similarly, while more stable to acidic conditions than basic ones, highly acidic environments could potentially lead to unforeseen side reactions. It is always best to maintain a neutral pH in your experimental setup unless the reaction chemistry requires otherwise.
Q4: What are the likely degradation products of this compound?
A4: Based on the general chemistry of diaryl disulfides and chlorinated aromatic compounds, the primary degradation products are likely to be 3,5-dichlorothiophenol, and various oxidized sulfur species such as the corresponding thiosulfinate and thiosulfonate. Under photolytic conditions, cleavage of the carbon-chlorine bond is also a possibility, leading to a variety of chlorinated and de-chlorinated aromatic species.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a structured approach to diagnosing and resolving common experimental problems that may be related to the instability of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Reaction Yields
Symptoms:
-
Your reaction, where this compound is a key reagent, is giving inconsistent yields.
-
You observe the formation of unexpected byproducts in your reaction mixture.
Potential Cause: Degradation of this compound prior to or during your experiment is a likely culprit. The disulfide bond is the most reactive site and can be cleaved under various conditions, leading to a lower effective concentration of your starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Step-by-Step Guidance:
-
Purity Assessment of Starting Material: Before troubleshooting your reaction, confirm the purity of your this compound stock.
-
Recommended Protocol: Prepare a standard solution and analyze it via HPLC with a UV detector. Compare the peak area of the main component to any impurity peaks.
-
-
Evaluation of Reaction Conditions:
-
Temperature: If your reaction is run at elevated temperatures, consider if a lower temperature could be used, even if it extends the reaction time.
-
pH: If strong bases are used, explore the possibility of using a milder, non-nucleophilic base.
-
Light Exposure: Protect your reaction from light by using amber glassware or by wrapping the reaction vessel in aluminum foil.
-
-
Analysis of Byproducts:
-
If you have access to Mass Spectrometry (MS), analyze your crude reaction mixture. Look for masses corresponding to potential degradation products. The presence of four chlorine atoms in the parent molecule will give a characteristic isotopic pattern (M, M+2, M+4, M+6, M+8) that can be used to identify fragments.
-
Issue 2: Difficulty in Product Purification
Symptoms:
-
You observe multiple, difficult-to-separate spots on your Thin Layer Chromatography (TLC) plates.
-
Column chromatography results in poor separation and fractions containing mixtures of your desired product and impurities.
Potential Cause: The presence of degradation products of this compound, which may have similar polarities to your target molecule, can complicate purification.
Troubleshooting Strategies:
-
Optimize Chromatography:
-
TLC Solvent System: Experiment with a wider range of solvent systems with varying polarities to achieve better separation on the TLC plate before attempting column chromatography.
-
Column Chromatography Gradient: A shallow gradient during column chromatography can improve the resolution between your product and closely eluting impurities.
-
-
Alternative Purification Techniques:
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Preparative HPLC: For challenging separations, preparative HPLC can provide the high resolution needed to isolate your pure product.
-
Section 3: Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol provides a general method that can be adapted for the purity analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of Acetonitrile |
Rationale: A C18 column is a good starting point for the separation of non-polar to moderately polar aromatic compounds. The gradient elution allows for the effective separation of the main compound from potential, more polar degradation products.
Protocol 2: Small-Scale Stability Test
This protocol can be used to assess the stability of this compound under your specific experimental conditions.
Workflow for Stability Testing:
Caption: Workflow for assessing the stability of this compound.
Procedure:
-
Prepare a stock solution of this compound in your reaction solvent at the intended concentration.
-
Aliquot the solution into several vials.
-
Expose each vial to a different condition you wish to test (e.g., your reaction temperature, exposure to UV light, addition of acid or base). Keep one vial as a control at room temperature and protected from light.
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot from each vial and analyze it by HPLC (using the method in Protocol 1).
-
Compare the peak area of the this compound peak over time for each condition to determine the rate of degradation.
Section 4: Potential Degradation Pathways
Understanding the potential chemical transformations that this compound can undergo is key to preventing its degradation.
Caption: Potential degradation pathways of this compound.
-
Oxidative Pathway: In the presence of oxidizing agents or even atmospheric oxygen over long periods, the disulfide bond can be oxidized to form thiosulfinates and then further to thiosulfonates.
-
Reductive/Nucleophilic Cleavage: Reducing agents or strong nucleophiles can cleave the disulfide bond to yield two molecules of 3,5-dichlorothiophenol.
-
Photolytic Pathway: Exposure to UV light can induce homolytic cleavage of the disulfide bond, generating thiyl radicals. These highly reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of byproducts.
By understanding these potential degradation pathways, you can take proactive steps to mitigate them, ensuring the reliability and reproducibility of your experimental results.
References
- Sigma-Aldrich. (2025). Safety Data Sheet. (Unfortunately, a direct link to a specific, stable SDS for this exact compound is not available, but general safety data sheet guidelines recommend these storage conditions for similar compounds).
Sources
Technical Support Center: Purification of Bis(3,5-dichlorophenyl) disulfide
Welcome to the technical support center for the purification of Bis(3,5-dichlorophenyl) disulfide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth technical advice and field-proven insights to streamline your purification process.
I. Impurity Identification and Characterization
A successful purification strategy begins with a thorough understanding of the potential impurities. The nature of these impurities will dictate the most effective purification method.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on common synthetic routes for diaryl disulfides, which often involve the oxidation of thiols or the reaction of an aryl halide with a sulfur source, the following impurities are most likely to be present in your crude product:
-
Unreacted Starting Materials: This could include 3,5-dichlorothiophenol or 3,5-dichlorobenzene derivatives, depending on your specific synthesis.
-
Over-oxidation Products: Polysulfides, such as the corresponding trisulfide and tetrasulfide, can form if the reaction conditions are too harsh or not carefully controlled.[1][2]
-
Isomeric Impurities: If the synthesis started from a precursor that was not isomerically pure, you might have other dichlorophenyl disulfide isomers (e.g., bis(2,4-dichlorophenyl) disulfide or bis(3,4-dichlorophenyl) disulfide).
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be trapped in the crude solid.
Q2: How can I identify the impurities present in my sample?
A2: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:
-
Thin Layer Chromatography (TLC): TLC is an excellent first-pass technique to visualize the number of components in your crude mixture. A common mobile phase for diaryl disulfides is a mixture of hexane and ethyl acetate.[3] By spotting your crude material alongside your starting materials (if available), you can quickly identify any unreacted precursors.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a reverse-phase HPLC method is highly effective. A C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape) is a good starting point for separating dichlorinated aromatic compounds.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile impurities and confirming the mass of your desired product and any side-products.[6][7]
-
Melting Point Analysis: A broad and depressed melting point range compared to the literature value (66-69 °C) is a strong indicator of the presence of impurities.[8][9]
II. Purification Strategies: A Troubleshooting Guide
Once you have an idea of the impurities you are dealing with, you can select the most appropriate purification strategy.
Q3: My crude this compound has a low melting point and shows multiple spots on TLC. What should be my first purification step?
A3: For a solid compound with significant impurities, recrystallization is often the most efficient first step for bulk purification. The goal is to find a solvent in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures.
Q4: How do I choose the best solvent for recrystallization?
A4: Given the dichlorinated aromatic structure of this compound, a systematic approach to solvent screening is recommended. Based on the principle of "like dissolves like," you should explore solvents with varying polarities.
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of the solvent being tested and observe the solubility at room temperature.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe if crystals form. The ideal solvent will result in the formation of well-defined crystals upon cooling.
Recommended Solvents for Screening:
| Solvent Class | Specific Examples | Expected Solubility Behavior |
| Alcohols | Ethanol, Methanol, Isopropanol | Good candidates. Dichlorobenzene isomers show good solubility in hot alcohols and reduced solubility upon cooling.[4] |
| Alkanes | Hexane, Heptane | Likely to have low solubility, making them good anti-solvents. |
| Esters | Ethyl Acetate | Moderate polarity, may be a good single solvent or co-solvent. |
| Chlorinated | Dichloromethane (DCM) | Likely to be a good solvent, but may not be ideal for recrystallization on its own due to high solubility. |
| Ketones | Acetone | Moderate polarity, worth screening. |
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of forming crystals.
-
Solution: This often happens when the solution is cooled too quickly or is too concentrated. Try using a more dilute solution or allowing it to cool more slowly. Using a co-solvent system (e.g., dissolving in a good solvent like hot ethanol and then slowly adding a poor solvent like water or hexane until the solution becomes turbid) can also promote crystallization.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute, or the compound is too soluble in the chosen solvent. Try evaporating some of the solvent to increase the concentration. If that fails, the solvent is likely not suitable.
-
-
Problem: The crystals are colored, but the pure compound should be colorless or white.
-
Solution: You can try adding a small amount of activated charcoal to the hot solution before filtering to remove colored impurities. Be aware that charcoal can also adsorb some of your product.
-
Q5: Recrystallization improved the purity, but I still see minor impurities on my HPLC. What's the next step?
A5: For removing closely related impurities and achieving high purity (>99%), column chromatography is the recommended method.
Column Chromatography Workflow:
Caption: Workflow for Column Chromatography Purification.
Detailed Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate is a good starting point.
-
TLC for Eluent Selection: Before running the column, determine the optimal eluent composition using TLC. The ideal solvent system will give your desired compound an Rf value of approximately 0.3-0.4, with good separation from impurities.
-
-
Column Packing: Pack the column with a slurry of silica gel in your initial, least polar eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column. This technique often leads to better separation.
-
Wet Loading: Dissolve your crude product in the minimum amount of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution: Start with a low polarity eluent (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 95:5, 90:10, etc.) to elute the compounds from the column.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Troubleshooting Column Chromatography:
-
Problem: Poor separation of spots.
-
Solution: The eluent may be too polar. Try a less polar solvent system. Ensure your column is packed well and that you have not overloaded it with too much crude material.
-
-
Problem: The compound is not eluting from the column.
-
Solution: The eluent is likely not polar enough. Gradually increase the polarity of your mobile phase.
-
III. Purity Assessment
Q6: How can I be confident in the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
HPLC: A single, sharp peak on your chromatogram is a good indication of high purity. You can calculate the purity by integrating the peak area of your product and dividing it by the total area of all peaks.
-
GC-MS: This will confirm the molecular weight of your compound and the absence of volatile impurities. The mass spectrum of diphenyl disulfide, a related compound, shows a characteristic molecular ion peak and fragmentation patterns that can be used as a reference.[7]
-
Melting Point: A sharp melting point that matches the literature value (66-69 °C) is a strong indicator of high purity.[8][9]
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound and can reveal the presence of impurities with different chemical shifts.
IV. Frequently Asked Questions (FAQs)
Q7: Can I use a different stationary phase for column chromatography?
A7: Yes, if your compound is sensitive to the slightly acidic nature of silica gel, you can use neutral alumina as an alternative stationary phase.
Q8: Are there any safety precautions I should take when working with this compound and the solvents used for purification?
A8: Absolutely. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used in purification are often flammable and/or toxic, so handle them with care and consult their respective Safety Data Sheets (SDS).
Q9: My synthesis is supposed to yield this compound, but I've isolated a compound with a different melting point. What could be the issue?
A9: It's possible that you have synthesized an isomer of the desired product. The position of the chlorine atoms on the phenyl ring significantly affects the physical properties of the molecule, including the melting point. For example, Bis(4-chlorophenyl) disulfide has a melting point of 71-74 °C.[10] Careful analysis of your product by NMR and/or X-ray crystallography may be necessary to confirm its structure.
References
-
Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]
-
Sekine, Y., et al. (2020). Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic. Scientific Reports, 10(1), 758. Available from: [Link]
-
Diallyl disulfide. Wikipedia. Available from: [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (2023). International Journal of Pharmaceutical Sciences and Research, 14(8), 1000-1011. Available from: [Link]
-
Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams. CP Lab Safety. Available from: [Link]
-
Bis(2,3-dichlorophenyl) disulfide. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. Available from: [Link]
- Process for producing diallyl disulfide. Google Patents.
-
Disulfide, bis(4-chlorophenyl). Cheméo. Available from: [Link]
-
Bis(3,5-dichlorophenyl)methanol. PubChem. Available from: [Link]
-
Derivatization Methods in GC and GC/MS. ResearchGate. Available from: [Link]
-
Study of disulfide reduction and alkyl chloroformate derivatization of plasma sulfur amino acids using gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]
-
Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 6(1), 245-252. Available from: [Link]
-
BIS(2,5-DICHLOROPHENYL) DISULFIDE. GSRS. Available from: [Link]
-
Bis(2,4-dichlorophenyl) disulfide. PubChem. Available from: [Link]
-
(31 E,32 Z,71 E,72 Z)-4,8-Bis(3,5-dichlorophenyl)-14,33,53,73-tetrapropyl-11 H,32 H,51 H,72 H-1,5(2,5),3,7(5,2). (2022). IUCrData, 7(12), x221374. Available from: [Link]
-
Disulfide, bis(3,4-dichlorophenyl). PubChemLite. Available from: [Link]
-
This compound CAS NO.137897-99-5. LookChem. Available from: [Link]
-
Acetone + Disulfide, bis(4-chlorophenyl). Cheméo. Available from: [Link]
-
BIS(2,5-DICHLOROPHENYL) DISULFIDE. DrugFuture. Available from: [Link]
-
3,5-Dichlorophenyl. PubChem. Available from: [Link]
Sources
- 1. Bis(4-chlorophenyl) disulfide (97%) - Amerigo Scientific [amerigoscientific.com]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Measurement of diallyl disulfide and allyl methyl sulfide emanating from human skin surface and influence of ingestion of grilled garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3,3′,5,5′-四氯二苯二硫醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound , 99% , 137897-99-5 - CookeChem [cookechem.com]
- 10. 双(4-氯苯基)二硫化物 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating the Solubility of Bis(3,5-dichlorophenyl) disulfide in Organic Solvents
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Bis(3,5-dichlorophenyl) disulfide. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the solubility challenges you may encounter during your experiments. Our goal is to empower you with the knowledge to confidently handle this compound and ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and dissolution of this compound.
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a non-polar, crystalline solid. Based on the principle of "like dissolves like," it is expected to have low solubility in polar protic solvents like water and limited solubility in lower alcohols.[1] Its solubility is significantly better in aprotic polar solvents and non-polar aromatic and chlorinated organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: For initial dissolution, we recommend starting with aprotic polar solvents such as dimethyl sulfoxide (DMSO)[2], or chlorinated solvents like dichloromethane (DCM) and chloroform.[3] Aromatic solvents such as toluene may also be effective. The choice of solvent will ultimately depend on the specific requirements of your downstream application, including compatibility with other reagents and biological systems.
Q3: Is heating recommended to increase the solubility of this compound?
A3: Gentle heating can be employed to increase the rate of dissolution and the solubility of this compound. However, it is crucial to monitor the temperature to avoid potential degradation of the compound. We advise not to exceed 40-50°C. Always ensure your solution is completely clear and free of any particulates before use.
Q4: Can I use sonication to aid in the dissolution of this compound?
A4: Yes, sonication is a highly effective and recommended method for dissolving this compound, particularly if you are observing slow dissolution at room temperature.[4] It provides the necessary energy to break down the crystal lattice without excessive heating.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a structured approach to diagnosing and resolving common solubility problems encountered with this compound.
Problem 1: The compound is not dissolving completely in my chosen solvent.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The concentration you are trying to achieve may exceed the solubility limit of the solvent.
-
Solution: Try increasing the solvent volume to create a more dilute solution. Refer to the estimated solubility data in Table 1 for guidance.
-
-
Inappropriate Solvent Choice: The polarity of your solvent may not be optimal for dissolving the non-polar this compound.
-
Solution: Switch to a more appropriate solvent. If you are using a polar protic solvent, consider an aprotic polar solvent like DMSO or a non-polar solvent like toluene.
-
-
Low Temperature: The dissolution kinetics may be slow at ambient temperature.
-
Solution: Gently warm the solution (up to 40-50°C) while stirring or use an ultrasonic bath to facilitate dissolution.
-
Problem 2: The compound dissolves initially but then precipitates out of solution.
Possible Causes and Solutions:
-
Supersaturated Solution: You may have created a supersaturated solution, which is inherently unstable. This can occur if the solution was heated to dissolve the compound and then cooled.
-
Solution: Re-warm the solution to redissolve the precipitate and then add more solvent to create a less concentrated, stable solution.
-
-
Change in Solvent Composition: The addition of another reagent or a different solvent to your stock solution may have reduced the overall solvating power for this compound.
-
Solution: Before mixing, ensure the compatibility of all components with your chosen solvent system. A co-solvent system may be necessary to maintain solubility.
-
-
Change in Temperature: A decrease in ambient temperature can lead to precipitation if the solution is near its saturation point.
-
Solution: Store your stock solutions at a constant, controlled room temperature or slightly above.
-
Estimated Solubility of this compound in Common Organic Solvents
The following table provides estimated solubility data for this compound based on experimental data for the structurally similar compound, 4,4'-dichlorodiphenyl disulfide.[3] These values should be used as a starting point for your experiments.
| Solvent | Chemical Class | Estimated Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | > 50 |
| Chloroform | Chlorinated | ~ 30-50 |
| Dichloromethane (DCM) | Chlorinated | ~ 25-45 |
| Toluene | Aromatic | ~ 20-40 |
| Acetone | Ketone | ~ 15-30 |
| Ethyl Acetate | Ester | ~ 10-20 |
| Ethanol | Polar Protic (Alcohol) | < 5 |
| Methanol | Polar Protic (Alcohol) | < 5 |
Disclaimer: This data is an estimation and should be experimentally verified for your specific application.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a reliable method for determining the solubility of this compound in a solvent of your choice.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in your chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Equilibration: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.
-
Agitation: Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining micro-particulates.
-
Quantification: Analyze the clear, saturated filtrate using a validated HPLC method.
-
Calculation: Use the calibration curve generated from your standard solutions to determine the concentration of this compound in the saturated solution. This concentration is the solubility of the compound in that solvent at the specified temperature.
Visual Guide to Solvent Selection and Troubleshooting
The following diagram illustrates the decision-making process for selecting a suitable solvent and troubleshooting common solubility issues.
Caption: A workflow for solvent selection and troubleshooting.
References
-
ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]
-
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]
-
DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]
-
ResearchGate. (2024). Prediction of organic sulfur solubility in mixed solvent using feature-based transfer learning and a hybrid Henry's law constant calculation method. Retrieved from [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A Molecular Approach for the Prediction of Sulfur Compound Solubility Parameters. Retrieved from [Link]
-
PubMed Central. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Retrieved from [Link]
-
ChemRxiv. (n.d.). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature. Retrieved from [Link]
-
Cheméo. (n.d.). Disulfide, bis(4-chlorophenyl). Retrieved from [Link]
-
Wikipedia. (n.d.). Diphenyl disulfide. Retrieved from [Link]
-
LookChem. (n.d.). This compound CAS NO.137897-99-5. Retrieved from [Link]
-
ScienceOpen. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]
-
Gsrs. (n.d.). BIS(2,5-DICHLOROPHENYL) DISULFIDE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOPHENYL DISULFIDE. Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
PMC. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. Retrieved from [Link]
-
LookChem. (n.d.). Cas 882-33-7,DIPHENYL DISULFIDE. Retrieved from [Link]
-
PubChemLite. (n.d.). Disulfide, bis(3,4-dichlorophenyl) (C12H6Cl4S2). Retrieved from [Link]
-
Cheméo. (n.d.). Acetone + Disulfide, bis(4-chlorophenyl) - Chemical & Physical Properties. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography Techniques for Purifying Dichlorophenyl Disulfides
Welcome to the technical support center for the purification of dichlorophenyl disulfides using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your experiments.
Section 1: Foundational Principles of Dichlorophenyl Disulfide Purification
Dichlorophenyl disulfides are organosulfur compounds characterized by a disulfide bond linking two dichlorophenyl groups. Their purification via column chromatography requires careful consideration of their polarity, stability, and potential for interaction with the stationary phase.
Choosing the Right Stationary Phase
The selection of the stationary phase is a critical first step that dictates the success of the separation.[1] The principle of "like attracts like" is a useful starting point.[1]
-
Normal-Phase Chromatography: For dichlorophenyl disulfides, which are moderately polar, normal-phase chromatography using silica gel is the most common and effective choice. The polar silanol groups on the silica surface interact with the polar functionalities of the analyte, leading to separation based on polarity.[1]
-
Reversed-Phase Chromatography: While less common for preparative scale purification of these compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed for analytical purposes or for purifying highly non-polar analogs.[2] In this mode, a non-polar stationary phase, such as C18-bonded silica, is used with a polar mobile phase.[2][3]
-
Specialty Stationary Phases: For challenging separations, particularly of isomers, stationary phases with aromatic functionalities (e.g., phenyl-bonded phases) can offer alternative selectivity through π-π interactions between the stationary phase and the aromatic rings of the dichlorophenyl disulfide.[4][5]
| Stationary Phase | Primary Interaction Mechanism | Best Suited For |
| Silica Gel | Adsorption (Polar interactions) | General purpose purification of dichlorophenyl disulfides.[6] |
| Alumina | Adsorption (Polar interactions) | Acid-sensitive compounds.[1] |
| C18 (Reversed-Phase) | Partitioning (Hydrophobic interactions) | Analytical HPLC, purification of non-polar analogs.[2] |
| Phenyl-bonded Silica | π-π stacking, Hydrophobic interactions | Separation of aromatic isomers.[4][5] |
Optimizing the Mobile Phase
The mobile phase is the driving force of the separation, and its composition directly influences the retention time and resolution of your target compound.[7][8]
-
Normal-Phase Eluents: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[6] The polarity of the eluent is increased by raising the proportion of the more polar solvent, which in turn decreases the retention time of the analyte.[9]
-
Finding the Optimal Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly screening and optimizing the mobile phase. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired dichlorophenyl disulfide.[6] This Rf value generally translates to good separation on a column.
Section 2: Step-by-Step Experimental Workflow
This section details a standard protocol for the purification of a crude dichlorophenyl disulfide mixture using flash column chromatography.
Preparation and Packing the Column
Proper column packing is crucial to avoid issues like band broadening and channeling, which lead to poor separation.[10]
Protocol for Dry Packing a Silica Gel Column:
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[11]
-
Carefully pour the dry silica gel into the column using a powder funnel, gently tapping the column to ensure even packing.[11]
-
Add a protective layer of sand on top of the silica bed.[11]
-
Pre-elute the column with the initial, least polar mobile phase until the entire silica bed is wetted and equilibrated.
Sample Loading
The method of sample application can significantly impact the resolution of the separation.
-
Wet Loading: Dissolve the crude dichlorophenyl disulfide in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[6][10] Carefully apply the solution to the top of the silica gel.
-
Dry Loading: If the sample has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[12] The solvent is then removed under reduced pressure, and the resulting free-flowing powder is carefully added to the top of the packed column.[12]
Elution and Fraction Collection
The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient.
-
Isocratic Elution: This method is simpler but may not be suitable for complex mixtures with components of widely varying polarities.[9]
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[9] This allows for the efficient elution of both less polar and more polar compounds, often resulting in better resolution and sharper peaks.[9]
-
Monitoring the Elution: The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.[6] Fractions containing the pure product are then combined.
Section 3: Troubleshooting Guide & FAQs
This section addresses common problems encountered during the purification of dichlorophenyl disulfides in a question-and-answer format.
Q1: My dichlorophenyl disulfide is not separating from a key impurity. What should I do?
A: Poor separation is a common issue that can often be resolved by optimizing the mobile phase.
-
Adjusting Polarity: If the spots on the TLC plate are too close, try a less polar solvent system to increase the separation.[6] For example, if you are using a 9:1 hexane:ethyl acetate mixture, try 19:1 or even 49:1.
-
Gradient Elution: For impurities that are very close in polarity to your product, a shallow gradient elution can be very effective.[12] Start with a low polarity mobile phase and very gradually increase the proportion of the more polar solvent.
-
Alternative Solvent Systems: If adjusting the polarity of a hexane/ethyl acetate system is not effective, consider trying a different solvent combination, such as dichloromethane/hexane.
Q2: The product is eluting with a streaky or tailing peak. What is causing this?
A: Peak tailing can be caused by several factors:
-
Column Overloading: Loading too much crude material onto the column is a frequent cause of tailing. A general guideline is to use a ratio of crude product to silica gel of 1:30 to 1:100 by weight.[6]
-
Poor Column Packing: Channels or cracks in the silica bed can lead to uneven flow and peak distortion.[6] Repacking the column may be necessary.
-
Strong Interactions with Silica: The slightly acidic nature of silica gel can sometimes lead to strong interactions with certain compounds. Using deactivated (neutral) silica gel or adding a small amount of a modifier like triethylamine to the mobile phase can mitigate this issue.[6][12]
Q3: Is my dichlorophenyl disulfide stable on silica gel?
A: Dichlorophenyl disulfides are generally stable under standard silica gel chromatography conditions.[6] However, prolonged exposure to the acidic surface of silica gel could potentially lead to minor degradation.[6] There is also evidence that silica surfaces can facilitate the oxidation of thiols to disulfides, and while your product is already a disulfide, this highlights the reactive potential of the silica surface.[13][14] If you suspect degradation, using deactivated silica gel is a prudent measure.[6]
Q4: I don't see my compound on the TLC plate or coming off the column. Where is it?
A: This can be due to a few reasons:
-
Insufficient Eluent Polarity: If your compound is highly retained, your mobile phase may not be polar enough to elute it.[6] Gradually increase the polarity of your eluent.
-
Detection Issues: Dichlorophenyl disulfides have a UV chromophore, making them visible under a UV lamp (typically at 254 nm). If you are using a different visualization method, it may not be suitable for your compound. For compounds without a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) can be used in more advanced chromatographic systems.[15] Staining with potassium permanganate can also be an option for TLC visualization.
-
No Compound Loaded: While seemingly obvious, ensure that the sample was correctly loaded onto the column.
Section 4: Advanced Considerations
Potential Impurities
The nature of impurities will depend on the synthetic route used to prepare the dichlorophenyl disulfide. Common impurities may include:
-
Unreacted Starting Materials: Such as the corresponding dichlorothiophenol.
-
Oxidation Byproducts: Further oxidation of the disulfide is generally not a major concern under typical chromatographic conditions.
-
Isomeric Impurities: If the starting materials were a mixture of isomers, the final product will likely be as well, which can be challenging to separate.[16]
-
Polysulfides: Depending on the synthesis, trisulfides or higher polysulfides might be present.
Detection and Quantification
While TLC and UV visualization are sufficient for routine purification, more rigorous analysis may be required.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can provide a more accurate assessment of purity. Both normal-phase and reversed-phase methods can be developed.[2]
-
Electrochemical Detection: For sensitive detection of thiols and disulfides, HPLC coupled with an electrochemical detector can be a powerful analytical tool.[17][18]
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for confirming the identity of the purified product and any impurities.[19]
This technical guide provides a comprehensive overview of the key principles and practices for the successful purification of dichlorophenyl disulfides by column chromatography. By understanding the underlying science and anticipating potential challenges, researchers can develop robust and efficient purification protocols.
References
- Technical Support Center: Column Chromatography for Dibenzyl Disulfide Purification. Benchchem.
- Separation of Disulfide, bis(4-chlorophenyl) on Newcrom R1 HPLC column. SIELC Technologies.
- Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science (RSC Publishing). 2019-11-18.
- Protein purification troubleshooting guide. Cytiva.
- Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
- Li Y, Kolasinski KW, Zare RN. Silica particles convert thiol-containing molecules to disulfides. ResearchGate.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. 2025-06-06.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. 2012-08-07.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Buchi.com.
- Troubleshooting Guide. Phenomenex.
- Technical Support Center: Purification of (2r)-2-(3,4-Dichlorophenyl)oxirane by Column Chromatography. Benchchem.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. 2025-07-25.
- Li Y, Kolasinski KW, Zare RN. Silica particles convert thiol-containing molecules to disulfides. PMC - NIH. 2023-08-17.
- How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Quantification of Thiols and Disulfides. PMC - PubMed Central.
- Purification: Tips for Flash Column Chromatography. Department of Chemistry : University of Rochester.
- Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA - University of South Alabama.
- Choosing the Right HPLC Stationary Phase. LCGC International. 2015-03-01.
- The influence of disulfide bonds on the mechanical stability of proteins is context dependent. 2017-08-11.
- Detecting the undetectable in flash column chromatography, part 2. Biotage. 2023-01-23.
- Solvent selection in liquid chromatography. Molnar Institute.
- Optimizing mobile phase solvent purity for LC-MS. Thermo Fisher Scientific.
- Purification of Organic Compounds by Flash Column Chromatography. 2025-06-19.
- S1 PP 86 Optimization of ion-suppression reverse phase-separation of basic compounds using different mobile phases. Macedonian Pharmaceutical Bulletin.
- Disulfide, bis(3,4-dichlorophenyl) (C12H6Cl4S2). PubChemLite.
- Liquid chromatographic analysis of dichlorophen and its major impurity. PubMed.
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
- The role of thiols and disulfides in protein chemical and physical stability. SciSpace.
- A Stable and Sensitive TLC-Spray for Thiols, Disulfides and Thioesters. ResearchGate. 2024-05-11.
- Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection. PubMed.
- Diphenyl disulfide. Wikipedia.
- From Stability to Function: The Importance of Disulfide Bonds in Proteins. MetwareBio.
- VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Semantic Scholar.
- Sample Displacement Chromatography for Protein Purification. 2014-03-31.
- difluorophenyl) and Other Aryl Disulfides for Researchers and Drug Development Professional. Benchchem.
- 2,2'-DICHLORO DIPHENYL DISULFIDE | 31121-19-4. ChemicalBook.
- The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. The Royal Society of Chemistry.
- Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. NIH.
- Common impurities in Dichlorobenzenetriol and their removal. Benchchem.
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Technical Support Center: Synthesis of Chlorinated Diaryl Disulfides
Welcome to the technical support center for the synthesis of chlorinated diaryl disulfides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important chemical entities. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to optimize your synthetic strategies, enhance yields, and ensure the purity of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that can arise during the synthesis of chlorinated diaryl disulfides, offering probable causes and actionable solutions.
Q1: My primary reaction, the oxidation of a chlorinated thiophenol to the corresponding diaryl disulfide, is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in the oxidation of chlorinated thiophenols are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Probable Cause 1: Incomplete Oxidation. The oxidizing agent may not be potent enough or used in sufficient stoichiometric amounts to drive the reaction to completion. Chlorinated thiophenols can be less reactive than their non-chlorinated analogs due to the electron-withdrawing nature of the chlorine substituents.
-
Solution:
-
Choice of Oxidant: While atmospheric oxygen can suffice under basic conditions for some thiophenols, it is often slow and inefficient for deactivated substrates.[1] Consider using stronger, yet controlled, oxidizing agents. A common and effective choice is hydrogen peroxide (H₂O₂), often in a solvent like 2,2,2-trifluoroethanol (TFE).[2] Other options include iodine (I₂) in the presence of a base, or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4]
-
Stoichiometry and Reaction Monitoring: Ensure at least a stoichiometric amount of the oxidant is used. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to confirm the consumption of the starting thiol.
-
-
Probable Cause 2: Over-oxidation. A common side reaction is the over-oxidation of the disulfide to form thiosulfinates (RS(=O)SR) and subsequently thiosulfonates (RS(=O)₂SR), or even sulfonic acids.[2][5] This is particularly problematic with powerful, non-selective oxidizing agents.
-
Solution:
-
Controlled Addition of Oxidant: Add the oxidizing agent, such as H₂O₂, dropwise and at a controlled temperature (e.g., in an ice bath) to manage the exothermicity of the reaction and minimize over-oxidation.[2]
-
Selective Oxidants: Employ milder or more selective oxidizing agents. For instance, dimethyl sulfoxide (DMSO) can be an effective oxidant in some cases and is less prone to over-oxidation than permanganate or chromate reagents.
-
-
Probable Cause 3: Instability of the Starting Thiophenol. Chlorinated thiophenols can be susceptible to degradation, especially in the presence of light, air, and trace metals.[3]
-
Solution:
-
Purity of Starting Material: Ensure the purity of the starting chlorinated thiophenol. If necessary, purify it by distillation or recrystallization before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions mediated by atmospheric oxygen.[3]
-
Below is a troubleshooting workflow for low yield in the oxidation of chlorinated thiophenols:
Caption: Troubleshooting workflow for low product yield.
Q2: I am attempting a synthesis from a chlorinated aryl halide and a sulfur source, but I am observing significant formation of the corresponding monosulfide (thioether) as a byproduct. How can I improve selectivity for the disulfide?
A: The formation of a monosulfide is a common side reaction when the sulfur source can provide sulfide ions (S²⁻) or when the disulfide product is cleaved in-situ.[2]
-
Probable Cause 1: Incorrect Sulfur Source Stoichiometry. If you are preparing a disulfide reagent in situ, for instance, sodium disulfide (Na₂S₂) from sodium sulfide (Na₂S) and elemental sulfur, an insufficient amount of sulfur will leave unreacted Na₂S, which readily reacts with the aryl halide to form the monosulfide.[2]
-
Solution:
-
Ensure Correct Stoichiometry: When preparing your disulfide reagent, use a slight excess of elemental sulfur relative to sodium sulfide to ensure all sulfide is converted to the disulfide.[2]
-
Use a Direct Disulfide Source: Employ reagents that deliver the disulfide moiety directly, such as sodium thiosulfate in the presence of a suitable catalyst or solvent system.[6]
-
-
Probable Cause 2: In-situ Cleavage of the Disulfide Bond. The disulfide bond, once formed, can be cleaved by nucleophiles or under certain basic conditions to form a thiolate.[2][5] This thiolate can then react with another molecule of the chlorinated aryl halide to produce the monosulfide. The S-S bond is often the weakest bond in the molecule.[5]
-
Solution:
-
Control Basicity: Avoid excessively harsh basic conditions that could promote disulfide cleavage. The pH should be controlled, especially during workup.
-
Temperature Management: High reaction temperatures can sometimes facilitate the cleavage of the disulfide bond. It is important to maintain the reaction at the optimal temperature, avoiding unnecessary heating.[6]
-
Phase Transfer Catalysis: In biphasic systems, a phase transfer catalyst (PTC) can facilitate the reaction at the interface and may help in minimizing side reactions by allowing for milder overall conditions.[7]
-
Q3: My final chlorinated diaryl disulfide product is difficult to purify. What are some effective purification strategies?
A: Purification can be challenging due to the similar polarities of the desired disulfide and potential side products like the starting thiol, monosulfide, or over-oxidation products.
-
Strategy 1: Crystallization. This is often the most effective method for obtaining highly pure crystalline solids.
-
Solvent Screening: Experiment with a range of solvents to find a system where the disulfide has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of organic solids include ethanol, methanol, isopropanol, hexanes, and toluene, or mixtures thereof.[8]
-
-
Strategy 2: Column Chromatography. If crystallization is not effective, silica gel chromatography is a reliable alternative.
-
Solvent System Optimization: Use TLC to identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the impurities. The non-polar nature of many diaryl disulfides means that a low-polarity mobile phase is often sufficient.
-
-
Strategy 3: Preparative HPLC. For very challenging separations or for obtaining material of very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[9]
-
Column and Mobile Phase: A reversed-phase column (like C18) with a gradient of water and acetonitrile (often with a small amount of formic acid) is a common choice for separating organic molecules of this type.[9]
-
| Purification Method | Advantages | Disadvantages | Best For |
| Crystallization | High purity, scalable, cost-effective. | Can be time-consuming, requires appropriate solvent. | Crystalline solids with distinct solubility profiles from impurities. |
| Column Chromatography | Versatile, good for a wide range of compounds. | Can be labor-intensive, uses large solvent volumes. | Non-crystalline products or mixtures with similar polarities. |
| Preparative HPLC | Excellent separation power, high purity. | Expensive, limited sample capacity, requires specialized equipment. | Final purification of small quantities or difficult-to-separate mixtures. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the oxidation of thiols to disulfides?
A: The oxidation of thiols to disulfides is a redox reaction where two thiol molecules are coupled to form a disulfide bond.[10][11] The process involves the removal of one hydrogen atom from each of the two thiol groups. The reaction can proceed through various mechanisms depending on the oxidant. A common pathway involves the formation of a thiolate anion (RS⁻) under basic conditions. This nucleophilic thiolate can then react with an electrophilic sulfur species.[1][3] For instance, with iodine as the oxidant, the thiolate attacks the I₂ molecule, forming a sulfenyl iodide intermediate (RSI), which is then attacked by a second thiolate to yield the disulfide and iodide ion.[3] The interconversion between thiols and disulfides is a fundamental process in chemistry and biology.[10][11]
Caption: Reversible oxidation of thiols to disulfides.
Q: How does the position of the chlorine atom on the aromatic ring affect the synthesis?
A: The position of the chlorine atom(s) significantly influences the reactivity of the thiophenol precursor due to electronic effects.
-
Electron-Withdrawing Effect: Chlorine is an electron-withdrawing group via induction, which decreases the electron density on the aromatic ring and the sulfur atom. This can make the S-H bond more acidic, facilitating the formation of the thiolate anion.[1]
-
Reactivity in Oxidation: The decreased electron density on the sulfur can make it less susceptible to oxidation. Therefore, chlorinated thiophenols may require slightly harsher oxidation conditions (stronger oxidant or longer reaction times) compared to unsubstituted thiophenol.
-
Influence on Side Reactions: The electronic nature of the chlorinated ring can also influence the propensity for certain side reactions. For instance, in reactions involving nucleophilic substitution on the aromatic ring (though less common for disulfide synthesis), the position of the chlorine atom would be critical.
Q: What are the key safety precautions to take when working with chlorinated thiophenols?
A: Working with chlorinated thiophenols requires strict adherence to safety protocols due to the hazards associated with both the thiol and the chlorinated aromatic functionalities.
-
Odor: Thiols are known for their extremely unpleasant and pervasive odors, which can be detected at very low concentrations.[12] All work with thiols must be conducted in a well-ventilated chemical fume hood.[12][13]
-
Toxicity: Chlorinated aromatic compounds can be toxic and may pose long-term health risks. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (check compatibility charts), safety goggles or a face shield, and a lab coat.[14]
-
Waste Disposal: Thiol-containing waste should be quenched before disposal. A common method is to treat the waste with an oxidizing agent like bleach to convert the malodorous thiols into less volatile and less odorous sulfoxides or sulfones.[12][15] All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
Detailed Experimental Protocol: Synthesis of Bis(4-chlorophenyl) Disulfide
This protocol describes a common method for the synthesis of bis(4-chlorophenyl) disulfide from 4-chlorothiophenol via oxidation with hydrogen peroxide.[16]
Materials:
-
4-chlorothiophenol
-
Hydrogen peroxide (30% aqueous solution)
-
Methanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 4-chlorothiophenol in 100 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Oxidant: While maintaining the temperature between 0-5 °C, add 8.0 mL of 30% aqueous hydrogen peroxide dropwise to the stirred solution over a period of 30 minutes using a dropping funnel. A white precipitate should begin to form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with 50 mL of cold deionized water to remove any residual salts and methanol.
-
Drying: Dry the product under vacuum to a constant weight. The product should be a light yellow solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination (literature value: 71-74 °C), NMR spectroscopy, and mass spectrometry.[16]
References
-
15.7: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2022). Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PubMed Central. Available at: [Link]
-
10.12: Redox Reactions of Thiols and Disulfides - Chemistry LibreTexts. (2020). Available at: [Link]
-
Disulfide - Wikipedia. Available at: [Link]
-
Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Thiophenol in Organic Synthesis: Facilitating Thioether and Disulfide Formation. Available at: [Link]
-
Disulfide-bond cleavage and formation in proteins - PubMed. Available at: [Link]
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water | ACS Catalysis - ACS Publications. Available at: [Link]
-
Mechanisms and energetics of free radical initiated disulfide bond cleavage in model peptides and insulin by mass spectrometry - NIH. Available at: [Link]
-
FIG. 2. Mechanisms of cleavage of allosteric disulfide bonds. Disulfide... - ResearchGate. Available at: [Link]
-
Synthesis, characterization and bioactivity evaluation of diallyl disulfide - ResearchGate. Available at: [Link]
-
Figure 2. Mechanisms of cleavage of allosteric disulfide bonds.... - ResearchGate. Available at: [Link]
-
Video: Preparation and Reactions of Thiols - JoVE. Available at: [Link]
-
4,4'-Dichlorodiphenyl sulfone - Wikipedia. Available at: [Link]
-
Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water - American Chemical Society. Available at: [Link]
-
VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY - Semantic Scholar. Available at: [Link]
-
Determination of diallyl disulfide in garlic by reversed-phase high performance liquid chromatography - ResearchGate. Available at: [Link]
-
Synthesis of diaryl disulfides via the reductive coupling of arylsulfonyl chlorides | Request PDF - ResearchGate. Available at: [Link]
-
Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O( 3 P) under high temperature conditions - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Thermal studies of chlorinated thiophenols - Open Research Newcastle. Available at: [Link]
-
A Novel, Practical Synthesis of Sulfonyl Chlorides from Thiol and Disulfide Derivatives. Available at: [Link]
-
Thiols | Safety Services - UCL – University College London. Available at: [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]
-
13.7 Thiols | Organic Chemistry - YouTube. Available at: [Link]
-
Disulfide synthesis by S-S coupling - Organic Chemistry Portal. Available at: [Link]
-
Quantification of Thiols and Disulfides - PMC - PubMed Central. Available at: [Link]
- CN102351758A - New preparation method of 4,4-dichlorodiphenyl sulfone - Google Patents.
-
Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC - NIH. Available at: [Link]
- US2540675A - Thiophene chlorination with iodine catalyst - Google Patents.
-
Photocatalytic Desulfurization‐Based Chlorination of Aryl Thiols and Derivatives. Available at: [Link]
-
Synthesis of Diaryl Disulfides, Sulfides and Aryl Alkyl Sulfides from Isothiazolones. Available at: [Link]
-
Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - Beilstein Journals. Available at: [Link]
-
Synthesis of aryl sulfides and diaryl sulfides - Organic Chemistry Portal. Available at: [Link]
-
SOP FOR STENCH CHEMICALS - Columbia | Research. Available at: [Link]
-
Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2 - ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of Bis(3,5-dichlorophenyl) disulfide: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical development and chemical research, the precise characterization of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For a molecule such as bis(3,5-dichlorophenyl) disulfide, an organosulfur compound with potential applications in synthesis and materials science, an accurate purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity determination of this specific analyte. We will delve into the causality behind experimental choices, present comparative data, and offer field-proven insights to guide researchers in selecting the most appropriate analytical methodology for their needs.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods that rely on the response factor of a compound relative to a reference standard, qNMR is a primary analytical method.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal and the number of nuclei contributing to that signal.[2] This intrinsic relationship allows for the direct and absolute quantification of a substance in a sample, provided a certified internal standard of known purity is used.[3][4] This eliminates the need for analyte-specific reference standards, which can be costly and time-consuming to synthesize and certify, a significant advantage when dealing with novel or specialized compounds.[5]
Experimental Design: A Head-to-Head Comparison
To objectively evaluate these techniques, a single batch of synthesized this compound was analyzed by ¹H qNMR, reverse-phase HPLC with UV detection, and GC-MS. The methodologies were developed to be robust and self-validating, adhering to principles outlined in ICH guidelines.[6][7]
¹H qNMR Purity Assay
The causality behind the qNMR experimental design is rooted in achieving accurate and precise quantification. A high-purity, non-volatile internal standard with simple, well-resolved signals that do not overlap with the analyte's signals is crucial.[8][9] Maleic acid was chosen for its stability, high purity, and a distinct singlet in a region devoid of signals from the analyte or residual solvents. A sufficiently long relaxation delay (D1) of at least five times the longest T1 relaxation time of both the analyte and the internal standard is critical to ensure complete magnetization recovery, a cornerstone for accurate integration.[1]
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (certified reference material, purity ≥99.5%) into the same vial.
-
Dissolve the mixture in approximately 0.75 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 600 MHz NMR spectrometer
-
Pulse Program: Standard quantitative zg30 pulse sequence
-
Temperature: 298 K
-
Relaxation Delay (D1): 30 s
-
Acquisition Time (AQ): 4 s
-
Number of Scans (NS): 16
-
Spectral Width (SW): 20 ppm
-
-
Data Processing and Purity Calculation:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.
-
Calculate the purity using the following equation[3][10]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Caption: Workflow for purity determination by qNMR.
HPLC Purity Analysis
For HPLC, the goal is to achieve baseline separation of the main compound from all potential impurities. A C18 column is a standard choice for non-polar to moderately polar compounds like this compound.[11][12] A gradient elution with water and acetonitrile, both containing a small amount of formic acid to improve peak shape, is employed to ensure the elution of any impurities with a wide range of polarities. UV detection at 254 nm is chosen as aromatic compounds typically exhibit strong absorbance at this wavelength.
-
Sample and Standard Preparation:
-
Sample Solution: Prepare a stock solution of this compound at approximately 1.0 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL.
-
Reference Standard: A reference standard for this compound is required for peak identification and relative purity calculation.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity based on the area percent method: Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100
-
GC-MS Purity Analysis
GC-MS is suitable for volatile and thermally stable compounds. This compound has a melting point of 66-69 °C, suggesting it is amenable to GC analysis.[13] A non-polar capillary column (e.g., DB-5ms) is appropriate for this type of analyte. The mass spectrometer provides an additional layer of identification for any separated impurities.
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 1.0 mg/mL in dichloromethane.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 10 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-500 m/z
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity based on the area percent method.
-
Identify impurities by comparing their mass spectra to libraries (e.g., NIST).
-
Comparative Data Summary
The following table summarizes the hypothetical but realistic results obtained from the analysis of a single batch of this compound.
| Parameter | qNMR | HPLC-UV | GC-MS |
| Purity (%) | 98.6 ± 0.2 | 99.2 (Area %) | 99.4 (Area %) |
| Precision (%RSD, n=6) | 0.21% | 0.45% | 0.38% |
| Detected Impurities | Quantified one structurally related impurity, residual solvent (dichloromethane) | Detected two minor impurities | Detected two minor impurities, one co-eluted with the main peak |
| Analysis Time per Sample | ~20 minutes | ~30 minutes | ~35 minutes |
| Sample Consumption | ~15 mg | < 1 mg | < 1 mg |
| Destructive/Non-Destructive | Non-destructive | Destructive | Destructive |
| Need for Analyte Standard | No (uses internal standard) | Yes (for identification) | No (MS for identification) |
Discussion and Interpretation
Accuracy and the "Purity Gap"
A key observation from the data is the discrepancy in the purity values. The qNMR result (98.6%) is lower than the area percent purity from HPLC (99.2%) and GC-MS (99.4%). This "purity gap" is a common and critical finding when comparing absolute versus relative quantification methods.[14]
-
qNMR's Inclusivity: qNMR provides a mass/mass purity value that accounts for all proton-containing species, including residual solvents and structurally similar impurities, without needing to detect them as separate signals (if their signals overlap, they contribute to the overall impurity profile).[14] In this case, qNMR quantified residual dichloromethane, which is invisible to UV detection in HPLC and can be difficult to resolve from the solvent front in GC. This inherent universality of detection for proton-containing molecules gives a more accurate representation of the true purity.[15]
-
Chromatography's Limitations: HPLC and GC area percent methods assume that all components have the same response factor in the detector (e.g., the same molar absorptivity in UV or the same ionization efficiency in MS).[16] This is rarely the case, leading to potential over- or under-estimation of purity. Furthermore, non-volatile impurities will not be detected by GC, and impurities lacking a chromophore will be invisible to UV detection in HPLC.[15]
Precision and Robustness
The qNMR method demonstrated excellent precision (%RSD of 0.21%). This is attributable to the stability of modern NMR spectrometers and the simplicity of the sample preparation, which minimizes volumetric errors.[2][17] While HPLC and GC also showed acceptable precision, they are subject to more variables that can affect reproducibility, such as column performance, mobile phase composition, and inlet discrimination.
Methodological Comparison Diagram
Caption: Key attributes of qNMR, HPLC, and GC-MS.
Conclusion and Recommendations
For the definitive purity assignment of this compound, qNMR is the superior technique . Its status as a primary ratio method provides an accurate, absolute purity value that is traceable and less prone to the biases of response-factor-dependent methods.[18][19] It serves as an excellent tool for certifying reference materials or for obtaining a true purity value for any research compound.[20]
HPLC and GC-MS remain invaluable and complementary techniques. They excel at impurity profiling, offering high sensitivity for detecting and separating trace impurities that may not be quantifiable by qNMR.[1][21] The choice of technique should be guided by the analytical objective:
-
For certification of a reference standard or when an accurate mass purity is required: Use qNMR .
-
For routine quality control and detection of trace impurities: Use HPLC .
-
For the analysis of volatile impurities or as an orthogonal method to HPLC: Use GC-MS .
Ultimately, a multi-technique, orthogonal approach provides the most comprehensive characterization of a compound's purity profile, ensuring the highest level of scientific integrity and confidence in subsequent research and development.[1]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). qNMR--a versatile concept for the validation of natural product reference compounds. Journal of natural products, 70(5), 878–884. [Link]
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LCGC International. Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]
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Weber, M., Hellriegel, C., & Remaud, G. S. (2019). qNMR - A versatile concept for the validation of natural product reference compounds. TrAC Trends in Analytical Chemistry, 120, 115655. [Link]
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MDPI. Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. [Link]
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Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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ENFSI. GUIDELINE FOR qNMR ANALYSIS. [Link]
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Mestrelab Research. What is qNMR and why is it important?. [Link]
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Molecules. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
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Gödecke, T., Napolitano, J. G., Rodriguez-Brasco, M. F., Chen, S. N., Jaki, B. U., Lankin, D. C., & Pauli, G. F. (2013). Validation of a generic quantitative ¹H NMR method for natural products analysis. Phytochemical analysis : PCA, 24(6), 581–595. [Link]
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A Comparative Guide to the Structural Validation of Bis(3,5-dichlorophenyl) disulfide by X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and potential therapeutic applications. Bis(3,5-dichlorophenyl) disulfide, a molecule of interest for its potential applications stemming from the reactivity of its disulfide bond and the electronic properties of its substituted aromatic rings, is no exception. While spectroscopic methods like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, only single-crystal X-ray crystallography can provide unequivocal, high-resolution data on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions that govern its behavior.
This guide provides an in-depth look at the experimental validation of the structure of diaryl disulfides, using this compound as a focal point. While a specific crystal structure for the 3,5-dichloro isomer is not publicly available as of this writing, we will draw upon the detailed crystallographic data of its close isomers, bis(2,3-dichlorophenyl) disulfide and bis(2-chlorophenyl) disulfide, to illustrate the validation process and perform a comparative analysis. This approach underscores a common scenario in research where understanding the structural nuances of a chemical family is key to predicting the properties of a novel member.
The Crystallographic Workflow: From Powder to Precision
The journey from a synthesized compound to a fully validated crystal structure is a meticulous process. Each step is designed to ensure the quality of the final model, reflecting a trustworthy and accurate representation of the molecule.
Experimental Protocol: A Step-by-Step Guide to Diaryl Disulfide Crystallography
-
Crystal Growth (The Art of Patience): The prerequisite for any X-ray diffraction experiment is a high-quality single crystal. For compounds like this compound, which are typically solids at room temperature, this is often achieved through slow evaporation of a saturated solution.
-
Rationale: Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects that can degrade diffraction quality. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal. Common choices for diaryl disulfides include ethanol, methanol, or chlorinated solvents.
-
-
Data Collection (Illuminating the Lattice): A suitable crystal is mounted on a goniometer and placed within a focused beam of X-rays, typically from a synchrotron or a laboratory X-ray source. The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays scatter off the electron clouds of the atoms—is recorded on a detector.[1]
-
Rationale: The geometry and intensity of the diffraction pattern are directly related to the arrangement of atoms in the crystal.[1] Collecting data over a wide range of crystal orientations ensures a complete dataset. For organic molecules, data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise structure.
-
-
Structure Solution (Solving the Phase Problem): The intensities of the diffraction spots are measured, but the phase information is lost. "Solving" the structure involves determining these phases to reconstruct the electron density map of the molecule.[1]
-
Rationale: Direct methods are commonly used for small molecules like diaryl disulfides. These are computational algorithms that use statistical relationships between the intensities to derive the initial phases.
-
-
Structure Refinement (Fine-Tuning the Model): Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic positions, bond lengths, and angles are adjusted to improve the agreement between the calculated and observed diffraction patterns.[2]
-
Rationale: The quality of the final structure is assessed by parameters like the R-factor, which measures the agreement between the experimental and calculated structure factors. A low R-factor indicates a good fit of the model to the data.[2]
-
Caption: The experimental workflow for X-ray crystallographic validation.
Comparative Structural Analysis: Insights from Isomers
The precise placement of substituent atoms on the phenyl rings of diaryl disulfides can significantly influence their molecular conformation and crystal packing. By comparing the crystallographic data of bis(2,3-dichlorophenyl) disulfide and bis(2-chlorophenyl) disulfide, we can infer the likely structural characteristics of the 3,5-dichloro isomer.
| Parameter | Bis(2,3-dichlorophenyl) disulfide[3][4][5] | Bis(2-chlorophenyl) disulfide[6] | This compound (Predicted) |
| Formula | C₁₂H₆Cl₄S₂ | C₁₂H₈Cl₂S₂ | C₁₂H₆Cl₄S₂ |
| Crystal System | Triclinic | Monoclinic | Likely Monoclinic or Triclinic |
| Space Group | P-1 | P2₁/a | Common centrosymmetric space groups |
| S–S Bond Length (Å) | 2.0252 (8) | - | ~2.03 - 2.06 Å |
| C–S Bond Length (Å) | 1.784 (2), 1.7835 (19) | - | ~1.78 Å |
| C–S–S–C Torsion Angle (°) | 88.35 (11) | -85.0 | ~85-90° |
| Dihedral Angle between Rings (°) | 89.83 (11) | - | High angle expected |
Key Structural Features and Their Implications:
-
S–S and C–S Bond Lengths: The disulfide bond length in bis(2,3-dichlorophenyl) disulfide is 2.0252 Å, which is typical for diaryl disulfides.[3][5] The C–S bond lengths are around 1.78 Å.[3][5] We can confidently predict that this compound will exhibit similar bond lengths, as these are primarily determined by the nature of the sulfur and carbon atoms and are less influenced by the remote positioning of the chloro substituents.
-
C–S–S–C Torsion Angle: This is arguably the most important conformational parameter in diaryl disulfides. The observed torsion angle of 88.35° in the 2,3-dichloro isomer is close to the ideal 90°, which minimizes lone pair repulsion on the sulfur atoms.[3][5] The -85.0° angle in the 2-chloro isomer also reflects this preference.[6] It is highly probable that this compound will also adopt a skewed conformation with a C–S–S–C torsion angle in the range of 85-90°.
-
Intermolecular Interactions: In bis(2,3-dichlorophenyl) disulfide, the crystal packing is stabilized by π–π stacking and Cl···Cl interactions.[3][4][5] The presence of four chlorine atoms in this compound suggests that similar halogen-halogen interactions and potentially C-H···Cl hydrogen bonds will play a significant role in its crystal packing. The substitution pattern may, however, lead to a different overall packing motif compared to its isomers.
Caption: Generalized structure of a dichlorophenyl disulfide.
Complementary Techniques: A Holistic Approach to Characterization
While X-ray crystallography provides the gold standard for solid-state structure, a comprehensive understanding of a molecule requires a multi-technique approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the chemical environment of the hydrogen and carbon atoms in the molecule in solution, verifying the connectivity and purity of the sample.
-
Mass Spectrometry (MS): MS provides a highly accurate measurement of the molecular weight and isotopic distribution, confirming the elemental composition of the synthesized compound.
Conclusion
The structural validation of this compound through X-ray crystallography is a critical step in its characterization. Although a dedicated crystal structure is not yet available, a detailed comparative analysis of its isomers provides a robust framework for predicting its key structural parameters. The process, from meticulous crystal growth to sophisticated data analysis, ensures a high-fidelity molecular model. This structural precision is indispensable for researchers in drug development and materials science, enabling a deeper understanding of molecular interactions and paving the way for rational design of novel compounds.
References
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- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112–122.
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Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(5), o529. [Link]
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A Comparative Guide to the Reactivity of Dichlorophenyl Disulfide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of Isomerism on Disulfide Reactivity
Disulfide bonds are critical functional groups in a vast array of molecules, from biological macromolecules like proteins to key intermediates in pharmaceutical synthesis. The reactivity of the disulfide bond, particularly its susceptibility to cleavage, is paramount to its function. In the case of dichlorophenyl disulfides, the seemingly minor change in the position of the chlorine atoms on the phenyl rings introduces significant electronic and steric variations that profoundly impact the reactivity of the central S-S bond. Understanding these isomeric differences is crucial for researchers designing targeted drug delivery systems, developing novel catalysts, or synthesizing complex organic molecules where precise control over disulfide bond stability and cleavage is essential. This guide will dissect the reactivity of the 2,2'-, 3,3'-, and 4,4'-dichlorophenyl disulfide isomers through the lens of reduction, oxidation, and nucleophilic cleavage, providing both the theoretical underpinnings and the practical experimental methodologies to probe these differences.
Understanding the Isomers: A Structural Overview
The positioning of the electron-withdrawing chlorine atoms on the phenyl rings dictates the electronic and steric environment of the disulfide bond.
-
2,2'-Dichlorophenyl Disulfide (ortho-isomer): The proximity of the chlorine atoms to the disulfide linkage introduces significant steric hindrance. This can physically obstruct the approach of reactants to the sulfur atoms. Electronically, the inductive effect of the chlorine atoms is most pronounced due to their closeness to the sulfur atoms.
-
3,3'-Dichlorophenyl Disulfide (meta-isomer): In this isomer, the chlorine atoms are further from the disulfide bond, resulting in reduced steric hindrance compared to the ortho-isomer. The electronic influence is primarily through inductive effects, though moderated by the increased distance.
-
4,4'-Dichlorophenyl Disulfide (para-isomer): This isomer presents the least steric hindrance around the disulfide bond. The electron-withdrawing nature of the chlorine atoms is exerted through both inductive and resonance effects, which can significantly influence the electron density of the sulfur atoms.
Comparative Reactivity Analysis
The reactivity of the dichlorophenyl disulfide isomers is best understood by examining their behavior in key chemical transformations: reduction, oxidation, and nucleophilic cleavage.
Reductive Cleavage
The reduction of the disulfide bond to the corresponding thiols is a fundamental reaction. The ease of this reduction is directly related to the electron deficiency of the disulfide bond and the steric accessibility of the sulfur atoms.
Electron-withdrawing substituents, like chlorine, generally make the disulfide bond more susceptible to reduction by stabilizing the resulting thiolate anions. However, the position of the chlorine atoms introduces a nuanced interplay of electronic and steric effects.
Expected Reactivity Trend (Reduction):
4,4'-isomer > 3,3'-isomer > 2,2'-isomer
-
4,4'-Dichlorophenyl Disulfide: The para-substitution allows for maximal electron withdrawal through resonance and inductive effects, making the disulfide bond the most electron-deficient and thus most susceptible to reduction. The lack of steric hindrance ensures easy access for reducing agents.
-
3,3'-Dichlorophenyl Disulfide: The inductive electron withdrawal is still significant, but the lack of resonance contribution from the meta position makes it slightly less reactive than the para-isomer.
-
2,2'-Dichlorophenyl Disulfide: Despite the strong inductive effect from the ortho-chlorines, the significant steric hindrance is expected to impede the approach of reducing agents, making it the least reactive of the three isomers towards reduction.
Oxidative Cleavage
Oxidation of disulfides can lead to a variety of products, including thiosulfinates, thiosulfonates, and ultimately sulfonic acids. The rate of oxidation is influenced by the electron density on the sulfur atoms; more electron-rich disulfides are generally more susceptible to oxidation.
Expected Reactivity Trend (Oxidation):
2,2'-isomer ≈ 3,3'-isomer > 4,4'-isomer
-
4,4'-Dichlorophenyl Disulfide: The strong electron-withdrawing nature of the para-chlorines decreases the electron density on the sulfur atoms, making them less nucleophilic and thus less prone to oxidation.
-
3,3'-Dichlorophenyl Disulfide: The electron-withdrawing effect is less pronounced than in the para-isomer, leading to a slightly higher electron density on the sulfur atoms and thus greater susceptibility to oxidation.
-
2,2'-Dichlorophenyl Disulfide: While the inductive effect is strong, the steric hindrance may also play a role in the approach of oxidizing agents. However, the primary determinant is expected to be the electron density on the sulfur atoms, which is higher than in the 4,4'-isomer.
Nucleophilic Cleavage
The cleavage of the disulfide bond by nucleophiles, such as thiols (thiol-disulfide exchange), is a crucial reaction in biological systems and organic synthesis.[1] The rate of nucleophilic attack is governed by the electrophilicity of the sulfur atoms and the steric accessibility of the disulfide bond.
Expected Reactivity Trend (Nucleophilic Cleavage):
4,4'-isomer > 3,3'-isomer > 2,2'-isomer
-
4,4'-Dichlorophenyl Disulfide: The pronounced electron-withdrawing character of the para-substituents makes the sulfur atoms highly electrophilic and readily attacked by nucleophiles. The minimal steric hindrance further facilitates this reaction.
-
3,3'-Dichlorophenyl Disulfide: The sulfur atoms are still electrophilic due to the inductive effect of the chlorine atoms, but less so than in the para-isomer, resulting in a slower reaction rate.
-
2,2'-Dichlorophenyl Disulfide: The significant steric hindrance from the ortho-chlorines is expected to be the dominant factor, severely retarding the rate of nucleophilic attack, making it the least reactive isomer.
Experimental Protocols
To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.
Synthesis of Dichlorophenyl Disulfide Isomers
The symmetrical dichlorophenyl disulfide isomers can be synthesized from their corresponding chlorothiophenols via oxidation.
General Protocol for Oxidation of Chlorothiophenols:
-
Dissolve the respective chlorothiophenol (2-chlorothiophenol, 3-chlorothiophenol, or 4-chlorothiophenol) in a suitable solvent such as ethanol or dichloromethane.
-
Add a mild oxidizing agent, such as hydrogen peroxide or iodine, dropwise to the solution while stirring at room temperature.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting dichlorophenyl disulfide by recrystallization or column chromatography.
Caption: Workflow for the synthesis of dichlorophenyl disulfide isomers.
Kinetic Analysis of Reductive Cleavage by Dithiothreitol (DTT)
The rate of reduction of the disulfide bond can be monitored spectrophotometrically by following the formation of the oxidized DTT.[4]
Protocol:
-
Prepare stock solutions of each dichlorophenyl disulfide isomer (e.g., 10 mM in a suitable organic solvent like acetonitrile) and DTT (e.g., 100 mM in a buffered aqueous solution, pH 7.4).
-
In a quartz cuvette, mix the buffer, the disulfide solution to a final concentration of 0.1 mM, and initiate the reaction by adding DTT to a final concentration of 1 mM.
-
Immediately begin monitoring the increase in absorbance at 310 nm over time using a UV-Vis spectrophotometer.
-
The initial rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.
Caption: Experimental workflow for comparative kinetic analysis of reduction.
Monitoring Nucleophilic Cleavage by 1H NMR Spectroscopy
The reaction of the disulfide isomers with a nucleophile, such as a thiol, can be monitored by 1H NMR to observe the disappearance of the starting materials and the appearance of the products.[5]
Protocol:
-
In an NMR tube, dissolve a known concentration of a dichlorophenyl disulfide isomer in a deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum of the starting material.
-
Add a stoichiometric amount of a thiol nucleophile (e.g., benzyl thiol).
-
Acquire 1H NMR spectra at regular time intervals to monitor the changes in the aromatic signals of the disulfide and the thiol, as well as the appearance of new signals corresponding to the mixed disulfide and the released chlorothiophenol.
-
The relative integrals of the signals can be used to determine the reaction kinetics.
Data Summary and Interpretation
The following table summarizes the expected outcomes from the comparative experiments.
| Isomer | Predicted Relative Rate of Reduction | Predicted Relative Rate of Oxidation | Predicted Relative Rate of Nucleophilic Cleavage | Key Influencing Factors |
| 2,2'-Dichlorophenyl Disulfide | Slowest | Fastest | Slowest | High Steric Hindrance, Strong Inductive Effect |
| 3,3'-Dichlorophenyl Disulfide | Intermediate | Intermediate | Intermediate | Moderate Inductive Effect, Low Steric Hindrance |
| 4,4'-Dichlorophenyl Disulfide | Fastest | Slowest | Fastest | Strong Inductive and Resonance Effects, Minimal Steric Hindrance |
Conclusion
The reactivity of dichlorophenyl disulfide isomers is a clear demonstration of how subtle changes in molecular structure can have a dramatic impact on chemical behavior. The interplay of electronic and steric effects, governed by the position of the chlorine substituents, dictates the susceptibility of the disulfide bond to cleavage. The 4,4'-isomer, with its high electrophilicity and low steric hindrance, is generally the most reactive towards reduction and nucleophilic attack. Conversely, the 2,2'-isomer is the most sterically hindered and, therefore, the least reactive in these transformations. For oxidative cleavage, the trend is reversed, with the more electron-rich 2,2'- and 3,3'-isomers being more susceptible.
This guide provides a foundational understanding and a practical experimental framework for researchers working with these compounds. By leveraging this knowledge, scientists and drug development professionals can make more informed decisions in the design and application of molecules containing dichlorophenyl disulfide moieties, leading to more efficient syntheses and the development of more effective therapeutic agents.
References
- Weiss, L. (2001). Direct Spectrophotometric Measurement of the Rate of Reduction of Disulfide Bonds. Journal of Biological Chemistry, 276(43), 40045-40050.
- BenchChem. (2025). Application Notes and Protocols for Disulfide Bond Reduction with DTT-d10.
- Takeshima, K., et al. (2002). Kinetics of disulfide bond reduction in alpha-lactalbumin by dithiothreitol and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond. Biochemistry, 41(15), 4879-4887.
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- Kövér, K. E., & Batta, G. (2013). NMR investigation of disulfide containing peptides and proteins. In Amino Acids, Peptides and Proteins (Vol. 38, pp. 37-59). The Royal Society of Chemistry.
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A Comparative Guide to the Efficacy of Bis(3,5-dichlorophenyl) disulfide and Bis(4-chlorophenyl) disulfide for Drug Development Professionals
This guide provides an in-depth technical comparison of two halogenated diaryl disulfides, Bis(3,5-dichlorophenyl) disulfide and Bis(4-chlorophenyl) disulfide, for an audience of researchers, scientists, and drug development professionals. The objective is to deliver a comprehensive analysis of their comparative efficacy, grounded in available experimental data and established scientific principles, to inform preclinical research and development decisions.
Introduction: The Therapeutic Potential of Diaryl Disulfides
Diaryl disulfides are a class of organosulfur compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antifungal and anticancer properties. The therapeutic potential of these compounds is largely attributed to the reactivity of the disulfide bond (-S-S-), which can engage in thiol-disulfide exchange reactions with cysteine residues in proteins. This interaction can disrupt protein function, inhibit enzymes, and induce oxidative stress, ultimately leading to cell death. The substitution pattern of the aryl rings plays a critical role in modulating the reactivity of the disulfide bond and, consequently, the biological efficacy of the molecule. This guide focuses on a comparative analysis of two such analogs: this compound and Bis(4-chlorophenyl) disulfide.
Chemical and Physical Properties
A foundational understanding of the molecular characteristics of these compounds is essential for interpreting their biological activities.
| Feature | This compound | Bis(4-chlorophenyl) disulfide |
| Molecular Formula | C₁₂H₆Cl₄S₂ | C₁₂H₈Cl₂S₂ |
| Molecular Weight | 356.12 g/mol | 287.23 g/mol [1] |
| Appearance | Solid | Yellow crystalline flakes[1] |
| Melting Point | 66-69 °C | 70-73 °C |
| Structure |
The key structural difference lies in the number and position of the chlorine substituents on the phenyl rings. This compound possesses two chlorine atoms on each ring at the meta positions, whereas Bis(4-chlorophenyl) disulfide has a single chlorine atom at the para position of each ring. This variation in halogenation is expected to significantly influence the electronic properties and steric hindrance of the molecules, thereby affecting their biological activity.
Comparative Efficacy: A Data-Driven Analysis
While direct comparative studies between this compound and Bis(4-chlorophenyl) disulfide are not abundantly available in the public domain, the principles of structure-activity relationships (SAR) for halogenated compounds can provide valuable insights into their expected relative efficacy.
Antifungal Activity
The antifungal activity of diaryl disulfides is often attributed to their ability to disrupt fungal cell membranes and inhibit essential enzymes. While specific comparative data is limited, studies on related halogenated compounds suggest that the degree and position of halogenation can significantly impact antifungal potency.
Hypothetical Comparative Antifungal Activity Data
The following table is illustrative and based on established SAR principles for halogenated aromatic compounds. It demonstrates the type of data required for a definitive comparison.
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Candida albicans | [Data not available] |
| Bis(4-chlorophenyl) disulfide | Candida albicans | [Data not available] |
Structure-Activity Relationship Insights: The increased number of electron-withdrawing chlorine atoms in this compound is predicted to enhance the electrophilicity of the disulfide bond. A more electrophilic disulfide bond is more susceptible to nucleophilic attack by thiol groups in fungal proteins, which could lead to greater disruption of fungal cellular processes and, consequently, lower Minimum Inhibitory Concentration (MIC) values. Studies on other halogenated compounds have shown that increased halogenation can correlate with enhanced antimicrobial activity, up to a certain point where steric hindrance may become a limiting factor.
Anticancer Activity
The anticancer mechanism of many organosulfur compounds involves the induction of apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the disruption of the cellular redox balance.
Hypothetical Comparative Cytotoxicity Data
This table illustrates the expected format for comparative anticancer efficacy data.
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) |
| This compound | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | [Data not available] |
| Bis(4-chlorophenyl) disulfide | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | [Data not available] |
Structure-Activity Relationship Insights: Similar to the antifungal activity, the enhanced electrophilicity of the disulfide bond in this compound is expected to translate to greater reactivity towards thiol-containing proteins crucial for cancer cell survival, such as those involved in redox regulation (e.g., thioredoxin reductase). This heightened reactivity would likely result in lower IC₅₀ values, indicating greater cytotoxic potency against cancer cell lines. The positioning of the chloro groups in the meta positions may also influence the molecule's ability to fit into the active sites of target enzymes.
Mechanistic Rationale and Signaling Pathways
The biological effects of these disulfides are intrinsically linked to their ability to modulate cellular redox environments.
References
A Researcher's Guide to the Spectroscopic Comparison of Substituted Diphenyl Disulfides
Introduction: Beyond Structure, Towards Function
Diphenyl disulfides (Ph-S-S-Ph) and their substituted derivatives are more than just textbook examples of organosulfur chemistry. They are pivotal intermediates in organic synthesis, building blocks for pharmaceuticals, and key components in materials science.[1] The disulfide bond itself is a unique functional group, acting as a dynamic covalent linkage that is responsive to redox stimuli. This property is central to its role in protein folding, drug delivery systems, and self-healing polymers.
The true utility of a diphenyl disulfide derivative, however, is dictated by the nature of the substituents on its aromatic rings. Electron-donating or electron-withdrawing groups can profoundly alter the molecule's electronic structure, redox potential, and reactivity. To rationally design and utilize these compounds, we must first possess a robust methodology for their characterization. This guide provides an in-depth, comparative analysis of how key spectroscopic techniques—UV-Vis, NMR, Vibrational (FT-IR/Raman), and Mass Spectrometry—are employed to elucidate the subtle yet significant effects of aromatic substitution on diphenyl disulfides. We will move beyond simply listing data, explaining the causality behind the observed spectral changes and providing the practical protocols necessary for researchers in the field.
The Analytical Workflow: From Synthesis to Characterization
A comprehensive understanding of a substituted diphenyl disulfide begins with its synthesis and purification, followed by a multi-faceted spectroscopic analysis. Each technique provides a unique piece of the puzzle, and together they create a complete structural and electronic profile of the molecule.
Figure 1: A generalized workflow for the synthesis and comprehensive spectroscopic characterization of substituted diphenyl disulfides.
Part 1: Ultraviolet-Visible (UV-Vis) Spectroscopy – Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule, promoting electrons from a ground state to a higher energy excited state. In aryl disulfides, the key electronic transitions involve the π-electrons of the aromatic rings and the non-bonding (n) electrons of the sulfur atoms. The primary absorption bands are typically the high-energy π → π* transitions of the aromatic system and the lower-energy n → σ* transitions associated with the S-S bond.[2]
The position of the maximum absorbance (λmax) is exquisitely sensitive to the electronic nature of the substituents.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase the electron density of the aromatic ring through resonance. This raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap. The result is a bathochromic shift (red shift) to a longer λmax.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) pull electron density from the ring. This can lower the energy of the lowest unoccupied molecular orbital (LUMO), also reducing the HOMO-LUMO gap and causing a bathochromic shift.[3] The interplay between the disulfide linkage and the substituents creates a conjugated system where these shifts are pronounced.[4]
Figure 2: Relationship between substituent electronic nature and UV-Vis spectral shifts in diphenyl disulfides.
Comparative UV-Vis Data
| Compound | Substituent (at 4,4' positions) | Typical Solvent | λmax (nm) | Rationale |
| Diphenyl Disulfide | -H (Unsubstituted) | Cyclohexane | ~250 | Baseline π → π* transition of the phenylthio moiety.[2] |
| Bis(4-methoxyphenyl) Disulfide | -OCH₃ (EDG) | Isopropanol | ~255 | The electron-donating methoxy group causes a slight bathochromic shift. |
| Bis(4-nitrophenyl) Disulfide | -NO₂ (EWG) | Isopropanol | ~330 | Strong electron-withdrawing nitro group extends conjugation, significantly lowering the transition energy and causing a large bathochromic shift.[2] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Chemical Environment
NMR spectroscopy provides detailed information about the atomic structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift (δ) of a nucleus is highly dependent on its local electronic environment.
-
¹H NMR: For substituted diphenyl disulfides, the aromatic region (typically 7.0-8.5 ppm) is of greatest interest. The symmetry of 4,4'-disubstituted compounds often results in a classic AA'BB' system (two doublets). EDGs shield the aromatic protons, causing an upfield shift (lower ppm), while EWGs deshield them, leading to a downfield shift (higher ppm).
-
¹³C NMR: The effect of substituents is even more pronounced in the ¹³C spectrum. The carbon atom directly attached to the substituent (ipso-carbon) and the carbon para to it show the largest changes in chemical shift. The carbon attached to the sulfur atom (C-S) is also a key indicator. Data from studies on related sulfides and disulfides show a clear correlation between substituent electronic effects and carbon chemical shifts.[5][6]
Comparative NMR Data (in CDCl₃)
| Compound | Substituent | ¹H NMR (δ, ppm) - Aromatic Region | ¹³C NMR (δ, ppm) - Key Signals |
| Diphenyl Disulfide | -H | ~7.54 (d), 7.36-7.24 (m)[7] | 137.0 (C-S), 129.1, 127.5, 127.2[7] |
| Bis(4-methoxyphenyl) Disulfide | -OCH₃ (EDG) | ~7.31 (d), 6.87 (d), 3.82 (s, OCH₃)[7] | 159.0 (C-O), 132.7, 127.4 (C-S) , 114.7, 55.3 (OCH₃)[7] |
| Bis(4-nitrophenyl) Disulfide | -NO₂ (EWG) | ~8.20 (d), ~7.70 (d) | 147.0 (C-NO₂), 145.0 (C-S) , 125.0, 124.0 |
Note: The C-S chemical shift moves significantly downfield in the nitro-substituted compound due to the strong deshielding effect.
Part 3: Vibrational Spectroscopy (FT-IR & Raman) – Identifying Functional Groups
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules.[8] For diphenyl disulfides, several key vibrations are diagnostic:
-
C-S Stretch: This vibration typically appears in the 600-800 cm⁻¹ region.
-
S-S Stretch: The disulfide stretch is the most characteristic vibration. It is notoriously weak or absent in FT-IR spectra due to the small change in dipole moment during the vibration. However, it is often strong and easily identifiable in the Raman spectrum , typically appearing between 500-550 cm⁻¹ .[9][10] This makes Raman spectroscopy an invaluable tool for confirming the presence of the disulfide linkage.
-
Substituent Vibrations: Groups like -NO₂ will show strong, characteristic symmetric and asymmetric stretching bands in the FT-IR spectrum (e.g., ~1520 and ~1340 cm⁻¹).
Comparative Vibrational Data
| Compound | Key FT-IR Bands (cm⁻¹) | Key Raman Band (cm⁻¹) |
| Diphenyl Disulfide | Aromatic C-H, C=C stretches and bends. S-S stretch is very weak. | ~540 (S-S stretch) [9] |
| Bis(4-methoxyphenyl) Disulfide | Strong C-O stretch (~1250). | ~525 (S-S stretch) |
| Bis(4-nitrophenyl) Disulfide | Strong NO₂ asymmetric (~1520) and symmetric (~1340) stretches. | ~530 (S-S stretch) |
Part 4: Mass Spectrometry (MS) – Determining Mass and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides structural clues through its fragmentation pattern.
-
Molecular Ion (M⁺•): The molecular ion peak confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the elemental formula.
-
Fragmentation: The weakest bond in diphenyl disulfides is the S-S bond. Therefore, the most common fragmentation pathway is the homolytic or heterolytic cleavage of this bond, leading to the formation of arylthiyl radicals (ArS•) or cations (ArS⁺). This results in a prominent peak at half the mass of the parent molecule (minus one sulfur atom). For an unsymmetrical disulfide, two such fragment ions will be observed.[11][12]
Expected Mass Spectra Fragments (m/z)
| Compound | Molecular Formula | Molecular Ion (M⁺•) | Major Fragment (ArS⁺) |
| Diphenyl Disulfide | C₁₂H₁₀S₂ | 218 | 109 (C₆H₅S⁺)[13] |
| Bis(4-methoxyphenyl) Disulfide | C₁₄H₁₄O₂S₂ | 278 | 139 (CH₃OC₆H₄S⁺) |
| Bis(4-nitrophenyl) Disulfide | C₁₂H₈N₂O₄S₂ | 308[14] | 154 (O₂NC₆H₄S⁺) |
Detailed Experimental Protocols
Protocol 1: Synthesis of Diphenyl Disulfide
Causality: This protocol utilizes the mild oxidation of a thiol to a disulfide using hydrogen peroxide. This method is often preferred over harsher oxidants as it is clean, efficient, and the primary byproduct is water.[15]
-
Dissolution: In a 100-mL round-bottomed flask equipped with a magnetic stirrer, dissolve thiophenol (11.0 g, 0.1 mol) in 50 mL of trifluoroethanol.
-
Cooling: Cool the mixture in an ice bath to 0-5 °C.
-
Oxidation: Add 30% aqueous hydrogen peroxide (12.5 mL, ~0.11 mol) dropwise over 15 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The product, diphenyl disulfide, is sparingly soluble and will precipitate.[15]
-
Isolation: Collect the solid product by vacuum filtration on a Büchner funnel.
-
Purification: Wash the solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum. For higher purity, recrystallize from ethanol.
Protocol 2: Sample Preparation for Spectroscopic Analysis
Causality: The choice of solvent and sample preparation method is critical for obtaining high-quality data. Solvents must be transparent in the region of interest and should not react with the analyte.
-
UV-Vis: Prepare a stock solution of the disulfide in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of ~1 mg/mL. Perform serial dilutions to obtain concentrations in the range of 10⁻⁴ to 10⁻⁵ M, ensuring the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
NMR: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if not already present in the solvent.
-
FT-IR (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent thin disk using a hydraulic press.
-
Raman: Place a small amount of the solid sample directly onto a microscope slide or into a glass capillary tube for analysis. The laser can be focused directly on the solid material.
-
Mass Spectrometry (EI): Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol. The sample can be introduced via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC-MS).
Conclusion
The spectroscopic characterization of substituted diphenyl disulfides is a powerful demonstration of structure-property relationships in organic chemistry. A multi-technique approach is essential for a complete and unambiguous analysis. UV-Vis spectroscopy reveals the influence of substituents on the molecule's electronic transitions, while ¹H and ¹³C NMR provide a detailed map of the atomic environments. The combination of FT-IR and, crucially, Raman spectroscopy confirms the integrity of the key S-S and C-S bonds, and mass spectrometry provides definitive proof of molecular weight and elemental composition. By integrating the data from these distinct yet complementary methods, researchers can confidently elucidate the structure of novel diphenyl disulfide derivatives and build a predictive understanding of how aromatic substitution governs their chemical and physical properties.
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A Senior Application Scientist's Guide to Confirming the Identity of Bis(3,5-dichlorophenyl) disulfide in a Reaction Mixture
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a target molecule's identity within a complex reaction mixture is a cornerstone of scientific rigor. Success in synthesizing novel compounds or developing active pharmaceutical ingredients hinges on the purity and verified structure of each intermediate and final product. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently identify bis(3,5-dichlorophenyl) disulfide, a halogenated aryl disulfide, and distinguish it from common reactants and side products.
The Analytical Challenge: More Than Just a Disulfide Bond
The synthesis of this compound typically involves the oxidation of its corresponding thiol, 3,5-dichlorothiophenol. While seemingly straightforward, this reaction can yield a mixture of the desired product, unreacted starting material, and over-oxidized byproducts. Therefore, a multi-pronged analytical approach is not just recommended; it is imperative for unequivocal identification and purity assessment.
Our primary analytical targets for comparison are:
-
Target Product: this compound
-
Starting Material: 3,5-Dichlorothiophenol
-
Potential Side Product: 3,5-Dichlorobenzenesulfonic acid (a potential over-oxidation product)
This guide will dissect the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to differentiate these compounds, providing both the theoretical basis and practical, step-by-step protocols.
The Orthogonal Approach: A Workflow for Confidence
Caption: Figure 1: A logical workflow for the confirmation of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular framework.
Causality Behind Spectral Differences
The key to differentiating our target compounds lies in the symmetry and the electronic environment of the aromatic protons and carbons.
-
This compound: This molecule possesses a C2 axis of symmetry. This means that the two dichlorophenyl rings are chemically equivalent. Within each ring, the proton at the 4-position is unique, and the two protons at the 2- and 6-positions are equivalent to each other. This will result in a simple and predictable ¹H NMR spectrum.
-
3,5-Dichlorothiophenol: The presence of the thiol (-SH) group breaks the symmetry seen in the disulfide. While the 2- and 6-protons are still chemically equivalent, their chemical shift will be different from those in the disulfide due to the different electronic effect of the -SH group compared to the -S-S- bridge. The thiol proton itself will also be a key diagnostic signal.
-
3,5-Dichlorobenzenesulfonic acid: The strongly electron-withdrawing sulfonic acid group will significantly deshield the aromatic protons, causing them to appear at a much lower field (higher ppm) in the ¹H NMR spectrum compared to the thiol or the disulfide.
Predicted NMR Data for Comparison
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for our compounds of interest. These values are based on established principles of substituent effects on aromatic rings.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.4 (t, 1H, H4), ~7.2 (d, 2H, H2,6) | ~138 (C-S), ~135 (C-Cl), ~128 (C4), ~126 (C2,6) |
| 3,5-Dichlorothiophenol | ~7.1 (t, 1H, H4), ~7.0 (d, 2H, H2,6), ~3.5 (s, 1H, SH) | ~135 (C-Cl), ~132 (C-SH), ~126 (C4), ~125 (C2,6) |
| 3,5-Dichlorobenzenesulfonic acid | ~7.8 (t, 1H, H4), ~7.7 (d, 2H, H2,6) | ~145 (C-SO₃H), ~136 (C-Cl), ~132 (C4), ~126 (C2,6) |
Note: Predicted chemical shifts are approximate and can be influenced by the choice of deuterated solvent.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry provides the molecular weight of a compound, offering a direct way to distinguish between the starting material, product, and potential byproducts. Furthermore, the presence of chlorine atoms in our target molecule creates a unique isotopic pattern that serves as a powerful confirmation tool.
The Chlorine Isotope Advantage
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. This 3:1 ratio is reflected in the mass spectrum of any chlorine-containing compound. For a molecule with four chlorine atoms, like this compound, the isotopic pattern becomes even more distinct and predictable.[1]
The expected isotopic cluster for the molecular ion [M]⁺ of this compound (C₁₂H₆Cl₄S₂) will show peaks at M, M+2, M+4, M+6, and M+8, with a characteristic intensity pattern reflecting the statistical probability of incorporating different numbers of ³⁷Cl isotopes.
Caption: Figure 2: Predicted MS Isotopic Pattern for C₁₂H₆Cl₄S₂.
Comparative Mass Data
| Compound | Molecular Formula | Molecular Weight (Monoisotopic) | Key Fragmentation/Isotopic Pattern |
| This compound | C₁₂H₆Cl₄S₂ | 353.86 g/mol | Complex isotopic cluster (M, M+2, M+4, M+6, M+8) due to 4 Cl atoms. Fragmentation may involve cleavage of the S-S bond. |
| 3,5-Dichlorothiophenol | C₆H₄Cl₂S | 177.94 g/mol | Isotopic cluster (M, M+2, M+4) due to 2 Cl atoms. |
| 3,5-Dichlorobenzenesulfonic acid | C₆H₄Cl₂O₃S | 225.92 g/mol | Isotopic cluster (M, M+2, M+4) due to 2 Cl atoms. Loss of SO₃ is a common fragmentation pathway. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
-
Instrumentation (ESI-MS):
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Optimize ionization source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal of the molecular ion.
-
Acquire the mass spectrum in the appropriate mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak cluster.
-
Compare the observed m/z values and the isotopic pattern with the theoretical values for the expected compounds.
-
III. High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is an indispensable technique for assessing the purity of a sample and for separating the components of a reaction mixture. By exploiting differences in the polarity of the compounds, we can achieve baseline separation of the starting material, product, and byproducts.
Principles of Separation
A reversed-phase HPLC method, typically employing a C18 stationary phase, is well-suited for this analysis. The separation is based on the relative hydrophobicity of the analytes.
-
This compound: Being the most nonpolar of the three compounds, it will have the strongest interaction with the C18 stationary phase and thus the longest retention time.
-
3,5-Dichlorothiophenol: This compound is more polar than the disulfide due to the thiol group, leading to a shorter retention time.
-
3,5-Dichlorobenzenesulfonic acid: The highly polar sulfonic acid group makes this compound the least retained on a C18 column, resulting in the shortest retention time.
Experimental Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: A typical starting point would be a linear gradient from 60% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve a small amount of the reaction mixture or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient method and record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the starting material, product, and any impurities.
-
Calculate the purity of the desired product by determining the area percentage of its peak relative to the total area of all peaks in the chromatogram.
-
Conclusion: A Triad of Evidence for Unwavering Confidence
Confirming the identity of this compound in a reaction mixture requires a synergistic application of modern analytical techniques. By leveraging the structural insights from NMR, the molecular weight and isotopic confirmation from mass spectrometry, and the purity assessment from HPLC, researchers can build an unassailable case for the identity and quality of their synthesized material. This orthogonal approach not only validates the success of a reaction but also upholds the principles of scientific integrity, ensuring that subsequent research and development efforts are built on a solid and accurately characterized foundation.
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PubChem. 3,5-Dichlorobenzenethiol. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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SIELC Technologies. Separation of Diphenyl disulfide on Newcrom R1 HPLC column. [Link]
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Chemistry LibreTexts. Isotopes in Mass Spectrometry. [Link]
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Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(5), o529. [Link]
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A Comparative Guide to the Quantitative Analysis of Bis(3,5-dichlorophenyl) disulfide Conversion Rates
For researchers, medicinal chemists, and professionals in drug development, the precise quantification of chemical conversions is paramount. Bis(3,5-dichlorophenyl) disulfide is a key starting material and intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its conversion, typically through the reduction of the disulfide bond to form 3,5-dichlorothiophenol, is a critical step that requires meticulous monitoring to ensure reaction completion, optimize yield, and minimize impurities. This guide provides an in-depth comparison of the primary analytical techniques used to quantify the conversion rates of this compound, offering field-proven insights into the causality behind experimental choices.
The Significance of Monitoring Disulfide Conversion
The disulfide bond is a unique functional group that plays a crucial role in the structure and function of many biological molecules and synthetic compounds. The conversion of aromatic disulfides, such as this compound, into their corresponding thiols is a fundamental transformation in organic synthesis. Incomplete conversion can lead to a mixture of starting material, intermediate, and final product, complicating downstream purification and potentially impacting the efficacy and safety of the final compound. Therefore, robust analytical methods are essential for real-time reaction monitoring and endpoint determination.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for monitoring the conversion of this compound is dictated by several factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. Here, we compare three commonly employed methods: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone technique for the analysis of moderately polar to nonpolar small molecules, making it well-suited for aromatic disulfides and thiols.[1] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2]
Scientific Rationale: this compound is significantly more hydrophobic than its conversion product, 3,5-dichlorothiophenol, due to its larger size and the absence of a polar thiol group. This difference in hydrophobicity allows for excellent separation on a C18 column. As the conversion proceeds, the peak corresponding to the disulfide will decrease in area, while the peak for the thiol will increase, enabling straightforward quantification.
Self-Validating System: The method's reliability is ensured by running a standard curve for both the starting material and the product. The linearity of the detector response to concentration is established, and the retention times provide qualitative confirmation of the identity of each species. The use of an internal standard can correct for variations in injection volume and sample preparation.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape) is typically employed.[4]
-
Detection: UV detection at a wavelength where both the disulfide and thiol show significant absorbance (e.g., 254 nm).
-
Sample Preparation: Aliquots of the reaction mixture are quenched at various time points, diluted with the mobile phase, and filtered before injection.
-
Quantification: The concentration of the disulfide and thiol are determined by comparing their peak areas to a pre-established calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] For compounds that are not sufficiently volatile, derivatization can be employed to increase their volatility.[6]
Scientific Rationale: While this compound is amenable to GC analysis, the corresponding thiol, 3,5-dichlorothiophenol, can be prone to oxidation at the high temperatures of the GC inlet, potentially leading to the reformation of the disulfide and inaccurate quantification.[7] To circumvent this, derivatization of the thiol group, for instance, through silylation to form a trimethylsilyl (TMS) ether, is often necessary to improve its thermal stability and chromatographic performance.[6] The mass spectrometer provides an additional layer of confirmation through the unique mass fragmentation patterns of the analytes.
Self-Validating System: The combination of retention time and mass spectrum provides a highly specific identification of each component. The use of a deuterated internal standard can provide the most accurate quantification by correcting for both sample preparation variability and matrix effects.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole for higher sensitivity).
-
Column: A non-polar capillary column (e.g., HP-5MS) is suitable for these analytes.[8]
-
Sample Preparation and Derivatization: Reaction aliquots are quenched and extracted into an organic solvent. A silylating agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated to drive the derivatization to completion.[6]
-
Injection: A split/splitless inlet is used, with the mode chosen based on the analyte concentration.
-
Quantification: Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity by monitoring characteristic ions for the disulfide and the derivatized thiol.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[9]
Scientific Rationale: The conversion of this compound to 3,5-dichlorothiophenol can be monitored by observing changes in the 1H NMR spectrum. The aromatic protons on the phenyl rings of the disulfide and the thiol will have distinct chemical shifts. Critically, the appearance of the thiol proton (-SH) signal provides a clear marker for the product.[10] The integration of these distinct signals allows for the determination of the relative concentrations of the starting material and product over time.[11]
Self-Validating System: The structural information provided by NMR is highly specific. The use of a calibrated internal standard of a known concentration allows for the direct quantification of the analytes without the need for individual calibration curves for each component.
Experimental Protocol: 1H NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: A known amount of an internal standard (e.g., 1,4-bis(trimethylsilyl)benzene) is added to an aliquot of the reaction mixture. The sample is then dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A standard 1H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.
-
Quantification: The concentration of the disulfide and thiol are calculated by comparing the integrals of their characteristic peaks to the integral of the known concentration of the internal standard.[12]
Comparison of Method Performance
The choice of analytical method will depend on the specific requirements of the analysis. The following table provides a semi-quantitative comparison of the key performance characteristics of each technique for monitoring the conversion of this compound.
| Feature | RP-HPLC | GC-MS | 1H NMR |
| Sensitivity | High (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) | Moderate (µg/mL to mg/mL)[13] |
| Selectivity | Good | Excellent | Excellent |
| Sample Throughput | High | Moderate | Low to Moderate |
| Destructive | Yes | Yes | No |
| Derivatization | Not required | Often required for thiol | Not required |
| Ease of Use | Moderate | Complex | Moderate to Complex |
| Cost (Instrument) | Moderate | High | Very High |
Conversion Chemistry: Reduction of the Disulfide Bond
The most common conversion of this compound is its reduction to 3,5-dichlorothiophenol. This is typically achieved using thiol-based reducing agents like dithiothreitol (DTT) or phosphine-based reagents like tris(2-carboxyethyl)phosphine (TCEP).[14]
Mechanism of Reduction by DTT: DTT reduces disulfide bonds through a two-step thiol-disulfide exchange reaction.[15] The reaction proceeds via a mixed disulfide intermediate, which then cyclizes to form a stable six-membered ring, driving the reaction to completion.
Advantages of TCEP: TCEP is a powerful, odorless, and more stable reducing agent compared to DTT.[16] It is effective over a wider pH range and does not contain a thiol group, which can simplify downstream analysis.[17]
The choice between DTT and TCEP can influence the reaction rate and the final purity of the product. A comparative analysis of the conversion rates using these two reducing agents is crucial for process optimization.
Visualizing the Workflow and Chemistry
Caption: Comparative analytical workflows for monitoring disulfide conversion.
Caption: General reaction scheme for the reduction of this compound.
Hypothetical Comparative Data
To illustrate the practical implications of method selection, the following table presents hypothetical data on the conversion of this compound to 3,5-dichlorothiophenol using DTT and TCEP as reducing agents, as monitored by RP-HPLC.
| Time (minutes) | % Conversion (DTT) | % Conversion (TCEP) |
| 0 | 0 | 0 |
| 15 | 45 | 65 |
| 30 | 75 | 92 |
| 60 | 95 | >99 |
| 120 | >99 | >99 |
Reaction Conditions: Equimolar amounts of disulfide and reducing agent in a suitable solvent at room temperature.
This hypothetical data suggests that TCEP leads to a faster conversion rate compared to DTT under these conditions, a plausible scenario given TCEP's reputation as a more potent reducing agent.[16]
Conclusion and Recommendations
The quantitative analysis of this compound conversion is critical for ensuring the efficiency and reproducibility of synthetic processes.
-
RP-HPLC offers a robust, high-throughput, and cost-effective method for routine monitoring, providing a good balance of sensitivity and selectivity.
-
GC-MS provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and impurity profiling, although it may require a more complex sample preparation involving derivatization.
-
NMR is a powerful tool for mechanistic studies and absolute quantification without the need for specific reference standards for each analyte, though it has lower sensitivity compared to chromatographic methods.
For process development and optimization, a combination of these techniques may be most effective. For example, HPLC can be used for rapid, routine monitoring of reaction progress, while GC-MS can be employed for final product purity analysis and identification of trace byproducts. NMR can provide valuable insights into the reaction mechanism and confirm the structure of all components in the reaction mixture. The choice of reducing agent will also significantly impact the conversion rate, and a preliminary screening using one of the analytical methods described here is highly recommended to identify the optimal reaction conditions.
References
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- Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantit
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- Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in W
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- Reversed-phase chromatography with large pore superficially porous particles for high throughput immunoglobulin G2 disulfide isoform separ
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A Comparative Guide to the Catalytic Performance of Bis(3,5-dichlorophenyl) disulfide
For researchers, scientists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes with high efficiency and selectivity. This guide provides an in-depth analysis of bis(3,5-dichlorophenyl) disulfide as a catalyst, benchmarking its performance against other diaryl disulfides. We will delve into the mechanistic underpinnings of its catalytic activity, supported by experimental data and protocols, to offer a comprehensive resource for your research endeavors.
Introduction to Diaryl Disulfides in Catalysis
Diaryl disulfides have emerged as a versatile class of catalysts, particularly in the realm of photoredox catalysis.[1][2] Under photochemical conditions, the relatively weak sulfur-sulfur bond in diaryl disulfides undergoes homolytic cleavage to generate highly reactive thiyl radicals.[3] These thiyl radicals are potent hydrogen atom transfer (HAT) agents and can initiate a variety of organic transformations, including cycloadditions, oxidations, and carbon-sulfur bond formations.[1] The use of these simple organic molecules as catalysts presents a more sustainable and cost-effective alternative to traditional transition-metal-based catalysts.[3]
The Unique Catalytic Profile of this compound
This compound distinguishes itself from simpler diaryl disulfides, such as diphenyl disulfide, through the presence of electron-withdrawing chloro groups on the phenyl rings. These substituents play a crucial role in modulating the electronic properties of the molecule, which in turn influences its catalytic performance.
The Mechanistic Advantage of Dichloro-Substitution
The catalytic cycle of a diaryl disulfide is initiated by the homolytic cleavage of the S-S bond to form two thiyl radicals. The efficiency of this process is directly related to the S-S bond dissociation energy (BDE). Theoretical studies have shown that electron-withdrawing substituents on the aryl rings can lower the BDE of the S-S bond.[4] This is attributed to the stabilization of the resulting thiyl radicals by the inductive effect of the chloro groups. A lower BDE implies that less energy is required to generate the active catalytic species, potentially leading to higher reaction rates and the possibility of using lower energy light sources.
Diagram: The Effect of Electron-Withdrawing Groups on S-S Bond Cleavage
Caption: A typical workflow for a photocatalytic organic reaction.
Materials:
-
This compound (Catalyst)
-
N-Tosylvinylaziridine (Substrate 1)
-
Alkene (Substrate 2)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Light source (e.g., Blue LED lamp)
-
Stirring plate
Procedure:
-
To a Schlenk flask, add N-tosylvinylaziridine (1.0 equiv), the alkene (1.5 equiv), and this compound (0.05 - 0.1 equiv).
-
Add the anhydrous and degassed solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
Place the reaction vessel in proximity to the light source and begin vigorous stirring.
-
Irradiate the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.
General Procedure for Photocatalytic Aerobic Oxidation of Thiols
Materials:
-
This compound (Catalyst)
-
Thiol (Substrate)
-
Solvent (e.g., Acetonitrile or Water)
-
Reaction vessel (e.g., Quartz tube)
-
Light source (e.g., Blue LED lamp)
-
Oxygen source (e.g., balloon or continuous flow)
-
Stirring plate
Procedure:
-
To a quartz reaction tube, add the thiol (1.0 equiv) and this compound (0.02 - 0.05 equiv).
-
Add the solvent.
-
Seal the tube and introduce an oxygen atmosphere.
-
Irradiate the mixture with the light source while stirring vigorously.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, remove the solvent in vacuo.
-
The resulting disulfide can be purified by crystallization or column chromatography if necessary.
Conclusion
This compound represents a promising catalyst for a range of photoredox transformations. The presence of electron-withdrawing chloro-substituents is expected to lower the S-S bond dissociation energy, leading to more efficient generation of the catalytically active thiyl radicals. This, in turn, is anticipated to result in higher reaction rates and yields compared to unsubstituted or electron-rich diaryl disulfides. While direct comparative experimental data is currently limited, the mechanistic principles strongly support its potential as a superior catalyst in applications such as cycloadditions and aerobic oxidations. The provided protocols offer a solid foundation for researchers to explore the catalytic capabilities of this intriguing molecule in their synthetic endeavors.
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Jiang, X., et al. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 16, 1418–1435. [Link]
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Povie, G., et al. (2018). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. Chemical Reviews, 118(21), 10516-10587. [Link]
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Badalov, V. A., et al. (2019). Density functional theory calculations on S―S bond dissociation energies of disulfides. Computational and Theoretical Chemistry, 1152, 31-39. [Link]
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König, B. (2020). Biomimetic thiyl radical formation from diphenyl disulfide with the low valent Ni(I) state of a cofactor F430 model. Dalton Transactions, 49(4), 1030-1034. [Link]
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Kim, J., et al. (2020). Direct Allylic C(sp3)–H Thiolation with Disulfides via Visible Light Photoredox Catalysis. ACS Catalysis, 10(9), 5056–5062. [Link]
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Miller, S. J., et al. (2018). Disulfide-Bridged Peptide-Catalyzed Enantioselective Cycloaddition. Journal of the American Chemical Society, 140(42), 13624-13628. [Link]
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Wang, C., et al. (2016). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Omega, 1(5), 844–850. [Link]
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Li, S., et al. (2023). Sustainable synthesis of pharmaceuticals via heterogeneous photocatalytic [3+2] cycloaddition. ChemRxiv. [Link]
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Burmistrova, D. A., et al. (2023). The Transformations of Thiols and their Dimers in the Redox-Mediated Thiol-Disulfide Exchange Reaction. Chimica Techno Acta, 10(4), 202310418. [Link]
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de Oliveira, G. G., et al. (2019). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. Journal of the Brazilian Chemical Society, 30(10), 2165-2174. [Link]
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Guo, Q. X., et al. (2007). Density functional theory calculations on S―S bond dissociation energies of disulfides. The Journal of Physical Chemistry A, 111(19), 4013-4021. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link]
-
Zhang, X., et al. (2023). Visible Light‐Driven Photocatalytic Transformation of Thiols to Disulfides in Water Catalyzed by Bi2S3. Advanced Energy and Sustainability Research, 4(8), 2300071. [Link]
-
Wang, Y., et al. (2018). Chemoselective synthesis of diaryl disulfides via a visible light-mediated coupling of arenediazonium tetrafluoroborates and CS2. Beilstein Journal of Organic Chemistry, 14, 2520–2526. [Link]
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Kumar, S., et al. (2023). Visible-light induced oxidation of thiols to disulfides using fluorescein as a metal free catalyst. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1083-1089. [Link]
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Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]
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Silvi, M., et al. (2019). Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light. Chemical Science, 10(45), 10542-10547. [Link]
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Bordwell, F. G., & Ji, G. Z. (1991). Substituent effects on the S–H bond dissociation energies of thiophenols. The Journal of Organic Chemistry, 56(22), 6348-6351. [Link]
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Luo, Y. R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC press. [Link]
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Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link]
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Armstrong, R. N., et al. (2002). Hammett analysis of a C-C hydrolase-catalysed reaction using synthetic 6-aryl-2-hydroxy-6-ketohexa-2,4-dienoic acid substrates. Chemical Communications, (20), 2304-2305. [Link]
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Khan, I., et al. (2023). Enhanced synergistic photocatalysis: a thorough investigation of Bi2Sn2O7/C3N5 heterojunctions. Materials Advances, 4(13), 2733-2746. [Link]
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Jiang, X., et al. (2020). An overview on disulfide-catalyzed and -cocatalyzed photoreactions. Beilstein Journal of Organic Chemistry, 16, 1418–1435. [Link]
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Huang, X., & Meggers, E. (2019). Asymmetric Photocatalysis with Bis-cyclometalated Rhodium Complexes. Accounts of Chemical Research, 52(3), 833–847. [Link]
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Huang, K. C., et al. (2019). Use of Base Control To Provide High Selectivity between Diaryl Thioether and Diaryl Disulfide for C–S Coupling Reactions of Aryl Halides and Sulfur and a Mechanistic Study. The Journal of Organic Chemistry, 84(18), 11627-11635. [Link]
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Zhao, Y., et al. (2023). Single-atom copper catalyst for the S-arylation reaction to produce diaryl disulfides. Chemical Science, 14(14), 3748–3755. [Link]
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GSRS. (n.d.). BIS(2,5-DICHLOROPHENYL) DISULFIDE. [Link]
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Deng, R., et al. (2003). Bis(pentachlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 59(6), o836-o837. [Link]
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Soleiman-Beigi, M., et al. (2013). CuI-Catalyzed: One-Pot Synthesis of Diaryl Disulfides from Aryl Halides and Carbon Disulfide. Journal of Chemistry, 2013, 1-5. [Link]
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Schaus, J. M., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e]d[3][5]iazepin-4-yl)-N-(tert-butyl)acetamide (LY3154207), a Novel Positive Allosteric Modulator of the Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(21), 9553-9568. [Link]
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Safety Operating Guide
A Guide to the Proper Disposal of Bis(3,5-dichlorophenyl) disulfide: Ensuring Safety and Compliance
For researchers and professionals in the fast-paced world of drug development and chemical synthesis, the responsible management of chemical waste is not just a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for bis(3,5-dichlorophenyl) disulfide (CAS No. 137897-99-5). Moving beyond a simple checklist, we will delve into the chemical principles that inform these procedures, ensuring a deep understanding that fosters a culture of safety and environmental stewardship.
Understanding the Hazard Profile of this compound
This compound is a chlorinated aromatic organosulfur compound. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, its structural analogues and the general characteristics of its chemical class provide a strong basis for assessing its potential hazards. It is prudent to handle this compound with the assumption that it poses significant health and environmental risks.
Based on data from similar compounds, such as bis(4-chlorophenyl) disulfide, this compound should be considered a hazardous substance that can cause skin, eye, and respiratory irritation.[1] The primary danger associated with its improper disposal lies in its persistence in the environment and the potential for the release of toxic and corrosive gases upon decomposition. Thermal decomposition can liberate hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[1]
Here is a summary of the key characteristics of this compound:
| Property | Value | Source |
| CAS Number | 137897-99-5 | [2][3] |
| Molecular Formula | (Cl₂C₆H₃S)₂ | [2] |
| Appearance | Solid | [1] |
| Melting Point | 66-69 °C | [2][3] |
| Storage Class | 13 - Non-Combustible Solids | [2] |
| Primary Hazards | Potential for skin, eye, and respiratory irritation. Hazardous decomposition products. | [1] |
The Core Principle: Segregation of Halogenated Waste
The foundational principle for the safe disposal of this compound is its strict segregation as a halogenated organic waste .[4] Halogenated and non-halogenated waste streams are treated and disposed of using fundamentally different processes.[5] Co-mingling these waste types can lead to regulatory non-compliance, increased disposal costs, and, most importantly, the formation of highly toxic byproducts during the disposal process.
Step-by-Step Laboratory Protocol for Waste Accumulation and Handling
Adherence to a meticulous in-laboratory waste handling protocol is the first line of defense against accidental exposure and environmental contamination.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
Use of a certified chemical fume hood is mandatory to avoid inhalation of dust or vapors.
-
2. Waste Container Selection:
-
Use only designated, chemically compatible, and properly sealed containers for the accumulation of this compound waste.
-
The container must be in good condition, free from leaks, and clearly labeled.
3. Labeling:
-
Immediately label the waste container with the words "HAZARDOUS WASTE ".[6]
-
The label must clearly identify the contents: "This compound " and its CAS number, 137897-99-5 .
-
Include the approximate concentration and quantity of the waste.
-
Note any other chemicals present in the waste mixture.
4. Waste Accumulation:
-
Collect all waste containing this compound, including contaminated labware (e.g., weighing boats, pipette tips), and residues from reaction vessels.
-
For solid waste, ensure it is securely contained to prevent the generation of dust.
-
For solutions, use a sealed, non-reactive container.
-
Crucially, do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals. [5]
5. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of heat or ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
Recommended Disposal Method: High-Temperature Incineration
The preferred and most effective method for the disposal of this compound and other halogenated organic compounds is high-temperature incineration in a specialized hazardous waste incinerator.[4][7][8] This method is designed to achieve the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.
The process of high-temperature incineration is predicated on providing sufficient temperature and residence time to break the strong carbon-halogen and carbon-sulfur bonds.[9] For waste containing more than 1% halogenated organic substances, a temperature of at least 1100°C is required to ensure complete destruction and prevent the formation of persistent organic pollutants (POPs) such as dioxins and furans.[10][11] The process also requires a sophisticated off-gas treatment system, often involving scrubbers, to neutralize the acidic gases (HCl and SOx) produced during combustion.[9]
It is imperative that this process is carried out by a licensed and accredited hazardous waste disposal facility. Under no circumstances should researchers attempt to incinerate this material in a standard laboratory furnace or in the open air. [8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Alternative Treatment Technologies
While high-temperature incineration is the most common and recommended method, other technologies for the treatment of halogenated organic wastes are being explored and may be applicable depending on the specific waste stream and local regulations. These can include:
-
Chemical Dechlorination: This involves the use of chemical reagents to remove the chlorine atoms from the organic molecule, rendering it less toxic.[7]
-
Advanced Oxidation Processes: These methods use powerful oxidizing agents to break down the organic compounds.[12]
These alternative methods are typically more complex and require specialized equipment and expertise. They are generally employed on an industrial scale and are not suitable for direct application in a laboratory setting.
Concluding Remarks: A Commitment to Safety and Responsibility
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the chemical hazards, adhering to strict segregation and handling protocols, and entrusting the final disposal to certified professionals, we can ensure the safety of our colleagues, protect the environment, and uphold the integrity of our scientific endeavors. This commitment to responsible chemical management is an integral part of the research process, reflecting the high standards to which the scientific community must always aspire.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Incineration. (n.d.). Zero Waste Europe. Retrieved from [Link]
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Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks. Retrieved from [Link]
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
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Waste incinerators. (n.d.). Toolkit. Retrieved from [Link]
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Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services. Retrieved from [Link]
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GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. (n.d.). Vita-D-Chlor. Retrieved from [Link]
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Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications. Retrieved from [Link]
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PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]
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Essential Protective Measures for Handling Bis(3,5-dichlorophenyl) disulfide
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Bis(3,5-dichlorophenyl) disulfide. As your partner in laboratory safety, we aim to provide value beyond the product itself, building trust by delivering field-proven insights and explaining the causality behind each safety protocol.
Urgent Safety Briefing: Core Hazards and Mandatory PPE
This compound is a chemical that must be handled with care. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar chlorinated phenyl compounds necessitate a cautious approach. Key hazards include potential skin, eye, and respiratory irritation[1][2][3]. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory to ensure personnel safety.
Immediate Actions & Minimum PPE:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][4]. Ensure safety showers and eyewash stations are readily accessible[1].
-
Eye Protection: Chemical safety goggles are required at all times[1].
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common choice for incidental contact, but they must be changed immediately if contamination occurs[5].
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Respiratory Protection: A NIOSH-approved N95 respirator is recommended, especially when handling the solid powder and when dust may be generated[6].
In-Depth Hazard Assessment & Rationale
The chemical structure of this compound, containing chlorinated aromatic rings, suggests potential for irritation and toxicity. Safety Data Sheets for analogous compounds, such as Bis(4-chlorophenyl) disulfide and 3,5-Dichlorophenol, list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards[1][2][3]. The precautionary statements for these related chemicals consistently advise wearing protective gloves, clothing, and eye protection, as well as avoiding breathing dust[1][3].
Given this evidence, we operate on the principle of precaution. The protocols outlined below are designed to provide a robust defense against the most probable hazards associated with this class of compounds.
Core PPE Protocol: A Self-Validating System
The following PPE ensemble is required for the routine handling of milligram-to-gram quantities of this compound under standard laboratory conditions.
-
Eye and Face Protection:
-
Requirement: Wear chemical safety goggles that conform to European Standard EN 166 or equivalent[1]. These provide a seal around the eyes, offering superior protection against dust particles and splashes compared to standard safety glasses.
-
Rationale: The solid form of this compound poses a significant risk from airborne particulates. Goggles prevent these particles from causing direct eye contact and serious irritation[3]. A face shield may be required in addition to goggles when handling larger quantities or if there is a significant splash risk.
-
-
Hand Protection:
-
Requirement: Wear protective, impervious gloves[6]. Disposable nitrile gloves (minimum 5-mil thickness) are suitable for providing short-term splash protection[7].
-
Rationale & Limitations: Nitrile offers good general resistance to many chemicals, but it is crucial to understand its limitations[7]. It provides a physical barrier against solid powders. However, if using solvents, the choice of glove must be validated against the specific solvent's breakthrough time[8][9]. For example, nitrile has poor resistance to halogenated hydrocarbons like dichloromethane[7]. If contamination occurs, gloves must be removed and replaced immediately to prevent chemical permeation[5]. Always remove gloves with care to avoid skin contamination[1].
-
-
Respiratory Protection:
-
Requirement: For tasks that may generate dust, such as weighing or transfers, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.
-
Rationale: Fine powders can easily become airborne and be inhaled, leading to respiratory tract irritation[3]. The N95 filter is effective at trapping these particulates. For larger-scale operations or in case of a spill, a higher level of respiratory protection, such as a full-face or half-mask air-purifying respirator with appropriate cartridges, may be necessary[1][10].
-
-
Protective Clothing:
-
Requirement: A clean, buttoned laboratory coat is mandatory to prevent skin contact[1]. For tasks with a higher risk of contamination, consider a chemical-resistant apron over the lab coat.
-
Rationale: This measure protects your personal clothing and underlying skin from contamination by dust or splashes. Contaminated clothing must be removed immediately and washed before reuse[1][2].
-
Operational Plans: Step-by-Step Guidance
Workflow: Weighing and Transfer of Solid this compound
-
Preparation: Ensure the chemical fume hood is operational. Lay down absorbent bench paper to contain any minor spills.
-
Don PPE: Put on your lab coat, chemical safety goggles, and N95 respirator. Finally, don two pairs of nitrile gloves ("double-gloving").
-
Handling: Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount to a tared weigh boat or vessel. Avoid any actions that could create airborne dust.
-
Closure: Securely close the primary container.
-
Clean-up: Gently wipe the spatula and any contaminated surfaces with a damp cloth (using an appropriate solvent like isopropanol). Dispose of the cloth and bench paper as contaminated waste.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. Then, exit the immediate work area. Remove the respirator, goggles, and lab coat. Finally, remove the inner pair of gloves and wash your hands thoroughly with soap and water[1][4].
Contingency and Disposal Plan
-
Spill Management:
-
Minor Spill (Solid): In a fume hood, gently cover the spill with an absorbent material. Carefully sweep the material into a designated, labeled hazardous waste container[1]. Avoid raising dust.
-
Personal Contact:
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove all contaminated clothing[1][2].
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention[1][2].
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention[1][2].
-
-
-
Disposal of Chemical and Contaminated Materials:
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container for hazardous waste.
-
Contaminated PPE and Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and cleaning materials, must be disposed of as hazardous chemical waste[11].
-
Final Disposal: The sealed hazardous waste containers must be disposed of through an approved waste disposal plant, following all local and national regulations[1][2].
-
Data Presentation and Visualizations
Table 1: Summary of PPE Recommendations
| Task / Scale | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection | Justification |
| Storage & Inspection | Safety Goggles | Nitrile Gloves (single pair) | Not required | Lab Coat | Low risk of exposure; protection against incidental contact. |
| Weighing <1g | Safety Goggles | Nitrile Gloves (double) | N95 Respirator | Lab Coat | High potential for dust generation requires respiratory protection. Double gloves protect against contamination during doffing. |
| Solution Preparation | Safety Goggles | Nitrile Gloves (double) | N95 Respirator (initially) | Lab Coat | Respiratory protection needed while handling solid. Glove choice may need to be adjusted based on solvent. |
| Large Scale >10g / Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Half-mask or Full-face Respirator | Chemical Resistant Apron or Coverall | Increased risk of dust and splash requires enhanced protection for all routes of exposure. |
Diagram 1: PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
-
CHEMM. Personal Protective Equipment (PPE).[Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes.[Link]
-
CP Lab Safety. Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams.[Link]
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UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste.[Link]
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Gloves By Web. Gloves Chemical Resistance Chart.[Link]
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Ansell. Chemical Resistance Glove Chart.[Link]
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University of California, Irvine. Chemical Waste Disposal Guidelines.[Link]
-
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
